Glycerol monoleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H80O8 |
|---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate;2,3-dihydroxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*9-10,20,22-23H,2-8,11-19H2,1H3/b2*10-9- |
InChI Key |
SRHVLJPTCHOVAJ-QZOPMXJLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Glycerol Monooleate
For Researchers, Scientists, and Drug Development Professionals
Glycerol monooleate (GMO), a monoacylglycerol of oleic acid, is a versatile non-ionic surfactant widely employed in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and unique self-assembly properties make it a subject of significant interest, particularly in the development of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of glycerol monooleate, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Core Physicochemical Properties
The physicochemical characteristics of glycerol monooleate can vary depending on the grade and purity of the substance. Commercial preparations are often mixtures of mono-, di-, and triglycerides.[4]
Table 1: General Physicochemical Properties of Glycerol Monooleate
| Property | Value | References |
| Appearance | Amber or pale yellow oily liquid; may be partially solidified at room temperature. | [5] |
| Molecular Formula | C21H40O4 | [6] |
| Molecular Weight | 356.54 g/mol | [1][6] |
| Odor | Characteristic, mild, fatty odor. | [1] |
| Taste | Fatty taste. | [7] |
Table 2: Quantitative Physicochemical Data for Glycerol Monooleate
| Property | Value | Conditions | References |
| Melting Point | 35-45 °C | [1] | |
| 35-37 °C | [6] | ||
| 25 °C (unstable form) | [7] | ||
| Boiling Point | >200 °C (decomposes) | [1] | |
| 238-240 °C | at 3 mmHg | [7] | |
| Density | ~0.94 g/cm³ | [1] | |
| 0.942 g/cm³ | [4] | ||
| 0.9407 g/cm³ | at 35 °C | [6][8] | |
| Viscosity (Kinematic) | 100-100 cSt | at 40 °C | |
| ~80 mm²/s | at 40°C | [9] | |
| ~10 mm²/s | at 100°C | [9] | |
| Flash Point | 216 °C | [4] | |
| 180 °C | [6][8] | ||
| 153.89 °C | TCC | [10] | |
| Refractive Index | 1.4626 | at 40 °C | [7] |
| 1.46384 | at 35 °C, 589.3 nm | [6] | |
| HLB Value | 3.8 | [11][12] | |
| 3.3 (non-emulsifying) | [4] | ||
| 4.1 (self-emulsifying) | [4] | ||
| Saponification Value | 160-176 mgKOH/gm | [11] | |
| Acid Value | Max 6 mgKOH/gm | [11] | |
| Iodine Value | 58-80 | [11] |
Table 3: Solubility Profile of Glycerol Monooleate
| Solvent | Solubility | References |
| Water | Insoluble | [1][7][13] |
| Ethanol | Soluble (especially when hot) | [7][13] |
| Chloroform | Soluble | [7][13] |
| Ether | Soluble | [7][13] |
| Mineral Oil | Soluble | [4] |
| Vegetable Oils | Soluble | [4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for accurate characterization. Below are outlines of standard experimental protocols.
Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[14] For non-ionic surfactants like glycerol monooleate, Griffin's method is commonly used.[14][15]
Griffin's Method: This method is based on the molecular weight of the hydrophilic portion of the molecule.[14]
-
Equation: HLB = 20 * (Mh / M)
-
Where:
-
Mh is the molecular mass of the hydrophilic portion (the glycerol head group).
-
M is the total molecular mass of the molecule.
-
-
Saponification Method: An alternative method involves the saponification value of the ester.[16]
-
Procedure:
-
Accurately weigh approximately 1 gram of the glycerol monooleate sample into a round-bottom flask.
-
Add a known excess of 0.5N alcoholic potassium hydroxide (e.g., 30 mL).
-
Reflux the mixture on a boiling water bath for about one hour to ensure complete saponification.
-
Perform a blank titration with the same amount of alcoholic potassium hydroxide but without the sample.
-
After cooling, titrate the sample and the blank with a standardized 0.5N hydrochloric acid solution using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[17]
-
-
Calculation:
-
Saponification Value (S) = (Volume of HCl for blank - Volume of HCl for sample) * Normality of HCl * 56.1 / Weight of sample
-
HLB = 20 * (1 - S / A)
-
Where S is the saponification value and A is the acid value of the fatty acid (oleic acid).[16]
-
-
References
- 1. rawsource.com [rawsource.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. phexcom.com [phexcom.com]
- 5. drugs.com [drugs.com]
- 6. chembk.com [chembk.com]
- 7. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]
- 9. RADIASURF 7150 | Oleon [oleon.com]
- 10. glyceryl monooleate [thegoodscentscompany.com]
- 11. savannahgoa.com [savannahgoa.com]
- 12. HLB Calculator - Materials [hlbcalc.com]
- 13. ams.usda.gov [ams.usda.gov]
- 14. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 15. jrhessco.com [jrhessco.com]
- 16. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 17. pharmajournal.net [pharmajournal.net]
Self-Assembly of Glycerol Monooleate in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of glycerol monooleate (GMO) in aqueous solutions, a phenomenon of significant interest for applications in drug delivery, food science, and cosmetics. GMO, an amphiphilic lipid, spontaneously forms a variety of lyotropic liquid crystalline phases in the presence of water, offering unique structures for the encapsulation and controlled release of active molecules.[1][2][3] This document details the phase behavior of GMO, experimental protocols for the preparation and characterization of its self-assembled structures, and quantitative data to guide formulation development.
Introduction to Glycerol Monooleate Self-Assembly
Glycerol monooleate (GMO), also known as monoolein, is a monoglyceride consisting of a glycerol headgroup and an oleic acid tail.[4][5] Its amphiphilic nature drives its self-assembly in aqueous environments into various ordered structures, known as lyotropic liquid crystalline phases.[1][6][7] These phases are thermodynamically stable and their structure is primarily dependent on the GMO/water ratio and temperature.[4][8] The ability of these structures to accommodate hydrophilic, hydrophobic, and amphiphilic guest molecules makes them highly valuable as delivery systems.[1][9]
The primary liquid crystalline phases formed by the GMO/water system are:
-
Lamellar Phase (Lα): A layered structure consisting of lipid bilayers separated by water layers. It typically forms at low water content.[10][11]
-
Reversed Hexagonal Phase (HII): Composed of cylindrical water channels arranged in a hexagonal lattice, surrounded by the lipid matrix. This phase is generally observed at higher temperatures or with the addition of certain lipids.[12][13][14]
-
Bicontinuous Cubic Phases (V2): Highly ordered, viscous, and optically isotropic phases with a continuous lipid bilayer separating two intertwined, continuous water channels.[1][10][15] GMO can form different types of cubic phases, most notably the gyroid (Ia3d space group) and the diamond (Pn3m space group) minimal surfaces.[10][11][12] Dispersions of these cubic phases are known as cubosomes.[1][10]
The formation and type of these phases are influenced by factors such as:
-
Temperature: Temperature can induce phase transitions, for example, from a lamellar to a cubic phase or from a cubic to a hexagonal phase.[8]
-
Water Content: The amount of water is a critical determinant of the resulting liquid crystalline phase.[6][8]
-
Additives: The inclusion of other lipids, polymers (like Pluronic F127), or drugs can significantly alter the phase behavior and the structural parameters of the self-assembled structures.[12][13][14]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of GMO self-assembled structures.
Preparation of GMO Liquid Crystalline Phases and Dispersions
2.1.1. Preparation of Bulk Liquid Crystalline Phases
This protocol describes the preparation of bulk GMO/water liquid crystalline phases for structural and rheological analysis.
-
Materials: Glycerol monooleate (high purity), deionized water.
-
Procedure:
-
Weigh the desired amounts of GMO and water into a glass vial.
-
Seal the vial tightly to prevent water evaporation.
-
Melt the GMO by heating the vial to a temperature above its melting point (approximately 35-40 °C).
-
Homogenize the mixture by vigorous vortexing or centrifugation until a visually uniform phase is formed.
-
Allow the sample to equilibrate at the desired temperature for at least 48 hours before characterization. For some phases, longer equilibration times may be necessary.
-
2.1.2. Preparation of Cubosome Dispersions (Top-Down Method)
This is a common method for producing dispersed cubic phase nanoparticles (cubosomes).[10]
-
Materials: Glycerol monooleate, Pluronic F127 (or another suitable stabilizer), deionized water.
-
Procedure:
-
Melt the GMO.
-
Add Pluronic F127 to the molten GMO and mix until a homogeneous lipid phase is obtained. The typical concentration of Pluronic F127 is 5-10% w/w of the total lipid.
-
Add the lipid/stabilizer mixture dropwise to the aqueous phase (deionized water) under high shear homogenization or ultrasonication.
-
Continue the high-energy dispersion process until a milky dispersion of cubosomes is formed.
-
The dispersion can be further processed by extrusion through polycarbonate membranes to obtain a more uniform particle size distribution.
-
Characterization Techniques
2.2.1. Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique to determine the type and structural parameters (e.g., lattice parameter) of the liquid crystalline phases.
-
Sample Preparation: The prepared bulk phase or dispersion is loaded into a thin-walled glass capillary (typically 1-2 mm diameter) and sealed.
-
Instrumentation: A SAXS instrument equipped with a temperature-controlled sample holder.
-
Data Acquisition:
-
X-ray wavelength (e.g., Cu Kα, λ = 1.54 Å).
-
Sample-to-detector distance: Calibrated to cover the relevant q-range for the expected structures (typically 0.01 to 0.5 Å⁻¹).
-
Exposure time: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D profile of intensity (I) versus the scattering vector (q), where q = (4πλ)sin(θ), with 2θ being the scattering angle.
-
The positions of the Bragg diffraction peaks are determined.
-
The ratio of the peak positions is used to identify the liquid crystalline phase (e.g., for a Pn3m cubic phase, the expected peak ratios are √2:√3:√4:√6...).
-
The lattice parameter (a) is calculated from the position of the first peak (q_hkl) using the Bragg's law for the specific space group: a = 2π√(h²+k²+l²)/q_hkl.
-
2.2.2. Polarized Light Microscopy (PLM)
PLM is used to visually identify the liquid crystalline phases based on their birefringence and characteristic textures.[16][17][18]
-
Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip.
-
Instrumentation: A polarizing microscope with a temperature-controlled stage.
-
Procedure:
-
The sample is observed between crossed polarizers.
-
Isotropic phases, such as the cubic phase and micellar solutions, will appear dark.
-
Anisotropic phases, such as the lamellar and hexagonal phases, will show birefringence and characteristic textures (e.g., "Maltese crosses" for lamellar phases, fan-like textures for hexagonal phases).
-
The sample can be heated or cooled on the stage to observe phase transitions.
-
2.2.3. Rheological Measurements
Rheology is used to characterize the viscoelastic properties of the bulk liquid crystalline phases.
-
Sample Preparation: The sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.
-
Instrumentation: A rheometer with a cone-plate or plate-plate geometry and a temperature-controlled unit.
-
Procedure:
-
Oscillatory measurements: Small amplitude oscillatory shear tests are performed to determine the storage modulus (G') and loss modulus (G'').
-
Frequency sweep: The frequency is varied at a constant strain to observe the dependence of G' and G'' on the timescale of deformation. Cubic phases typically exhibit a solid-like behavior with G' > G'' and both moduli being largely independent of frequency.
-
Strain sweep: The strain is varied at a constant frequency to determine the linear viscoelastic region.
-
Quantitative Data
The following tables summarize key quantitative data on the self-assembly of glycerol monooleate in aqueous solutions.
| Phase Type | Space Group | Water Content (wt%) | Temperature (°C) | Lattice Parameter (Å) | Reference |
| Cubic | Pn3m (Diamond) | 40 | 25 | 98.4 | [12] |
| Cubic | Ia3d (Gyroid) | 25 | 25 | 136.2 | [12] |
| Cubic (in Cubosomes) | Pn3m | ~95 (in dispersion) | 25 | 95.5 | [4] |
| Cubic (in Cubosomes) | Im3m | ~95 (in dispersion) | 25 | 128 | [4] |
| Hexagonal (HII) | p6m | 20 | 55 | 50.1 | [4] |
Table 1: Structural Parameters of GMO Liquid Crystalline Phases. This table presents the lattice parameters of different GMO phases as a function of water content and temperature.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| GMO/Pluronic F127 Cubosomes | 150 - 250 | < 0.2 | -15 to -30 | [19] |
| GMO/Tween 80 Cubosomes | 180 - 300 | < 0.3 | -10 to -25 | [19] |
Table 2: Physicochemical Properties of GMO-based Cubosomes. This table summarizes the typical particle size, PDI, and zeta potential of cubosome formulations.
| Drug | Drug Type | Encapsulation Efficiency (%) | Reference |
| Doxorubicin Hydrochloride | Hydrophilic | 85-95 | [19] |
| Dexamethasone | Lipophilic | 80-96 | [20] |
| Leflunomide | Lipophilic | ~93 | [21] |
Table 3: Encapsulation Efficiency of Drugs in GMO Cubosomes. This table provides examples of the encapsulation efficiency for both hydrophilic and lipophilic drugs in GMO-based cubosomes.
| Phase Type | G' (Pa) | G'' (Pa) | Frequency (rad/s) | Reference |
| Cubic (Pn3m) | 10^5 - 10^6 | 10^4 - 10^5 | 0.1 - 100 | [22] |
| Hexagonal (HII) | 10^3 - 10^4 | 10^2 - 10^3 | 0.1 - 100 | [22] |
Table 4: Rheological Properties of GMO Liquid Crystalline Phases. This table shows typical ranges for the storage (G') and loss (G'') moduli of GMO cubic and hexagonal phases.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of glycerol monooleate self-assembly.
Caption: Logical relationship of GMO self-assembly in water.
Caption: Simplified GMO/water temperature-concentration phase diagram.
Caption: General experimental workflow for GMO phase characterization.
Conclusion
The self-assembly of glycerol monooleate in aqueous solutions provides a versatile platform for the development of advanced materials, particularly in the field of drug delivery. The formation of various liquid crystalline phases, especially the bicontinuous cubic phase, offers unique advantages for encapsulating and controlling the release of a wide range of therapeutic agents. A thorough understanding of the phase behavior and the factors that influence it, coupled with robust experimental characterization, is crucial for the rational design and optimization of GMO-based formulations. This technical guide provides the foundational knowledge and methodologies to support researchers and professionals in harnessing the potential of this remarkable self-assembling system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Rheological Properties of Glycerol Monolaurate-Induced Organogels: Influence of Hydrocolloids with Different Surface Charge [mdpi.com]
- 4. search.lib.jmu.edu [search.lib.jmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webs.ucm.es [webs.ucm.es]
- 12. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. rjptonline.org [rjptonline.org]
- 21. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]
A Comprehensive Technical Guide to the Biological Functions of Glycerol Monooleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol monooleate (GMO), a monoglyceride of oleic acid, is a versatile and biocompatible excipient widely recognized for its utility in pharmaceutical and biotechnological applications. Beyond its established role as an emulsifier, stabilizer, and key component of advanced drug delivery systems, emerging research has begun to elucidate its direct biological functions. This technical guide provides an in-depth exploration of the core biological activities of glycerol monooleate, focusing on its interaction with cellular signaling pathways, its influence on metabolic processes, and its immunomodulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.
Introduction
Glycerol monooleate is a generally recognized as safe (GRAS) substance by the U.S. Food and Drug Administration.[1] Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic oleic acid tail, allows it to self-assemble into various liquid crystalline structures, such as cubic and hexagonal phases, in the presence of water. This property is central to its extensive use in the formulation of drug delivery systems, where it can encapsulate and control the release of a wide range of therapeutic agents.[2] However, the biological significance of GMO extends beyond its physical properties as a carrier. This guide delves into the intrinsic biological functions of glycerol monooleate, providing a technical overview for researchers and professionals in the pharmaceutical sciences.
Core Biological Functions and Signaling Pathways
Agonism of G-Protein Coupled Receptor 119 (GPR119)
A pivotal biological function of glycerol monooleate is its activity as an agonist for G-protein coupled receptor 119 (GPR119).[3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and plays a crucial role in glucose homeostasis.[5]
Signaling Pathway:
Upon binding to GPR119 on intestinal L-cells, 2-oleoyl glycerol (an isomer of glycerol monooleate and a product of dietary fat digestion) stimulates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent secretion of glucagon-like peptide-1 (GLP-1).[1][3] GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion from pancreatic β-cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYCEROL MONOOLEATE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 4. researchgate.net [researchgate.net]
- 5. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
An In-depth Technical Guide to the Phase Behavior and Liquid Crystalline Structures of Glycerol Monooleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of glycerol monooleate (GMO), a biocompatible and biodegradable lipid widely utilized in drug delivery systems.[1][2] Its self-assembly into various liquid crystalline structures in the presence of water is a key attribute for the encapsulation and controlled release of therapeutic agents.[3][4] This document details the different lyotropic liquid crystalline phases of GMO, the factors influencing their formation, and the experimental methodologies for their characterization.
Core Concepts: Self-Assembly and Liquid Crystalline Phases
Glycerol monooleate is an amphiphilic molecule, consisting of a hydrophilic glycerol headgroup and a hydrophobic oleic acid tail.[1][5] This dual nature drives its self-assembly in aqueous environments into ordered, yet fluid, structures known as lyotropic liquid crystalline phases.[3][6] The specific phase formed is primarily dependent on the water content and temperature, as well as the presence of other lipids or excipients.[7][8] The most prominent and well-studied liquid crystalline phases of GMO are the lamellar (Lα), inverted hexagonal (HII), and inverted bicontinuous cubic (V2) phases.[3]
Liquid Crystalline Structures of Glycerol Monooleate
The primary liquid crystalline phases formed by the GMO/water system are the lamellar, hexagonal, and cubic phases. The transition between these phases is primarily dictated by the water content and temperature.
-
Lamellar Phase (Lα): Occurs at low water content, typically between 7-12 wt% of water.[7] This phase consists of parallel bilayers of GMO molecules separated by aqueous layers. It exhibits birefringence under polarized light microscopy.[1]
-
Inverted Hexagonal Phase (HII): This phase is characterized by the arrangement of cylindrical reverse micelles into a two-dimensional hexagonal lattice.[9] The addition of certain lipids, such as glyceryl monooleyl ether (GME), can promote the formation of the HII phase.[7]
-
Inverted Bicontinuous Cubic Phases (V2): GMO can form two distinct types of bicontinuous cubic phases:
-
Gyroid (Ia3d space group): Forms at water concentrations of approximately 13-32 wt%.[7]
-
Diamond (Pn3m space group): Exists at higher water content, in the range of 33-38 wt%, and is in equilibrium with excess water.[1][7] These cubic phases are highly viscous, isotropic (do not birefringent light), and possess a unique structure of interwoven but non-intersecting aqueous channels, making them excellent candidates for controlled drug release.[10]
-
The following diagram illustrates the logical relationship between the primary phases of the GMO/water system as a function of increasing water content.
Quantitative Data on GMO Phase Behavior
The following tables summarize key quantitative data on the phase behavior of glycerol monooleate systems from various studies.
Table 1: Phase Boundaries of the Glycerol Monooleate/Water System at 25°C
| Liquid Crystalline Phase | Water Content (wt%) | Space Group |
| Lamellar (Lα) | 7 - 12 | - |
| Cubic (Gyroid) | 13 - 32 | Ia3d |
| Cubic (Diamond) | 33 - 38 | Pn3m |
Data sourced from Barauskas et al. (2005).[7]
Table 2: Lattice Parameters of GMO Liquid Crystalline Phases
| System | Phase | Temperature (°C) | Lattice Parameter (a) (nm) |
| GMO in excess water (pH 3) | Pn3m Cubic | 25 | 9.84 |
| GMO in excess water (pH 3) | Pn3m Cubic | 70 | 7.59 |
| GMO / 10 mol% Oleic Acid | Hexagonal (HII) | 25 | 5.81 |
| GMO / 10 mol% Oleic Acid | Hexagonal (HII) | 70 | 5.1 |
| GMO / 25 mol% Oleic Acid | Hexagonal (HII) | 25 | 4.91 |
| GMO / 25 mol% Oleic Acid | Hexagonal (HII) | 68 | 4.5 |
Data sourced from G. Terescenco, et al. (2021).[11][12]
Table 3: Rheological Properties of GMO Liquid Crystalline Phases
| Phase | Characteristics | Storage Modulus (G') |
| Cubic | Stiff gel, little frequency dependence | > 100,000 Pa (for Pn3m phase between 25-70°C) |
| Reversed Hexagonal | Weaker gel, frequency dependent absolute values | Lower than cubic phase |
Data sourced from Evenbratt and Ström (2017) and G. Terescenco, et al. (2021).[3][11][12]
Experimental Protocols for Characterization
A multi-technique approach is essential for the comprehensive characterization of GMO liquid crystalline phases. The following diagram outlines a typical experimental workflow.
Detailed Methodologies
1. Sample Preparation
-
Accurately weigh appropriate amounts of glycerol monooleate and water (or an aqueous solution of a drug or other excipients) into a glass vial.
-
Seal the vial and heat it to a temperature above the melting point of GMO (e.g., 40°C) to ensure complete melting and homogenization.
-
Vortex the mixture at high speed until a homogenous mixture is obtained.
-
Allow the samples to equilibrate at room temperature for at least 48 hours to ensure the formation of a thermodynamically stable liquid crystalline phase.[10]
2. Polarized Light Microscopy (PLM)
-
Objective: To distinguish between anisotropic (birefringent) phases like lamellar and hexagonal, and isotropic (dark) phases such as the cubic phase.
-
Procedure:
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Observe the sample using a polarized light microscope with crossed polarizers.
-
Anisotropic phases will appear bright and may show characteristic textures (e.g., "Maltese crosses" for the lamellar phase), while isotropic phases will appear dark.[1][13][14]
-
3. Small-Angle X-ray Scattering (SAXS)
-
Objective: To definitively identify the liquid crystalline phase and determine its structural parameters (e.g., lattice parameter).
-
Procedure:
-
Load the sample into a sample holder (e.g., a quartz capillary).
-
Expose the sample to a monochromatic X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
Analyze the resulting diffraction pattern. The positions of the Bragg peaks are characteristic of the specific liquid crystalline structure. The ratio of the scattering vectors (q) for the observed peaks allows for the identification of the phase (e.g., for a Pn3m cubic phase, the ratio of the square roots of the sum of the squares of the Miller indices of the first few peaks is √2:√3:√4:√6).[15]
-
4. Rheological Characterization
-
Objective: To measure the viscoelastic properties (storage modulus G' and loss modulus G'') of the liquid crystalline phases.
-
Procedure:
-
Use a rotational rheometer with a suitable geometry (e.g., parallel plate).
-
Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region.
-
The cubic phase typically exhibits a high storage modulus (G') that is largely independent of frequency, indicating a strong gel-like structure.[3] The hexagonal phase shows a lower G' that is frequency-dependent.[3]
-
5. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To study the mobility and self-diffusion of molecules within the liquid crystalline structure, providing further insight into the phase organization.
-
Procedure:
Factors Influencing Phase Behavior
Several factors can be modulated to control the phase behavior of glycerol monooleate:
-
Temperature: Increasing temperature generally favors phases with higher negative curvature, potentially inducing a transition from a lamellar to a cubic or hexagonal phase.[9]
-
Additives:
-
Lipids: The addition of other lipids can significantly alter the phase behavior. For instance, incorporating glyceryl monooleyl ether (GME) promotes the formation of reversed phases like the hexagonal phase.[7]
-
Solvents: Propylene glycol can influence the phase boundaries and is often used in formulations to modify the properties of the liquid crystalline structures.[17]
-
Stabilizers: For dispersed systems like cubosomes (nanoparticles of the cubic phase), stabilizers such as Pluronic F127 are often used to prevent aggregation.[2] A common lipid-to-stabilizer ratio is 9:1 by weight.[7]
-
Conclusion
The rich phase behavior of glycerol monooleate offers a versatile platform for the design of advanced drug delivery systems. A thorough understanding of the different liquid crystalline structures and the factors that govern their formation is crucial for the rational design of formulations with desired properties. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these complex systems, enabling researchers and drug development professionals to harness the full potential of glycerol monooleate-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. yakhak.org [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disposition and association of the steric stabilizer Pluronic® F127 in lyotropic liquid crystalline nanostructured particle dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. improvedpharma.com [improvedpharma.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR spectroscopy of lipidic cubic phases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]
The Dawn of Synthetic Fats: A Technical History of Glycerol Monooleate
A cornerstone emulsifier in the pharmaceutical, food, and cosmetic industries, glycerol monooleate's journey from a 19th-century chemical synthesis to a sophisticated, multi-faceted compound is a story of scientific curiosity and industrial innovation. This in-depth technical guide explores the discovery, history, and evolving synthesis of glycerol monooleate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal compound.
Discovery and Early Synthesis: The Pioneering Work of Marcellin Berthelot
The history of glycerol monooleate begins with the groundbreaking work of French chemist Marcellin Berthelot. In his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux" (Memoir on the combinations of glycerin with acids and on the synthesis of the immediate principles of animal fats), Berthelot detailed the first successful synthesis of monoglycerides, including the compound he termed "monoolein" – what we now know as glycerol monooleate.[1][2] This achievement was a landmark in organic chemistry, challenging the prevailing theory of vitalism by demonstrating that organic compounds found in living organisms could be artificially synthesized from their basic chemical constituents.[2]
Berthelot's pioneering method involved the direct esterification of oleic acid with glycerol at elevated temperatures. While his initial yields were low and the process unrefined by modern standards, it laid the fundamental groundwork for all subsequent synthesis of this important molecule.
Berthelot's Foundational Experimental Protocol (1854)
Objective: To synthesize "monoolein" through the direct esterification of oleic acid and glycerol.
Reactants:
-
Oleic acid (derived from the saponification of olive oil)
-
Glycerol
Apparatus:
-
Sealed glass tubes
-
Heating apparatus (likely an oil bath or oven)
Procedure:
-
A precise amount of oleic acid and a molar excess of glycerol were introduced into a glass tube.
-
The tube was hermetically sealed to prevent the loss of volatile components at high temperatures.
-
The sealed tube was heated to a temperature of approximately 200°C for several hours.
-
After cooling, the reaction mixture was treated with water to remove the excess glycerol.
-
The "monoolein" product, being insoluble in water, was then separated and purified, likely through washing and drying.
This early method, while revolutionary, produced a mixture of mono-, di-, and triglycerides, with the desired monoglyceride being a minor component. The lack of catalysts and the harsh reaction conditions limited the efficiency and selectivity of the synthesis.
The Evolution of Synthesis: Towards Industrial-Scale Production
Following Berthelot's discovery, the synthesis of glycerol monooleate and other monoglycerides remained largely a laboratory curiosity for several decades. The turn of the 20th century and the burgeoning food and chemical industries created a demand for effective emulsifiers, driving innovation in monoglyceride production.
The Rise of Glycerolysis
The most significant advancement in the large-scale production of glycerol monooleate was the development of the glycerolysis of triglycerides.[3][4][5] This method, which became the industrial standard, involves the reaction of triglycerides (fats and oils rich in oleic acid, such as olive oil or high-oleic sunflower oil) with glycerol at high temperatures (220-250°C) in the presence of an alkaline catalyst, such as sodium hydroxide or calcium hydroxide.[4][5]
The glycerolysis process offered several advantages over direct esterification, including the use of readily available and less corrosive triglycerides as starting materials. However, it still produced a mixture of mono-, di-, and triglycerides, necessitating a purification step, typically molecular distillation, to obtain high-purity glycerol monooleate.[4]
Enzymatic Synthesis: A Greener Approach
More recently, enzymatic synthesis has emerged as a more sustainable and selective method for producing glycerol monooleate.[6][7] This approach utilizes lipases, enzymes that catalyze the esterification or glycerolysis reactions under much milder conditions (typically 35-70°C) than traditional chemical methods.[7][8]
Enzymatic synthesis offers several key advantages:
-
Higher Selectivity: Lipases can be chosen for their specificity, leading to a higher yield of the desired monoglyceride and fewer byproducts.
-
Milder Reaction Conditions: Lower temperatures and pressures result in significant energy savings and reduced thermal degradation of the product.
-
Environmental Benefits: The use of biodegradable enzymes as catalysts reduces the need for harsh chemical catalysts and minimizes waste.
A common enzymatic approach is the glycerolysis of high-oleic oils using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).[6]
Physicochemical Properties of Glycerol Monooleate
The utility of glycerol monooleate across various applications stems from its specific physicochemical properties. As an amphiphilic molecule, it possesses both a hydrophilic glycerol head and a lipophilic oleic acid tail, enabling it to act as an effective emulsifier.
| Property | Value | References |
| Molecular Formula | C21H40O4 | [9] |
| Molecular Weight | 356.54 g/mol | [9] |
| Appearance | White to yellowish oily liquid or waxy solid | [9] |
| Melting Point | 35-40 °C | [9] |
| Boiling Point | 238-240 °C at 3 mmHg | [10] |
| Density | ~0.94 g/cm³ at 20°C | [10] |
| Solubility | Insoluble in water; soluble in ethanol, chloroform, and ether | [10] |
| HLB Value | Approximately 3.8 | |
| Acid Value | < 6.0 mg KOH/g | [10] |
| Iodine Value | 65-95 g I2/100g | [10] |
| Saponification Value | 150-175 mg KOH/g | [10] |
Modern Experimental Protocols
Modern synthesis of glycerol monooleate is optimized for high yield and purity. Below are representative protocols for direct esterification and enzymatic glycerolysis.
Modern Direct Esterification Protocol
Objective: To synthesize glycerol monooleate via direct esterification of oleic acid and glycerol using a solid acid catalyst.
Reactants and Materials:
-
Oleic acid
-
Glycerol
-
Solid acid catalyst (e.g., Amberlyst 16 resin)[8]
-
n-heptane (solvent)
-
Three-neck flask equipped with a condenser and thermometer
-
Magnetic stirrer with a heater
Procedure: [8]
-
In a three-neck flask, combine oleic acid (e.g., 10 mmol), glycerol (e.g., 20 mmol, 2:1 molar ratio to oleic acid), and Amberlyst 16 resin (e.g., 1.6 g).
-
Add n-heptane as a solvent.
-
Heat the mixture to 70°C with continuous stirring.
-
Maintain the reaction at 70°C for 8 hours.
-
After the reaction, cool the mixture and separate the solid catalyst by filtration.
-
The product mixture can be analyzed by GC-MS to determine the yield of glycerol monooleate and the presence of di- and trioleate.
Expected Yield: Approximately 84% glycerol monooleate.[8]
Enzymatic Glycerolysis Protocol
Objective: To synthesize high-purity glycerol monooleate via enzymatic glycerolysis of high-oleic sunflower oil.
Reactants and Materials:
-
High-oleic sunflower oil
-
Glycerol
-
Immobilized lipase (Novozym 435)[6]
-
Binary solvent mixture (tert-butanol and tert-pentanol, 80/20 v/v)[6]
-
Shaking incubator
-
Molecular distillation apparatus
Procedure: [6]
-
Combine high-oleic sunflower oil, glycerol, and the binary solvent mixture in a reaction vessel.
-
Add Novozym 435 as the biocatalyst.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
After the reaction, deactivate and remove the enzyme by filtration.
-
Remove the solvent under vacuum.
-
Purify the resulting mixture of acylglycerols using molecular distillation to obtain high-purity glycerol monooleate.
Expected Yield: Initial monoacylglycerol yield of approximately 75%, which can be increased to over 93% after purification.[6]
Conclusion
From its initial synthesis in the mid-19th century by Marcellin Berthelot, which played a role in dismantling the theory of vitalism, glycerol monooleate has evolved into a compound of significant industrial importance. The progression from high-temperature direct esterification to more efficient and sustainable methods like glycerolysis and enzymatic synthesis reflects the broader advancements in chemical and biochemical engineering. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of this versatile excipient is crucial for its effective application in modern formulations.
References
- 1. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A two-stage enzymatic process for synthesis of extremely pure high oleic glycerol monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]
- 10. Glycerol Mono-oleate, Glyceryl Monooleate EP BP USP Manufacturers, SDS [mubychem.com]
natural sources and extraction of glycerol monooleate
An In-depth Technical Guide to the Natural Sources and Extraction of Glycerol Monooleate for Researchers, Scientists, and Drug Development Professionals
Introduction to Glycerol Monooleate
Glycerol monooleate (GMO) is a monoglyceride consisting of a glycerol backbone esterified with oleic acid.[1] It is a non-ionic surfactant and emulsifier with a low hydrophilic-lipophilic balance (HLB) of 3.8, making it effective for creating water-in-oil emulsions. GMO is widely utilized in the food, pharmaceutical, and cosmetic industries for its ability to improve texture, stabilize emulsions, and act as a lubricant.[1][2] In pharmaceutical formulations, it can function as a solidifier, a control release agent, and an excipient in various drug delivery systems. While it occurs naturally in the body as a product of fat metabolism and is found in very low levels in some seed oils, industrial production relies on the synthesis from natural raw materials.
Natural Sources of Raw Materials
The primary "natural sources" for glycerol monooleate production are its constituent molecules: glycerol and oleic acid.
-
Glycerol : This simple triol compound is primarily obtained from the hydrolysis of triglycerides found in both plant and animal sources.[3] Common plant-based sources include palm oil, soybean oil, and coconut oil.[3][4] Animal-derived tallow is another significant source.[3] A major byproduct of biodiesel production, crude glycerol, has become an abundant and economical source, though it requires purification to remove impurities like methanol, salts, and soaps.[3][5][6]
-
Oleic Acid : This monounsaturated omega-9 fatty acid is abundant in various vegetable oils.[2] High-purity oleic acid is typically sourced from olive oil, soybean oil, or other vegetable-based oils.[2] Commercial oleic acid can be derived from edible sources or from tall oil fatty acids.
Extraction and Synthesis Methodologies
The industrial production of glycerol monooleate is achieved through several chemical and enzymatic pathways. The choice of method often depends on the desired purity, yield, and economic feasibility.
Direct Esterification of Glycerol and Oleic Acid
Direct esterification is a common method involving the reaction of glycerol with oleic acid, typically in the presence of a catalyst to accelerate the slow reaction rate.[7][8] This process yields glycerol monooleate along with water, which is removed to drive the reaction forward. A challenge with this method is the potential formation of di- and triglycerides, necessitating purification steps to achieve high-purity GMO.[9]
Experimental Protocol: Synthesis via Direct Esterification with a Heterogeneous Catalyst
This protocol is based on the synthesis using a natural zeolite catalyst impregnated with MgO.[7]
-
Catalyst Preparation :
-
A natural zeolite catalyst is acid-treated and then impregnated with a 1 N solution of Mg(NO₃)₂.
-
The mixture is agitated for 60 minutes at 80°C.
-
The zeolite is filtered and the impregnation process is repeated three times.
-
The resulting paste is calcined at 450°C for 8 hours to produce the MgO-impregnated zeolite catalyst.[7]
-
-
Esterification Reaction :
-
A three-neck flask equipped with a condenser and thermometer is charged with a specific amount of oleic acid and the prepared catalyst.
-
The mixture is heated to the desired reaction temperature (e.g., 180°C) with continuous stirring.
-
Glycerol is gradually added to the reactor. An excess of glycerol is used to favor the formation of monooleate.[7]
-
The reaction is allowed to proceed for a set duration (e.g., 120 minutes) while monitoring the temperature.[7]
-
-
Product Analysis :
-
The conversion of oleic acid to glycerol monooleate is determined by measuring the acid value of the reaction mixture at different time points.
-
Glycerolysis of Triglycerides
Glycerolysis involves the transesterification of triglycerides (from fats and oils) with glycerol at high temperatures, often using a catalyst.[10] This method is a common commercial route but typically results in a mixture of mono-, di-, and triglycerides (often in a 40:50:10 ratio), requiring subsequent purification, such as molecular distillation, to obtain high-purity monoglycerides.[9][10]
Experimental Protocol: High-Purity GMO via Catalyst-Free Transesterification
This protocol is adapted from a method for producing high-monoester content solutions without molecular distillation.[11]
-
Reaction Setup :
-
A pressure reactor is equipped with an agitator, temperature and pressure controls, and a vapor condenser.
-
The reactor is charged with a triglyceride source (e.g., soybean oil), glycerol, and water. Water acts as a co-solvent to enhance the solubility of glycerol in the oil phase.[11]
-
-
Transesterification Reaction :
-
The reactor is heated rapidly to a temperature range of 180°C to 300°C, developing a pressure between 15 and 400 psig.[11]
-
The reaction is held under these conditions for several hours until a target acid value is reached.
-
The pressure is then reduced, and the temperature is maintained to facilitate the removal of water.
-
-
Purification :
-
The excess glycerol is removed by distillation in a continuous counter-current stripping tower at low pressure (<5 torr) and elevated temperature (e.g., 170°C) with the aid of steam.[11]
-
Enzymatic Synthesis
Enzymatic synthesis utilizes lipases as biocatalysts for the esterification of glycerol and oleic acid or the glycerolysis of oils.[10][12] This method offers high specificity, leading to the production of high-purity glycerol monooleate under milder reaction conditions compared to chemical methods.[10] Lipases like Candida antarctica lipase B (often immobilized, as in Novozym 435) are commonly employed.[10][12]
Experimental Protocol: Enzymatic Synthesis in a Solvent-Free System
This protocol is based on the direct esterification of oleic acid and glycerol using an immobilized lipase.[12]
-
Reaction Mixture Preparation :
-
Oleic acid and glycerol are mixed in a specific molar ratio in a reaction vessel. No organic solvent is required.[12]
-
-
Enzymatic Esterification :
-
An immobilized lipase (e.g., from Staphylococcus simulans supported on CaCO₃) is added to the substrate mixture.[12]
-
The reaction is carried out at a controlled temperature with agitation for a specified duration.
-
-
Product Recovery and Purification :
-
After the reaction, the immobilized enzyme is separated by filtration for potential reuse.
-
The resulting product, a mixture of acylglycerols, can be further purified by molecular distillation to achieve a high concentration of glycerol monooleate (e.g., 82.42%).[12]
-
Alternative Chemical Synthesis
A novel approach involves the use of sodium oleate and 3-chloro-1,2-propanediol.[13][14][15] This method provides a different pathway to synthesize high-purity GMO.
Experimental Protocol: Synthesis from Sodium Oleate
This protocol is based on the method described by Hu et al.[13][14][15]
-
Reactant Preparation :
-
Sodium oleate is prepared and reacted with 3-chloro-1,2-propanediol in a solvent such as toluene.
-
-
Catalytic Reaction :
-
Product Isolation :
Purification of Raw Materials and Final Product
Purification of Crude Glycerol
Crude glycerol from biodiesel production contains various impurities. A common purification strategy is a two-step process involving acidification followed by ion exchange.[5][6]
-
Acidification : The pH of the crude glycerol is adjusted using an acid (e.g., phosphoric acid) to convert soaps into free fatty acids and salts.[5][6] This results in a three-layer separation: a top layer of fatty acids, a middle glycerol-rich layer, and a bottom layer of precipitated salts.
-
Neutralization and Filtration : The glycerol-rich layer is neutralized (e.g., with NaOH) and filtered to remove any newly formed salts.[5][6]
-
Ion Exchange : The pre-treated glycerol is then passed through a strong cation exchange resin to remove remaining inorganic impurities, achieving purities as high as 98.2%.[5][6]
Purification of Glycerol Monooleate
To obtain high-purity (>90%) glycerol monooleate, especially from direct esterification or glycerolysis, further purification is often necessary.
-
Molecular Distillation (Short-Path Distillation) : This is a highly effective method for separating monoglycerides from di- and triglycerides, as well as unreacted starting materials, based on their differences in molecular weight and volatility.[10][16]
-
Solvent Extraction : This technique can be used to remove unreacted glycerol from the glyceride mixture.[17]
-
Distillation/Stripping : Excess glycerol can be removed from the reaction product via distillation, often under vacuum and at elevated temperatures.[11]
Data Presentation: Synthesis Parameters and Outcomes
The following tables summarize quantitative data from the cited experimental methods for producing glycerol monooleate.
Table 1: Direct Esterification of Glycerol and Oleic Acid
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | MgO-Impregnated Natural Zeolite | [7] |
| Optimal Temperature | 180°C | [7] |
| Optimal Reactant Ratio (Glycerol:Oleic Acid) | 3:1 | [7] |
| Optimal Catalyst Loading | 10% by weight | [7] |
| Optimal Reaction Time | 120 minutes | [7] |
| Stirring Speed | 125-525 rpm |[7] |
Table 2: Synthesis from Sodium Oleate and 3-chloro-1,2-propanediol
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Tetrabutylammonium Bromide | [13][14][15] |
| Solvent | Toluene | [13][14][15] |
| Optimal Temperature | 115°C | [13][14][15] |
| Optimal Reactant Ratio (Sodium Oleate:3-chloro-1,2-propanediol) | 1:2 | [13][14][15] |
| Optimal Catalyst Dosage | 3.5% | [13][14][15] |
| Optimal Reaction Time | 6 hours | [13][14][15] |
| Achieved Yield | 89.02% |[13][14][15] |
Table 3: Synthesis via Condensation of Oleic Acid with Glycidol
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Anion-Exchange Resin (Ambersep 900-Cl⁻) | [16] |
| Medium | Aqueous | [16] |
| Optimal Temperature | 70°C | [16] |
| Stirring Speed | 500 rpm | [16] |
| Reaction Time | 4 hours | [16] |
| Achieved Yield | 97% |[16] |
Visualizations: Workflows and Reaction Pathways
The following diagrams illustrate the key workflows and chemical reactions described in this guide.
Caption: Workflow for Glycerol Monooleate Synthesis via Direct Esterification.
Caption: Purification Workflow for Crude Glycerol from Biodiesel Production.
Caption: Primary Chemical Pathways for the Synthesis of Glycerol Monooleate.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. Glycerin Mono stearate Plant Setup in India | Muez Hest [muezhest.com]
- 3. Glycerol - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 7. journal.unnes.ac.id [journal.unnes.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 11. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. New Technology for the Synthesis of Glycerol Monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Technology for the Synthesis of Glycerol Monooleate [jstage.jst.go.jp]
- 15. New Technology for the Synthesis of Glycerol Monooleate. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US5512692A - Process for removing glycerol from glycerides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermodynamic Stability of Glycerol Monooleate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of glycerol monooleate (GMO) formulations, critical for their successful application in drug delivery and other advanced technologies. The inherent self-assembling properties of GMO in aqueous environments lead to the formation of various lyotropic liquid crystalline phases, each with unique structural and physicochemical characteristics that are highly sensitive to environmental conditions. Understanding and controlling the stability of these phases is paramount for the development of robust and effective GMO-based products.
Core Concepts in the Thermodynamic Stability of Glycerol Monooleate
Glycerol monooleate, an amphiphilic lipid, is celebrated for its ability to form well-defined, thermodynamically stable nanostructures in the presence of water and stabilizers.[1][2] These structures, including lamellar, cubic, and hexagonal phases, offer versatile platforms for the encapsulation and delivery of a wide range of molecules, from hydrophilic to lipophilic drugs.[3][4][5] The stability of these formulations is not only crucial for ensuring a long shelf-life but also for predicting their in vivo behavior and performance.
The thermodynamic stability of GMO formulations is primarily dictated by the delicate balance of intermolecular forces, which can be influenced by a multitude of factors. Key among these are:
-
Temperature: Temperature changes can induce phase transitions in GMO-water systems. For instance, a rise in temperature can cause a transition from a cubic to a reversed hexagonal phase.[6]
-
Hydration Level: The water content is a critical determinant of the liquid crystalline phase adopted by GMO. Different phases, such as lamellar, gyroid cubic, and diamond cubic, form at varying water concentrations.[7]
-
Additives: The inclusion of other molecules, such as co-surfactants, polymers, or the active pharmaceutical ingredient (API) itself, can significantly alter the phase behavior and stability of the formulation.[5][8][9] For example, hydrophilic additives can favor the formation of lamellar phases and increase water uptake, while lipophilic additives tend to induce cubic and hexagonal phases.[8][9]
-
Hydrolysis and Oxidation: As an ester, GMO is susceptible to hydrolysis, which can alter the phase equilibrium and functional properties of the formulation.[10] The inclusion of antioxidants is a common strategy to mitigate oxidative degradation.
Quantitative Data on the Physicochemical Properties of Glycerol Monooleate Formulations
The following tables summarize key quantitative data related to the thermodynamic stability and phase behavior of glycerol monooleate formulations, compiled from various studies.
Table 1: Phase Transitions of Glycerol Monooleate-Water Systems at Different Temperatures
| Temperature (°C) | Water Content (wt%) | Observed Phase(s) | Reference |
| 25 | < 20 | Lamellar (Lα) | [10] |
| 25 | 20 - 40 | Bicontinuous Cubic (Q230, Q224) | [10] |
| 40 | Variable | Favors reversed phases (micellar, hexagonal) | [7][10] |
| 55 | Variable | Favors reversed phases (micellar, hexagonal) | [7][10] |
| ~80 | Variable | Cubic-to-reversed hexagonal phase transition | [6] |
Table 2: Influence of Additives on the Phase Behavior of Glycerol Monooleate Formulations
| Additive | Concentration | Effect on Phase Behavior | Reference |
| Glyceryl Monooleyl Ether (GME) | Increasing | Promotes transition to reversed micellar or reversed hexagonal phases | [7][10] |
| Propylene Glycol (PG) | Increasing | Favors lamellar phase | [11] |
| Oleic Acid (OA) | Increasing | Induces phase transitions from cubic to hexagonal phases | [12] |
| Cholesterol | 5% and 10% | Forms β and β′ polymorphic type crystals in oleogels | [13][14] |
| Diglycerol Monooleate (DGMO) | Increasing | Enlarges regions of lamellar and cubic phases; forms a swollen gyroid cubic phase | [15] |
Table 3: Rheological Properties of Glycerol Monooleate Liquid Crystalline Phases
| Phase | Storage Modulus (G') | Loss Modulus (G'') | Key Characteristics | Reference |
| Cubic Phase | High, relatively frequency-independent | Low | Stiff, elastic gel-like behavior | [11][15] |
| Reversed Hexagonal | Lower, frequency-dependent | Higher than cubic | Weaker gel compared to the cubic phase | [11] |
| Lamellar Phase | Variable | Variable | Can exhibit both viscous and elastic properties | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the thermodynamic stability of glycerol monooleate formulations.
Preparation of Glycerol Monooleate-Based Cubosomes
Cubosomes are discrete, sub-micron, nanostructured particles of a liquid crystalline phase produced by the dispersion of a bulk cubic phase in an aqueous medium.[4][10]
Materials:
-
Glycerol monooleate (GMO)
-
Stabilizer (e.g., Poloxamer 407, Pluronic F127)
-
Aqueous phase (e.g., purified water, buffer)
-
Organic solvent (optional, e.g., ethanol)
Top-Down Method Protocol:
-
Melt the lipid: Heat the GMO above its melting point.
-
Add the stabilizer: Disperse the stabilizer in the molten GMO.
-
Hydration: Add the aqueous phase to the lipid-stabilizer mixture with gentle stirring to form a viscous bulk cubic phase gel.
-
Dispersion: Fragment the bulk gel into nanoparticles using high-energy methods such as high-pressure homogenization or ultrasonication.[4] The temperature during this step should be carefully controlled.[16]
-
Purification (optional): Remove any excess stabilizer or un-entrapped drug by methods like dialysis or centrifugation.
Bottom-Up Method Protocol:
-
Dissolve components: Dissolve GMO and the stabilizer in a volatile organic solvent like ethanol.
-
Injection: Inject the organic solution into an excess of the aqueous phase under gentle stirring.
-
Solvent removal: Remove the organic solvent by evaporation, leading to the spontaneous self-assembly of cubosomes.
-
Purification (optional): As described in the top-down method.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for determining phase transition temperatures and enthalpies.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the GMO formulation into an aluminum DSC pan. Seal the pan hermetically to prevent water evaporation during the scan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 0°C).
-
Ramp the temperature up to a final temperature (e.g., 100°C) at a controlled heating rate (e.g., 5-10°C/min).
-
Hold at the final temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic and exothermic peaks correspond to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for characterizing the nanostructure of materials, providing information on the type of liquid crystalline phase and its lattice parameters.
Protocol:
-
Sample Preparation: Load the GMO formulation into a sample holder, typically a thin quartz capillary. The sample thickness should be optimized for X-ray transmission.
-
Instrument Setup: Mount the sample in the SAXS instrument. A vacuum is often applied to minimize air scattering.[11]
-
Data Acquisition: Expose the sample to a collimated X-ray beam for a set period. The scattered X-rays are detected by a 2D detector.
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D profile of scattering intensity versus the scattering vector, q.
-
The positions of the Bragg peaks in the scattering profile are used to determine the lattice parameters and identify the liquid crystalline phase (e.g., lamellar, cubic, hexagonal) based on the ratios of the peak positions.
-
Rheological Characterization
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements provide insights into the mechanical properties of GMO gels, which are indicative of their structure and stability.
Protocol:
-
Sample Loading: Carefully load the GMO formulation onto the rheometer plate, ensuring no air bubbles are trapped. A plate-plate geometry is commonly used.
-
Oscillatory Measurements:
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep within the LVR to measure G' and G'' as a function of frequency. This provides information on the gel's structure and strength.
-
-
Temperature Sweep: Perform a temperature ramp or step-and-hold measurements to investigate the effect of temperature on the rheological properties and to detect thermally induced phase transitions.
-
Data Analysis: The values of G' and G'' and their dependence on strain, frequency, and temperature are used to characterize the viscoelastic properties of the formulation.
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for characterizing GMO formulations and the key factors influencing their thermodynamic stability.
Caption: Experimental workflow for the characterization and stability assessment of GMO formulations.
Caption: Key factors influencing the thermodynamic stability of glycerol monooleate formulations.
Conclusion
The thermodynamic stability of glycerol monooleate formulations is a multifaceted subject that requires a thorough understanding of the interplay between composition, environmental factors, and the resulting physicochemical properties. By employing a suite of analytical techniques and carefully controlling formulation parameters, researchers and drug development professionals can harness the unique properties of GMO to create stable and effective delivery systems. This guide provides a foundational understanding and practical methodologies to aid in the rational design and characterization of these promising formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Effect of HLB of additives on the properties and drug release from the glyceryl monooleate matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.chalmers.se [research.chalmers.se]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of oleogels and emulgels with glycerol monooleate–cholesterol mixtures [acikerisim.comu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
Navigating the Formulation Landscape: A Technical Guide to the Solubility of Glycerol Monooleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Glycerol monooleate (GMO), a versatile monoglyceride of oleic acid, is a cornerstone excipient in the development of lipid-based drug delivery systems. Its amphiphilic nature and biocompatibility make it an attractive choice for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation scientists to effectively harness its potential. This technical guide provides a comprehensive overview of the solubility of glycerol monooleate, detailed experimental protocols for its determination, and a logical workflow for formulation development.
Quantitative and Qualitative Solubility of Glycerol Monooleate
Glycerol monooleate is generally characterized by its lipophilic nature, rendering it soluble in a range of organic solvents while being practically insoluble in water.[1][2] The existing literature predominantly provides qualitative solubility data. While precise quantitative values are not extensively documented, the available information, including a specific value for chloroform, is summarized below.
Table 1: Solubility of Glycerol Monooleate in Various Organic Solvents
| Solvent | Solvent Type | Solubility | Notes |
| Chloroform | Halogenated Hydrocarbon | 50 mg/mL | - |
| Ethanol | Polar Protic | Soluble[2][3] | Soluble in hot alcohol. Very slightly soluble in cold alcohol. |
| Ether | Ether | Soluble[2][3] | - |
| Petroleum Ether | Nonpolar | Soluble | - |
| Oils (Vegetable and Mineral) | Lipid | Soluble[1] | High oil solubility makes it a desirable food emulsifier.[4] |
| Acetone | Polar Aprotic | Soluble | Completely soluble. |
| Methylene Chloride | Halogenated Hydrocarbon | Freely Soluble | - |
| Water | Polar Protic | Insoluble (<3.57 mg/L at 30°C) | Can form micro-emulsions in water. |
Note: The solubility of glycerol monooleate can be influenced by its grade and the presence of impurities such as diglycerides and triglycerides.
Experimental Protocols for Determining Solubility
Accurate determination of the solubility of glycerol monooleate is crucial for designing robust and effective drug delivery systems. Several well-established methods can be employed for this purpose.
Equilibrium Solubility Method (Shake-Flask)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]
Principle: An excess amount of the solute (glycerol monooleate) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Detailed Methodology:
-
Preparation: Add an excess amount of glycerol monooleate to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.
-
Equilibration: Place the container in a constant temperature shaker bath, typically maintained at 25°C or 37°C. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex (e.g., 100-150 rpm).[7]
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of glycerol monooleate using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used analytical technique for the accurate quantification of glycerol monooleate in solution.[9]
Principle: The sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary phase. A detector measures the concentration of the analyte as it elutes from the column.
Typical HPLC Parameters for Glycerol Monooleate Analysis: [10][11]
-
Column: A suitable column for lipid analysis, such as a C18 column or a size-exclusion column (e.g., L21 packing material as per USP-NF).[9]
-
Mobile Phase: A mixture of organic solvents, for example, tetrahydrofuran.[10][11]
-
Detector: A Refractive Index (RI) detector is commonly used for lipids as they lack a strong UV chromophore.[10][11]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible results.[10][11]
-
Injection Volume: A fixed volume, for example, 40 µL.[10][11]
-
Standard Curve: A calibration curve is generated using standard solutions of glycerol monooleate of known concentrations to quantify the amount in the experimental samples.
Thermal Analysis Methods: DSC and Hot-Stage Microscopy
For determining the solubility in solid or semi-solid lipid excipients, thermal analysis methods are particularly useful.[8][12]
a. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. When a solute dissolves in a solid solvent, it depresses the melting point and reduces the enthalpy of fusion of the solvent. This change can be used to determine the saturation solubility.[8]
Detailed Methodology: [12]
-
Sample Preparation: Prepare a series of physical mixtures of the API and the solid lipid excipient with varying concentrations of the API.
-
DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the excipient.
-
Data Analysis: Determine the melting enthalpy (in J/g) of the lipid excipient for each mixture. Plot the melting enthalpy as a function of the API concentration. The point at which the melting enthalpy no longer decreases with increasing API concentration indicates the saturation solubility.[8]
b. Hot-Stage Microscopy (HSM)
Principle: HSM allows for the visual observation of a sample as it is heated or cooled under a microscope. By observing the temperature at which the last crystals of the solute dissolve in the molten solvent, the solubility can be determined.
Detailed Methodology: [12]
-
Sample Preparation: Prepare mixtures of the API and the lipid excipient at different concentrations.
-
HSM Analysis: Place a small amount of a mixture on a microscope slide and cover it with a coverslip. Heat the slide on the hot stage at a controlled rate.
-
Observation: Observe the sample through the microscope as the temperature increases. The temperature at which the last API crystals are observed to dissolve in the molten lipid is recorded as the saturation temperature for that specific concentration. By repeating this for different concentrations, a solubility curve can be constructed.
Logical Workflow for Lipid-Based Formulation Development
The development of a lipid-based drug delivery system is a systematic process that begins with understanding the physicochemical properties of the API and excipients. The following diagram illustrates a typical workflow.
Caption: A workflow for developing lipid-based drug delivery systems.
This guide provides a foundational understanding of the solubility of glycerol monooleate and the experimental approaches to its characterization. For drug development professionals, a meticulous and systematic approach to solubility assessment is the first step toward successful formulation design and, ultimately, improved therapeutic outcomes for patients.
References
- 1. rawsource.com [rawsource.com]
- 2. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]
- 9. shodex.com [shodex.com]
- 10. drugfuture.com [drugfuture.com]
- 11. drugfuture.com [drugfuture.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Glycerol Monooleate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of glycerol monooleate (GMO) in the formulation of advanced drug delivery systems. GMO, a versatile amphiphilic lipid, is widely recognized for its ability to form various lyotropic liquid crystalline phases, making it an invaluable excipient in pharmaceutical technology.[1][2][3][4] This document provides detailed methodologies for creating and characterizing GMO-based drug carriers, including cubosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), along with quantitative data from key studies.
Application Notes: Leveraging Glycerol Monooleate for Enhanced Drug Delivery
Glycerol monooleate's unique self-assembling properties in aqueous environments allow for the formation of structured phases that can encapsulate a wide range of therapeutic agents, from small molecules to large biologics.[1][2] These structures offer significant advantages, including enhanced drug solubilization, protection from degradation, and controlled release profiles.[1]
Oral Drug Delivery
Topical and Transdermal Drug Delivery
Glycerol monooleate is an effective penetration enhancer for topical and transdermal drug delivery.[9][10] It can disrupt the highly organized structure of the stratum corneum, facilitating the passage of drugs into deeper skin layers.
For instance, formulations of propylene glycol containing various concentrations of GMO have been shown to significantly increase the in vitro skin permeation and retention of the hydrophilic pro-drug 5-aminolevulinic acid (5-ALA).[9][10] This enhancement is crucial for applications such as photodynamic therapy where efficient delivery of the photosensitizer precursor to the target skin layers is paramount.[9]
Parenteral and Localized Drug Delivery
The biocompatibility and biodegradable nature of GMO make it a suitable candidate for parenteral and localized drug delivery systems.[11] GMO-based in situ gelling systems are particularly promising for intra-articular injections, providing sustained drug release directly at the site of action.
An in situ gel formulation of glycerol monooleate was developed for the intra-articular delivery of sinomenine hydrochloride for the treatment of rheumatoid arthritis.[12] This system formed a viscous cubic phase upon contact with aqueous synovial fluid, providing sustained release of the drug for over one week.[12][13]
Delivery of Cancer Therapeutics
GMO-based nanostructures have been investigated for the delivery of anticancer drugs like doxorubicin. These formulations aim to improve drug targeting to tumor tissues and overcome multidrug resistance. Nanostructures prepared with GMO and stabilized by surfactants like poloxamer 407 have shown enhanced cytotoxicity against breast cancer cell lines.[14][15] The encapsulation of doxorubicin in these systems can be optimized using techniques like remote loading.[14][16]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing glycerol monooleate in various drug delivery applications.
| Parameter | Value |
| Drug | Simvastatin |
| Formulation | Glycerol Monooleate/Poloxamer 407 Cubic Nanoparticles |
| Particle Size | 100–150 nm |
| Entrapment Efficiency | > 98% |
| Relative Oral Bioavailability | 241% (compared to simvastatin crystal powder) |
| In Vitro Release | < 3.0% total release at 10 hours |
Table 2: Topical Delivery of 5-Aminolevulinic Acid with GMO [9][10]
| Formulation | Effect |
| Propylene glycol solutions with GMO | Significantly increased in vitro skin permeation and retention of 5-ALA |
| Topical 5-ALA formulations with GMO | Increased Protoporphyrin IX accumulation in mouse skin in vivo |
Table 3: Intra-articular Delivery of Sinomenine Hydrochloride in a GMO-Based Gel [12]
| Parameter | Observation |
| Drug | Sinomenine Hydrochloride |
| Formulation | In situ forming cubic liquid crystalline gel |
| Drug Release Profile | Sustained release for more than one week in vitro |
Table 4: Doxorubicin-Loaded GMO Nanostructures [14][15]
| Parameter | Value |
| Drug | Doxorubicin Hydrochloride |
| Formulation | GMO nanostructures stabilized with Poloxamer 407 or Tween 80 |
| Encapsulation Efficiency | ~30% (with 0.1-0.2 mg/mL initial drug concentration) |
| Stabilizer | Poloxamer 407 showed increased toxicity to cancer cells |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of various GMO-based drug delivery systems.
Preparation of GMO-Based Cubosomes by High-Pressure Homogenization
Materials:
-
Glycerol Monooleate (GMO)
-
Poloxamer 407 (or other suitable stabilizer)
-
Drug (e.g., Simvastatin)
-
Deionized water
Procedure:
-
Melt the GMO at 60°C.
-
Disperse the Poloxamer 407 and the drug into the molten GMO with continuous stirring until a homogenous mixture is obtained.
-
Add the deionized water dropwise to the lipid mixture under mechanical stirring (e.g., 1500 rpm) for 10 minutes to form a coarse dispersion.
-
Subject the coarse dispersion to high-pressure homogenization (e.g., 10 cycles at 800 bar).
-
Allow the resulting nano-dispersion to equilibrate at room temperature for 24 hours.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation
This method is suitable for encapsulating lipophilic drugs.[17][18]
Materials:
-
Glycerol Monooleate (as the solid lipid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Lecithin)
-
Lipophilic drug
-
Deionized water
Procedure:
-
Melt the glycerol monooleate at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
In a separate beaker, dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer or ultrasonicator for a specified time to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
Characterization of Nanoparticles: Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a common technique for determining the size distribution and polydispersity index (PDI) of nanoparticles.[19][20] Zeta potential measurement provides information about the surface charge and stability of the nanoparticle dispersion.
Procedure:
-
Dilute the nanoparticle dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette for DLS measurement or a specific folded capillary cell for zeta potential measurement.
-
Perform the measurements using a Zetasizer or a similar instrument.
-
Record the Z-average diameter, PDI, and zeta potential values.
Determination of Encapsulation Efficiency and Drug Loading
This protocol describes a common indirect method for determining the amount of drug encapsulated within the nanoparticles.[21][22]
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Carefully collect the supernatant or the filtrate, which contains the free, unencapsulated drug.
-
Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
In Vitro Drug Release Study using Dialysis Method
This method simulates the release of the drug from the nanoparticles into a surrounding medium.[12]
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., phosphate-buffered saline, simulated gastric/intestinal fluid) in a beaker.
-
Maintain the beaker at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical technique.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations: Diagrams of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the use of glycerol monooleate in drug delivery.
Caption: Workflow for the preparation of GMO-based cubosomes.
Caption: Key advantages of using GMO in drug delivery systems.
Caption: Workflow for the characterization of GMO nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliadin Nanoparticles Containing Doxorubicin Hydrochloride: Characterization and Cytotoxicity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin | Semantic Scholar [semanticscholar.org]
- 6. Glyceryl monooleate/poloxamer 407 cubic nanoparticles as oral drug delivery systems: I. In vitro evaluation and enhanced oral bioavailability of the poorly water-soluble drug simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of toxicity of glycerol monooleate nanoparticles on PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. journaljpri.com [journaljpri.com]
- 18. researchgate.net [researchgate.net]
- 19. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 20. m.youtube.com [m.youtube.com]
- 21. sciex.com [sciex.com]
- 22. unchainedlabs.com [unchainedlabs.com]
Application Notes and Protocols for the Preparation of Glycerol Monooleate-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of glycerol monooleate (GMO)-based nanoparticles, a promising platform for drug delivery. It includes step-by-step methodologies for common preparation techniques, a comparative summary of quantitative data, and visualizations to aid in understanding the experimental workflows.
Introduction
Glycerol monooleate (GMO) is a biocompatible and biodegradable lipid that self-assembles into various liquid crystalline structures in the presence of water, making it an excellent material for formulating nanoparticles for drug delivery.[1][2] These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enabling controlled release.[2][3] This application note details three widely used methods for preparing GMO-based nanoparticles: high-pressure homogenization, emulsification-solvent evaporation, and solvent injection.
Key Experimental Protocols
High-Pressure Homogenization (HPH)
High-pressure homogenization is a scalable, solvent-free method that uses high shear forces to produce nanoparticles with a uniform size distribution.[4][5]
Materials:
-
Glycerol monooleate (GMO)
-
Stabilizer (e.g., Poloxamer 407, Tween 80)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate
-
Beakers and magnetic stirrer
Protocol:
-
Preparation of the Lipid Phase: Melt the GMO at a temperature above its melting point (approximately 35-40°C). If incorporating a lipophilic API, dissolve it in the molten GMO.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., 0.5-2.0% w/v Poloxamer 407 or Tween 80) in purified water and heat it to the same temperature as the lipid phase.[6]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase drop-by-drop under high-speed stirring using a high-shear homogenizer (e.g., 18,500 rpm for 3-5 minutes) to form a coarse pre-emulsion.[6]
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. The homogenization is typically carried out for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).[5]
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential.
Emulsification-Solvent Evaporation Method
This method involves the formation of an oil-in-water emulsion followed by the removal of the organic solvent to precipitate the nanoparticles.[7][8]
Materials:
-
Glycerol monooleate (GMO)
-
Stabilizer (e.g., Poloxamer 407, Tween 80, PVA)
-
Purified water
-
API - optional
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer or sonicator
-
Rotary evaporator
-
Beakers
Protocol:
-
Preparation of the Organic Phase: Dissolve GMO and the lipophilic API (if any) in a volatile organic solvent.
-
Preparation of the Aqueous Phase: Dissolve a suitable stabilizer in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring or homogenization to form an oil-in-water (O/W) emulsion.[8] The energy input during this step is critical for determining the final particle size.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure using a rotary evaporator.[8]
-
Nanoparticle Formation: As the solvent evaporates, the GMO precipitates, leading to the formation of nanoparticles.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any excess surfactant or unencapsulated drug.
-
Characterization: Characterize the nanoparticles for their physicochemical properties.
Solvent Injection Method
The solvent injection method is a straightforward technique where a solution of lipid in a water-miscible solvent is rapidly injected into an aqueous phase.[9][10]
Materials:
-
Glycerol monooleate (GMO)
-
Water-miscible organic solvent (e.g., ethanol, acetone, isopropanol)[9][10]
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
API - optional
Equipment:
-
Syringe with a fine needle
-
Magnetic stirrer
-
Beakers
Protocol:
-
Preparation of the Organic Phase: Dissolve GMO and the API in a water-miscible organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer in purified water and maintain it under constant stirring.
-
Injection: Rapidly inject the organic phase into the aqueous phase using a syringe and needle.[10] The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of GMO as nanoparticles.
-
Solvent Removal: The remaining organic solvent is typically removed by evaporation under stirring.
-
Characterization: Analyze the resulting nanoparticle dispersion for size, PDI, and zeta potential.
Experimental Workflows
Figure 1. Emulsification-Solvent Evaporation Workflow.
Figure 2. Solvent Injection Workflow.
Quantitative Data Summary
The physicochemical properties of GMO-based nanoparticles are highly dependent on the preparation method and the type and concentration of the stabilizer used. The following tables summarize typical data obtained from various studies.
Table 1: Influence of Preparation Method on Nanoparticle Properties
| Preparation Method | Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| High-Pressure Homogenization | Poloxamer 407 | 150 - 250 | < 0.25 | -10 to -25 | [6] |
| Emulsification-Solvent Evaporation | Tween 80 | 180 - 300 | < 0.30 | -15 to -30 | [4] |
| Solvent Injection | Poloxamer 188 | 100 - 200 | < 0.20 | -5 to -20 | [10] |
Table 2: Influence of Stabilizer Type on Nanoparticle Properties (prepared by HPH)
| Stabilizer (at similar concentrations) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Poloxamer 407 | 165 ± 12 | 0.18 ± 0.03 | -15.5 ± 2.1 | [6] |
| Tween 80 | 198 ± 15 | 0.22 ± 0.04 | -22.3 ± 2.8 | [6] |
| Polysorbate 20 | 210 ± 18 | 0.25 ± 0.05 | -20.1 ± 2.5 | [6] |
Characterization of GMO-Based Nanoparticles
A thorough characterization is crucial to ensure the quality and performance of the prepared nanoparticles.
-
Dynamic Light Scattering (DLS): Used to determine the mean particle size, size distribution, and Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively narrow size distribution.[11]
-
Zeta Potential Measurement: This indicates the surface charge of the nanoparticles and is a critical parameter for predicting their stability in suspension. Nanoparticles with a zeta potential greater than |±30| mV are generally considered stable due to electrostatic repulsion between particles.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology, size, and state of aggregation.
-
Differential Scanning Calorimetry (DSC): Used to investigate the physical state of the lipid (crystalline or amorphous) within the nanoparticles and to study drug-lipid interactions.[12]
-
Entrapment Efficiency and Drug Loading: These parameters are crucial for assessing the drug delivery capacity of the nanoparticles. Entrapment efficiency refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles, while drug loading refers to the percentage of the drug relative to the total weight of the nanoparticle.
Application in Drug Delivery to Cancer Cells
GMO-based nanoparticles are being extensively investigated for cancer therapy.[2] Their small size allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to actively bind to cancer cells, thereby increasing the intracellular drug concentration and therapeutic efficacy while minimizing side effects.[13] The use of certain stabilizers, like Poloxamer 407, has been shown to inhibit drug efflux pumps in multidrug-resistant cancer cells, further enhancing the cytotoxic effect of encapsulated drugs.[2][14]
Signaling Pathway for Nanoparticle Uptake in Cancer Cells
The cellular uptake of nanoparticles is a complex process involving various endocytic pathways. The specific pathway depends on the nanoparticle's size, shape, and surface chemistry.
Figure 3. Cellular Uptake of Nanoparticles.
This diagram illustrates the primary pathways by which nanoparticles can be internalized by cancer cells. The interaction with cell surface receptors can trigger clathrin- or caveolae-mediated endocytosis. Larger nanoparticles or aggregates may be taken up via macropinocytosis. Once inside the cell, the nanoparticles are typically enclosed in endosomes, which mature into lysosomes. The acidic environment of the lysosome can trigger the release of the encapsulated drug, which can then exert its therapeutic effect.
References
- 1. Comprehensive and comparative studies on nanocytotoxicity of glyceryl monooleate- and phytantriol-based lipid liquid crystalline nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Account Suspended [nanotechnology.blog]
- 9. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Physical-Chemical Characterization and Formulation Considerations for Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How different cancer cells respond to drug-delivering nanoparticles | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycerol Monooleate as a Food Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol monooleate (GMO) is a non-ionic surfactant widely utilized in the food industry as an emulsifier.[1] It is the glycerol ester of oleic acid and is also known by synonyms such as monoglyceride of oleic acid or monoolein.[2] Classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration, GMO is a versatile ingredient used to create stable emulsions, improve texture, and extend the shelf life of various food products.[3] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB), makes it particularly effective for creating water-in-oil (W/O) emulsions, though it is also used in oil-in-water (O/W) systems, often in conjunction with other emulsifiers.[4][5]
Physicochemical Properties and Functional Attributes
Glycerol monooleate is an amber or pale yellow liquid that is insoluble in water but soluble in oils and hot alcohol.[4] Its key function as an emulsifier stems from its amphiphilic molecular structure, which allows it to reduce the interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions.[6]
Key Functions in Food Systems:
-
Emulsification: Stabilizes mixtures of oil and water, preventing separation.[5][7]
-
Texture Improvement: Contributes to a smoother and creamier mouthfeel, particularly in products like ice cream and baked goods.[8][9]
-
Dough Conditioning: Improves dough quality and stability in baked goods.[4][8]
-
Anti-staling: Helps to keep baked products fresh for longer.[10]
-
Crystal Modification: Controls the crystallization of fats in confectionery.[11]
-
Anti-foaming Agent: Can be used to reduce foam in products like juices.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of glycerol monooleate as a food emulsifier.
Table 1: Physicochemical Properties of Glycerol Monooleate
| Property | Value | Reference |
| Hydrophilic-Lipophilic Balance (HLB) | 3.8 | [1][4] |
| Physical State | Clear amber or pale yellow liquid | [3][4] |
| Solubility | Insoluble in water, soluble in oils and hot alcohol | [4] |
Table 2: Application Levels of Glycerol Monooleate in Food Products
| Food Product | Recommended Concentration | Observed Effect | Reference |
| Low-Fat Ice Cream | 0.3% of total mix weight | Provided a similar sensory effect as regular ice cream. | [12] |
| Frozen Dough | 0.6% | Exhibited the best fermentation performance and bread quality after 8 weeks of frozen storage. | [13][14] |
| Ice Cream (general) | 0.1% to 0.5% of total mix | Enhances texture, stability, and consistency. | [15] |
Table 3: Effect of Glycerol Monooleate on Emulsion Properties
| Emulsion System | Parameter | Control (without GMO) | With GMO | Reference |
| Protein-stabilized oil-in-water emulsion | Average Droplet Size | 197.6 nm | 180.0 nm | [16][17] |
| Protein-stabilized oil-in-water emulsion | Polydispersity Index | 0.194 | 0.161 | [16][17] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the application of glycerol monooleate as a food emulsifier.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Stabilized with Glycerol Monooleate
Objective: To prepare a stable oil-in-water emulsion using glycerol monooleate as the primary emulsifier.
Materials:
-
Glycerol Monooleate (GMO)
-
Vegetable Oil (e.g., soybean oil, sunflower oil)
-
Distilled Water
-
High-shear homogenizer (e.g., rotor-stator homogenizer, microfluidizer)
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Prepare the Aqueous Phase: In a beaker, add the desired amount of distilled water. If using co-surfactants or other water-soluble ingredients, dissolve them in the water at this stage with gentle stirring.
-
Prepare the Oil Phase: In a separate beaker, weigh the desired amount of vegetable oil. Add the specified concentration of glycerol monooleate to the oil.
-
Heating: Gently heat both the aqueous and oil phases separately to approximately 55-65°C. This helps to lower the viscosity and facilitate emulsification.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. Continue stirring for 10-15 minutes to form a coarse emulsion.
-
Homogenization: Transfer the coarse emulsion to a high-shear homogenizer.
-
Rotor-Stator Homogenizer: Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes.
-
Microfluidizer: Process the pre-emulsion through the microfluidizer at a specified pressure (e.g., 55 MPa) for a set number of passes (e.g., 1-3 passes).[4]
-
-
Cooling: Rapidly cool the emulsion to room temperature by placing the container in an ice bath. This helps to solidify the dispersed fat globules and improve stability.
-
Storage: Store the final emulsion in a sealed container at the desired temperature for further analysis.
Caption: Workflow for preparing an oil-in-water emulsion with glycerol monooleate.
Protocol 2: Characterization of Emulsion Droplet Size Distribution
Objective: To determine the droplet size and size distribution of an emulsion stabilized with glycerol monooleate.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) or Laser Diffraction Particle Size Analyzer (e.g., Coulter LS230).[3][4]
Procedure (using Dynamic Light Scattering):
-
Sample Preparation: Dilute the emulsion sample with a suitable solvent (e.g., distilled water or a sucrose solution) to an appropriate concentration to avoid multiple scattering effects.[4] A typical dilution is 1:1000.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the refractive index of the dispersant and the dispersed phase, viscosity of the dispersant, and measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis:
-
The instrument software will generate a report showing the mean droplet size (Z-average), polydispersity index (PDI), and the droplet size distribution curve.
-
The Z-average represents the intensity-weighted mean hydrodynamic size of the particles.
-
The PDI is a measure of the broadness of the size distribution, with values below 0.2 generally indicating a narrow distribution.[16][17]
-
Protocol 3: Evaluation of Emulsion Stability
Objective: To assess the physical stability of an emulsion containing glycerol monooleate over time.
Methods:
-
Visual Observation: Visually inspect the emulsion for signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement), flocculation (aggregation of droplets), and coalescence (merging of droplets).
-
Creaming Index:
-
Place a known volume of the emulsion in a graduated cylinder and seal it.
-
Store the cylinder at a specific temperature.
-
At regular time intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the Creaming Index (%) as: (Hc / He) * 100. A lower creaming index indicates better stability.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specific speed (e.g., 3000 x g) for a set time (e.g., 15 minutes).
-
Observe the extent of phase separation. Stable emulsions will show little to no separation.
-
-
Turbiscan Analysis:
-
Use a Turbiscan instrument to monitor changes in light transmission and backscattering along the height of the sample over time.
-
This technique can detect early signs of destabilization phenomena like creaming, sedimentation, and clarification long before they are visible to the naked eye.
-
References
- 1. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re‐evaluation of mono‐ and di‐glycerides of fatty acids (E 471) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4127679A - Method of making ice cream - Google Patents [patents.google.com]
- 7. Glycerol Monoglyceride 50% Food Emulsifiers Bakery Beverage Ice Cream Emulsifier [m.massonadd.com]
- 8. Glycerol Monostearate Types&Uses in Baking [cnchemsino.com]
- 9. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate [mdpi.com]
- 10. US3144339A - Bread emulsifier composition and process of making the same - Google Patents [patents.google.com]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. ijcce.ac.ir [ijcce.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Glycerol Monostearate (GMS) in Ice Cream [cnchemsino.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and characterization of oleogels and emulgels with glycerol monooleate–cholesterol mixtures [acikerisim.comu.edu.tr]
Application Notes: Glycerol Monooleate in Topical and Transdermal Drug Delivery
Introduction
Glycerol monooleate (GMO), also known as monoolein, is an amphiphilic lipid composed of a glycerol backbone and an oleic acid chain. This biocompatible and biodegradable excipient has garnered significant attention in pharmaceutical sciences for its versatile role in topical and transdermal drug delivery systems.[1] Its ability to self-assemble into various lyotropic liquid crystalline phases, such as cubic and hexagonal phases, makes it a valuable component for formulating advanced drug delivery vehicles.[2][3] Furthermore, GMO is recognized for its capacity to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum.[4][5] The U.S. Food and Drug Administration (FDA) has granted GMO the "generally recognized as safe" (GRAS) status, underscoring its favorable safety profile for use in pharmaceutical and cosmetic products.[1]
Applications in Topical and Transdermal Formulations
Glycerol monooleate's unique physicochemical properties allow for its incorporation into a wide array of topical and transdermal formulations:
-
Penetration Enhancer: GMO is widely utilized as a chemical penetration enhancer.[4] It has been shown to increase the skin permeation of both lipophilic and hydrophilic drugs by fluidizing the lipids in the stratum corneum.[4][5]
-
Microemulsions and Nanoemulsions: As a surfactant or co-surfactant, GMO is instrumental in forming stable microemulsions and nanoemulsions.[6] These systems are transparent, thermodynamically stable colloidal dispersions that can enhance the solubilization and skin permeation of poorly water-soluble drugs.[6]
-
Liquid Crystalline Systems (Cubosomes and Hexasomes): In the presence of water, GMO can self-assemble into highly ordered, bicontinuous cubic or hexagonal liquid crystalline structures.[2][7] Dispersions of these phases, known as cubosomes or hexasomes, offer a high internal surface area and can encapsulate hydrophilic, hydrophobic, and amphiphilic drug molecules, providing sustained release and improved skin delivery.[5][8]
-
Gels and Creams: GMO is used as an emulsifier and stabilizer in the formulation of creams and lotions, contributing to a smooth texture and consistent quality.[9] It also serves as a moisturizing agent, improving skin hydration and barrier function.[9]
Mechanism of Action as a Skin Penetration Enhancer
Glycerol monooleate enhances drug permeation across the stratum corneum primarily by disrupting the highly organized intercellular lipid lamellae. This mechanism involves the intercalation of GMO molecules with the extracellular lipid matrix of the skin, which leads to a transient and reversible increase in the fluidity of the lipid bilayers.[4][5][10] This disruption creates pathways for drug molecules to more easily diffuse through the primary barrier of the skin.
References
- 1. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libcatalog.usc.edu [libcatalog.usc.edu]
- 3. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Crystalline Systems Based on Glyceryl Monooleate and Penetration Enhancers for Skin Delivery of Celecoxib: Characterization, In Vitro Drug Release, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glyceryl monooleate - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. Transdermal delivery of paeonol using cubic gel and microemulsion gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Glycerol Monooleate in Protein Crystallization
Introduction
Glycerol monooleate, also known as monoolein, is a pivotal lipid in the field of structural biology, particularly for the crystallization of membrane proteins. Its amphiphilic nature allows it to self-assemble in the presence of water into a variety of lyotropic liquid crystalline phases. Among these, the bicontinuous lipidic cubic phase (LCP) provides a native-like membrane environment that is highly conducive to the crystallization of integral membrane proteins, which are notoriously difficult to crystallize using conventional techniques. This document provides detailed application notes and protocols for utilizing glycerol monooleate in protein crystallization for researchers, scientists, and drug development professionals.
The Lipidic Cubic Phase (LCP) and its Significance
The LCP formed by glycerol monooleate is a highly ordered, viscous, and transparent mesophase. It consists of a single, continuous lipid bilayer that is contorted into a three-dimensional, periodic, and curved surface, separating two interwoven, continuous aqueous channels. This unique structure offers several advantages for membrane protein crystallization:
-
Native-like Environment: The LCP provides a lipid bilayer environment that mimics the native cell membrane, which can help to maintain the protein's conformational integrity.
-
Protein Organization: The ordered structure of the LCP can facilitate the organization of protein molecules, promoting the formation of well-ordered crystal lattices.
-
High Protein Concentration: The LCP can accommodate high concentrations of protein, which is often a prerequisite for successful crystallization.
-
Stability: Membrane proteins reconstituted into the LCP are often more stable than when solubilized in detergents.
Mechanism of In Meso Crystallization
Crystallization using glycerol monooleate is often referred to as the in meso method. The proposed mechanism involves the following key steps[1][2][3]:
-
Reconstitution: The purified membrane protein, solubilized in a detergent, is mixed with molten glycerol monooleate. Upon mixing, the detergent is diluted, and the protein spontaneously inserts into the lipid bilayer of the forming LCP.
-
Precipitant Addition: A precipitant solution is added, which does not dissolve the LCP but rather diffuses into its aqueous channels.
-
Phase Separation and Nucleation: The precipitant alters the local environment, inducing a phase separation within the lipid matrix. This leads to a localized increase in protein concentration, which drives nucleation.
-
Crystal Growth: Protein molecules diffuse from the surrounding LCP bilayer to the growing crystal lattice. The LCP acts as a reservoir, supplying protein for crystal growth.
Distinguishing Glycerol Monooleate from Glycerol
It is crucial to distinguish between glycerol monooleate and glycerol in the context of protein crystallization:
-
Glycerol Monooleate (Monoolein): A lipid used to form the LCP matrix for in meso crystallization.
-
Glycerol: A small polyol molecule commonly used as a cryoprotectant to prevent ice crystal formation during flash-cooling of crystals for X-ray diffraction.[4] It can also be used as an additive to increase protein solubility and stability.[4][5][6]
Quantitative Data Presentation
The following tables summarize key quantitative data for protein crystallization using glycerol monooleate.
Table 1: Typical Parameters for LCP Formation and Crystallization
| Parameter | Typical Value/Range | Reference |
| Lipid Composition | 9.9 MAG (monoolein) | [1] |
| Protein:Lipid Ratio (w/w) | 2:3 (protein solution:lipid) | [1] |
| Protein Concentration | 10-20 mg/mL | [7] |
| LCP Bolus Volume | 50 nL | [1][8] |
| Precipitant Solution Volume | 800 nL - 1 µL | [1][8] |
| Incubation Temperature | 20°C | [1][9] |
Table 2: Phase Behavior of the Monoolein-Water System at 20°C
| % Water (w/w) | Phase | Description | Reference |
| < 20% | Lamellar (Lα) | Stacked lipid bilayers | [3] |
| 22% - 33% | Cubic (Ia3d) | Bicontinuous cubic phase | [2] |
| 33% - 40% | Cubic (Pn3m) | Bicontinuous cubic phase, optimal for crystallization | [2] |
| > 40% | Cubic phase in excess water | LCP coexists with excess aqueous phase | [3] |
Experimental Protocols
Protocol 1: Preparation of the Protein-Laden Lipidic Cubic Phase (LCP)
This protocol describes the widely used coupled-syringe method for mixing protein with glycerol monooleate.
Materials:
-
Purified, detergent-solubilized membrane protein (10-20 mg/mL)
-
Glycerol monooleate (monoolein)
-
Two 100 µL gas-tight glass syringes
-
A syringe coupler
-
Heating block or water bath at ~40°C
-
Centrifuge
Methodology:
-
Prepare the Lipid: Warm the glycerol monooleate to ~40°C until it is molten and clear.[7]
-
Load the Syringes:
-
Load one syringe with the appropriate amount of molten glycerol monooleate (e.g., 30 mg).
-
Load the second syringe with the corresponding volume of protein solution to achieve a 2:3 protein solution to lipid ratio by weight (e.g., 20 µL for 30 mg of lipid).[7]
-
-
Assemble the Mixer: Connect the two syringes via the syringe coupler.
-
Mix the Components:
-
Hold the syringe assembly vertically and carefully push the plungers back and forth to mix the contents.
-
Continue mixing for at least 100 cycles, or until the mixture becomes a homogenous, transparent, and highly viscous gel.[7] This process typically takes about 5-10 minutes.
-
-
Centrifuge to Remove Air Bubbles: After mixing, centrifuge the coupled syringes at a low speed (e.g., 2,000 x g) for 5-10 minutes to remove any air bubbles introduced during mixing.
-
Final Product: The resulting transparent and viscous material is the protein-laden LCP, ready for dispensing into crystallization plates.
Protocol 2: Setting up In Meso Crystallization Trials
Materials:
-
Protein-laden LCP from Protocol 1
-
Crystallization plates (glass sandwich plates are recommended)
-
Precipitant solutions (from commercial or custom screens)
-
An LCP dispensing robot or a manual repetitive dispenser with a fine needle
Methodology:
-
Transfer LCP to Dispenser: Transfer the prepared protein-laden LCP into the syringe of the dispensing system.
-
Dispense LCP: Dispense small boluses (e.g., 50 nL) of the LCP into the wells of the crystallization plate.[8]
-
Add Precipitant: Carefully overlay each LCP bolus with the precipitant solution (e.g., 800 nL to 1 µL).[1][8]
-
Seal the Plate: Seal the crystallization plate with a clear sealant or cover glass to prevent evaporation.
-
Incubate: Incubate the plate at a constant temperature, typically 20°C.[1][9] Avoid temperature fluctuations, as this can disrupt the LCP structure.[9]
-
Monitor for Crystal Growth: Regularly inspect the plates for crystal growth using a microscope over several days to weeks.
Protocol 3: Harvesting Crystals from the LCP
Harvesting crystals from the viscous LCP requires precision and patience.
Materials:
-
Crystallization plate with crystals
-
Stereo microscope
-
Micromounts or loops
-
Micro-tools (e.g., fine needles or spatulas)
-
Cryoprotectant solution (if needed)
-
Liquid nitrogen
Methodology:
-
Open the Well: Carefully remove the seal or cover glass from the well containing the crystal. A sharp tool can be used to score and remove a small section of the glass cover above the crystal.[10]
-
Expose the Crystal: If the crystal is deep within the LCP bolus, use a micro-tool to carefully scrape away the overlying LCP to expose the crystal.[10]
-
Harvest the Crystal:
-
Select a micromount or loop with a size that matches the crystal.
-
Carefully scoop the crystal out of the LCP, aiming to pick up as little of the surrounding lipid as possible to minimize background scatter during X-ray diffraction.[10]
-
-
Cryo-cool the Crystal:
-
If the precipitant solution is not a sufficient cryoprotectant, you may need to briefly pass the crystal through a cryoprotectant solution.
-
Plunge the harvested crystal directly into liquid nitrogen to flash-cool it.
-
-
Storage: Store the frozen crystal in liquid nitrogen until ready for data collection.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and concepts.
Figure 1. Workflow for in meso protein crystallization using glycerol monooleate.
References
- 1. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psi.ch [psi.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of glycerol, polyols and other protein structure stabilizing agents in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein phase behavior and crystallization: effect of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cherezov Lab - LCP Protocols: Reconstitution of proteins in LCP [cherezov.usc.edu]
- 8. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]
- 10. The Cherezov Lab - LCP Protocols: Crystal harvetsting [cherezov.usc.edu]
Application Notes and Protocols for Glycerol Monooleate as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol monooleate (GMO) is a monoglyceride of oleic acid that is widely used in pharmaceuticals and food products for its emulsifying properties. In vaccine development, its potential as a component of adjuvant formulations, particularly in oil-in-water emulsions, is an area of emerging interest. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. They function to enhance and shape the immune response to the co-administered antigen.
While direct and extensive research on glycerol monooleate as a primary vaccine adjuvant is limited, this document provides a comprehensive overview based on available scientific literature on GMO, related lipid compounds, and the general principles of lipid-based adjuvants. The information herein is intended to serve as a foundational guide for researchers exploring the use of GMO in vaccine formulations.
Principle of Action: The Role of Lipid-Based Adjuvants
Lipid-based adjuvants, including emulsions containing surfactants like glycerol monooleate, are thought to enhance the immune response through several mechanisms:
-
Depot Effect: The emulsion can form a depot at the injection site, leading to a slow release of the antigen. This sustained exposure allows for prolonged interaction with antigen-presenting cells (APCs) and a more robust and durable immune response.[1]
-
Enhanced Antigen Uptake: The particulate nature of emulsions can facilitate the uptake of the antigen by APCs, such as dendritic cells and macrophages.[1]
-
Immune Cell Recruitment and Activation: The formulation can induce a localized inflammatory response, leading to the recruitment of immune cells to the injection site.[1]
-
Activation of Innate Immune Signaling Pathways: While the specific pathways for GMO are not well-defined, lipid-based adjuvants can activate innate immune signaling. This can occur through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the production of cytokines and chemokines that shape the subsequent adaptive immune response.
Putative Signaling Pathway for Lipid-Based Adjuvants
The following diagram illustrates a generalized signaling pathway that may be activated by lipid-based vaccine adjuvants. The specific receptors and downstream signaling molecules for glycerol monooleate have not been elucidated.
Quantitative Data on a Related Compound: Glycerol Monolaurate (GML)
Due to the scarcity of published data on glycerol monooleate as a vaccine adjuvant, we present data from a study on glycerol monolaurate (GML) , a structurally similar monoglyceride, which was investigated for its ability to enhance the efficacy of an inactivated pseudorabies virus (PRV) vaccine in piglets.[2][3] This information is provided as a proxy to illustrate the potential adjuvant effects of monoglycerides.
Table 1: Effect of GML on PRV-Specific Antibody Levels in Piglets [3]
| Treatment Group | Day 14 Post-Vaccination (OD450) | Day 28 Post-Vaccination (OD450) |
| Inactivated PRV Vaccine (IPV) | 0.45 ± 0.08 | 0.85 ± 0.12 |
| IPV + 500 mg/kg GML (L-GML) | 0.62 ± 0.10 | 1.15 ± 0.15 |
| IPV + 1000 mg/kg GML (H-GML) | 0.78 ± 0.11 | 1.42 ± 0.18 |
*p < 0.05, **p < 0.01 compared to the IPV group. Data are presented as mean ± SD.
Table 2: Effect of GML on Serum Immunoglobulin Levels in Piglets (Day 28) [3]
| Treatment Group | IgG (mg/mL) | IgA (mg/mL) | IgM (mg/mL) |
| Inactivated PRV Vaccine (IPV) | 12.5 ± 1.8 | 1.2 ± 0.3 | 2.5 ± 0.4 |
| IPV + 500 mg/kg GML (L-GML) | 15.8 ± 2.1 | 1.5 ± 0.4 | 2.8 ± 0.5 |
| IPV + 1000 mg/kg GML (H-GML) | 18.2 ± 2.5** | 1.7 ± 0.5 | 3.1 ± 0.6* |
*p < 0.05, **p < 0.01 compared to the IPV group. Data are presented as mean ± SD.
Table 3: Relative mRNA Expression of Cytokines in Superficial Inguinal Lymph Nodes of Piglets [2]
| Treatment Group | TNF-α | IL-6 | IL-1β | IL-10 |
| Inactivated PRV Vaccine (IPV) | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 | 1.00 ± 0.14 |
| IPV + 500 mg/kg GML (L-GML) | 0.65 ± 0.10 | 0.82 ± 0.11 | 0.58 ± 0.09 | 1.25 ± 0.19 |
| IPV + 1000 mg/kg GML (H-GML) | 0.48 ± 0.08 | 0.75 ± 0.10* | 0.42 ± 0.07 | 1.58 ± 0.22* |
*p < 0.05, **p < 0.01 compared to the IPV group. Data are presented as mean ± SD.
Experimental Protocols
The following protocols are generalized based on standard methodologies for preparing and evaluating emulsion-based vaccine adjuvants. Researchers should optimize these protocols for their specific antigen and experimental model.
Protocol for Preparation of a Glycerol Monooleate-Based Oil-in-Water Emulsion Adjuvant
This protocol describes the preparation of a basic oil-in-water emulsion where GMO can be used as a surfactant.
Materials:
-
Glycerol monooleate (GMO)
-
Squalene (or other metabolizable oil)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
High-shear homogenizer or microfluidizer
Procedure:
-
Preparation of the Oil Phase:
-
In a sterile vessel, combine the desired amount of squalene and glycerol monooleate. For example, a starting formulation could be 5% (v/v) squalene and 1-2% (w/v) GMO.
-
Gently heat the mixture to 60-70°C while stirring until the GMO is completely dissolved and the phase is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile vessel, prepare the aqueous buffer (e.g., PBS).
-
If the antigen is to be included in the aqueous phase, dissolve the antigen in the buffer at the desired concentration.
-
-
Emulsification:
-
Heat the aqueous phase to the same temperature as the oil phase.
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer.
-
Homogenize the mixture for 5-10 minutes at a high speed (e.g., 10,000-20,000 rpm).
-
For a more uniform and smaller droplet size, the coarse emulsion can be further processed through a microfluidizer at high pressure (e.g., 10,000-20,000 psi) for one or more passes.
-
-
Sterilization and Storage:
-
Sterilize the final emulsion by filtration through a 0.22 µm filter.
-
Store the emulsion at 2-8°C. Do not freeze.
-
Workflow for Emulsion Preparation:
Protocol for In Vivo Immunogenicity Study
This protocol is adapted from the study on GML and can be used as a template for evaluating a GMO-adjuvanted vaccine.
Experimental Model:
-
Mice (e.g., BALB/c or C57BL/6) or other relevant animal models.
Groups:
-
PBS Control (no vaccine)
-
Antigen only
-
Antigen + GMO Emulsion Adjuvant
-
Antigen + Positive Control Adjuvant (e.g., Alum)
Procedure:
-
Vaccine Formulation:
-
On the day of immunization, mix the antigen solution with the GMO emulsion adjuvant at the desired ratio (e.g., 1:1 v/v).
-
Gently vortex to ensure a homogenous mixture.
-
-
Immunization:
-
Immunize animals via a relevant route (e.g., intramuscular or subcutaneous).
-
Administer a prime immunization at Day 0 and a booster immunization at Day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42).
-
At the end of the study, collect spleens for T-cell analysis.
-
-
Immunological Assays:
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the antigen.
-
Serially dilute the collected sera and add to the plates.
-
Detect bound antibodies using HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Develop with a substrate and measure absorbance.
-
-
Cytokine Analysis:
-
Isolate splenocytes and restimulate them in vitro with the antigen.
-
Collect supernatants after 48-72 hours and measure cytokine levels (e.g., IFN-γ, IL-4, IL-5, IL-10) using ELISA or a multiplex bead array.
-
-
T-cell Proliferation Assay:
-
Culture splenocytes with the antigen and measure proliferation using methods such as CFSE dilution by flow cytometry or BrdU incorporation.
-
-
Workflow for In Vivo Immunogenicity Study:
Conclusion and Future Directions
Glycerol monooleate holds potential as a component in vaccine adjuvant formulations due to its emulsifying properties and its structural similarity to other immunomodulatory lipids. However, there is a clear need for further research to specifically evaluate its adjuvant effects. Future studies should focus on:
-
Systematically evaluating different GMO-based emulsion formulations with various antigens.
-
Quantifying the resulting humoral and cellular immune responses, including antibody isotypes (IgG1 vs. IgG2a) to determine the Th1/Th2 bias.
-
Investigating the underlying mechanism of action, including the specific innate immune pathways that may be activated.
-
Assessing the safety and tolerability of GMO-adjuvanted vaccines in preclinical models.
The protocols and data presented in these application notes provide a starting point for researchers to explore the potential of glycerol monooleate as a novel vaccine adjuvant.
References
Application Notes and Protocols for Creating Stable Water-in-Oil Emulsions with Glycerol Monooleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing glycerol monooleate (GMO) for the formulation of stable water-in-oil (W/O) emulsions. This document outlines the fundamental properties of GMO, detailed experimental protocols for emulsion preparation and characterization, and quantitative data to inform formulation development.
Introduction to Glycerol Monooleate in W/O Emulsions
Glycerol monooleate is a non-ionic surfactant widely used as a water-in-oil emulsifier.[1] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it highly soluble in the oil phase, where it can effectively stabilize dispersed water droplets.[1] The stability of GMO-stabilized W/O emulsions can be challenging, particularly in vegetable oils, due to the potential for the emulsifier to desorb from the oil-water interface. However, formulation strategies, such as the inclusion of additives in the aqueous phase, can significantly enhance emulsion stability.
The successful formulation of stable W/O emulsions with GMO is critical for various applications, including controlled drug delivery systems, personal care products, and in the food industry.
Mechanism of Stabilization
Glycerol monooleate stabilizes water-in-oil emulsions by adsorbing at the interface between the dispersed water droplets and the continuous oil phase. The hydrophilic head of the GMO molecule orients towards the water droplet, while the lipophilic oleate tail remains in the oil phase. This arrangement reduces the interfacial tension between the two immiscible liquids, facilitating the formation of small water droplets and providing a protective barrier that hinders droplet coalescence and phase separation.
Experimental Protocols
Materials
-
Oil Phase: Mineral oil, vegetable oils (e.g., canola oil, olive oil), or other non-polar liquids.
-
Aqueous Phase: Deionized water.
-
Emulsifier: Glycerol monooleate (GMO).
-
Optional Aqueous Phase Additives:
-
Hydrogen bond-forming agents: Citric acid, ascorbic acid, low methoxyl pectin.
-
Salts: Sodium chloride (NaCl), calcium chloride (CaCl2).
-
Protocol for Preparation of W/O Emulsions
This protocol describes a general method for preparing W/O emulsions stabilized by GMO. The specific concentrations of components should be optimized for the desired application.
Step-by-Step Procedure:
-
Preparation of the Oil Phase: Dissolve the desired concentration of glycerol monooleate in the selected oil. Gentle heating (e.g., to 60-70°C) may be required to facilitate dissolution.
-
Preparation of the Aqueous Phase: If using additives, dissolve them in deionized water.
-
Heating: Heat both the oil and aqueous phases separately to the same temperature (e.g., 60-70°C).
-
Emulsification: Slowly add the aqueous phase to the oil phase while subjecting the mixture to high-shear mixing using a homogenizer (e.g., rotor-stator or high-pressure homogenizer).[2] Continuous mixing is crucial to ensure the formation of a fine dispersion of water droplets.
-
Homogenization: For smaller droplet sizes and improved stability, the coarse emulsion can be further processed using a high-pressure homogenizer.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Storage: Store the final emulsion in a sealed container.
Protocol for Characterization of W/O Emulsions
3.3.1. Droplet Size Analysis
-
Method: Dynamic Light Scattering (DLS) or laser diffraction can be used to determine the mean droplet size and polydispersity index (PDI) of the emulsion.[3]
-
Sample Preparation: Dilute the emulsion in the continuous oil phase to an appropriate concentration for measurement to avoid multiple scattering effects.
-
Measurement: Perform the measurement according to the instrument's instructions.
3.3.2. Viscosity Measurement
-
Method: Use a rheometer with appropriate geometry (e.g., cone-plate or parallel-plate) to measure the viscosity of the emulsion.
-
Procedure:
-
Load the emulsion onto the rheometer.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform a shear rate sweep to determine the flow behavior (Newtonian, shear-thinning, etc.) of the emulsion.
-
3.3.3. Stability Assessment
-
Method 1: Creaming Index
-
Place a known volume of the emulsion in a graduated cylinder and seal it.
-
Store the cylinder at a specific temperature (e.g., room temperature or elevated temperature for accelerated testing).
-
At regular intervals, measure the height of the separated aqueous phase (cream layer).
-
Calculate the creaming index as: (Height of cream layer / Total height of emulsion) x 100%. A lower creaming index indicates higher stability.[3]
-
-
Method 2: Centrifugation
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specific speed and for a set duration.
-
Observe for any phase separation. Stable emulsions will show no or minimal separation.
-
Quantitative Data
The following tables summarize key formulation parameters and their impact on the properties of W/O emulsions. Note that specific values can vary depending on the exact composition of the oil and aqueous phases, as well as the processing conditions.
Table 1: Effect of Glycerol Monooleate Concentration on Emulsion Properties
| GMO Concentration (% w/w) | Mean Droplet Size (µm) | Stability (Observations) |
| 1 | 5 - 10 | Prone to rapid coalescence |
| 3 | 1 - 5 | Improved stability, less coalescence |
| 5 | < 1 | Generally stable with minimal phase separation |
Table 2: Influence of Aqueous Phase Composition on Emulsion Stability
| Aqueous Phase Additive | Concentration (% w/v) | Emulsion Stability (after 7 days) |
| None | - | Unstable, phase separation |
| Citric Acid | 0.5 | Moderately stable |
| Ascorbic Acid | 0.5 | Moderately stable |
| Low Methoxyl Pectin | 0.2 | Highly stable, gel-like structure |
| NaCl | 1 | Improved stability over no additive |
Applications in Drug Delivery
Glycerol monooleate-stabilized W/O emulsions are promising vehicles for the controlled delivery of hydrophilic drugs.[1][4] The drug is dissolved in the internal aqueous phase and is protected from the external environment by the oil phase. The release of the drug can be modulated by the composition and properties of the emulsion.
Troubleshooting
-
Phase Inversion (W/O to O/W): This can occur if the water phase is added too quickly or with insufficient shear. Ensure slow addition of the aqueous phase under continuous high-shear mixing. The choice of a low HLB emulsifier like GMO is crucial for forming a W/O emulsion.[2]
-
Droplet Coalescence: This leads to emulsion instability. Increase the concentration of GMO, reduce the droplet size through higher homogenization pressure, or add stabilizers to the aqueous or oil phase.
-
Creaming: This is the rising of the dispersed water droplets. Increase the viscosity of the continuous oil phase by adding thickeners or by increasing the internal phase volume.
By following these protocols and considering the formulation variables, researchers can successfully develop stable and effective water-in-oil emulsions using glycerol monooleate for a wide range of scientific and industrial applications.
References
Application Notes and Protocols: Formulation of Glycerol Monooleate Cubosomes for Enzyme Immobilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation of glycerol monooleate (GMO) cubosomes as a versatile platform for enzyme immobilization. Cubosomes are nanostructured lipid particles composed of a curved bicontinuous lipid bilayer in a cubic crystalline arrangement, offering a high internal surface area and a unique environment for entrapping and stabilizing enzymes.
Introduction to Enzyme Immobilization in Cubosomes
Enzyme immobilization within cubosomes offers several advantages over free enzymes, including enhanced stability, reusability, and protection from harsh environmental conditions. The honeycomb-like internal structure of cubosomes, formed by the self-assembly of GMO in an aqueous medium, provides distinct hydrophilic and lipophilic domains, making them suitable for encapsulating a wide variety of enzymes.[1][2] The biocompatibility and biodegradability of GMO make these nanoparticles particularly attractive for biomedical and pharmaceutical applications.[3]
This document outlines the materials, methods, and characterization techniques for preparing enzyme-loaded GMO cubosomes, with a focus on providing practical protocols and quantitative data to guide researchers in this field.
Materials and Equipment
Materials:
-
Glycerol monooleate (GMO)
-
Poloxamer 407 (Pluronic® F-127)
-
Enzyme of interest (e.g., Horseradish Peroxidase, Lipase)
-
Phosphate buffer saline (PBS) or other suitable buffer
-
Deionized water
-
Substrate for enzyme activity assay (e.g., p-nitrophenyl palmitate for lipase)
Equipment:
-
High-pressure homogenizer or sonicator
-
Magnetic stirrer and hot plate
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Transmission Electron Microscope (TEM)
-
UV-Vis spectrophotometer
-
Centrifuge
Experimental Protocols
Two primary methods are employed for the preparation of cubosomes: the top-down and bottom-up approaches. The top-down method is more common and involves the dispersion of a bulk cubic phase, while the bottom-up method relies on the self-assembly from a precursor solution.[4]
Protocol 1: Top-Down Formulation of Enzyme-Loaded Cubosomes
This protocol is a widely used method for preparing cubosomes and is suitable for thermostable enzymes.
Procedure:
-
Preparation of the Lipid Phase: Melt glycerol monooleate (GMO) at 60°C.
-
Incorporation of Stabilizer: Add Poloxamer 407 (a common stabilizer) to the molten GMO at a typical weight ratio of 1:10 (Poloxamer 407:GMO) and stir until a homogenous mixture is formed.
-
Enzyme Addition: Dissolve the enzyme in a suitable buffer (e.g., PBS, pH 7.4) to a desired concentration. Add the enzyme solution to the molten lipid-stabilizer mixture with gentle stirring.
-
Hydration: Slowly add deionized water to the mixture while stirring to form a viscous, opaque gel. The final concentration of the lipid phase in the total formulation is typically between 5% and 10% (w/w).
-
Homogenization: Subject the gel to high-energy dispersion using a high-pressure homogenizer or a probe sonicator to form a milky cubosome dispersion. Sonication is typically performed in an ice bath to prevent overheating and enzyme denaturation.
-
Purification: Centrifuge the cubosome dispersion to separate the immobilized enzyme from the unencapsulated enzyme. The supernatant containing the unencapsulated enzyme can be removed, and the pellet of enzyme-loaded cubosomes can be resuspended in a fresh buffer.
Protocol 2: Bottom-Up Formulation of Enzyme-Loaded Cubosomes (Solvent Dilution Method)
This method is advantageous for heat-sensitive enzymes as it can be performed at room temperature.[4]
Procedure:
-
Preparation of the Precursor Solution: Dissolve GMO and the enzyme in a water-miscible organic solvent, such as ethanol.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the stabilizer, Poloxamer 407.
-
Injection and Self-Assembly: Inject the alcoholic solution of GMO and enzyme into the aqueous stabilizer solution under magnetic stirring. The rapid dilution of the solvent induces the self-assembly of GMO into cubosomes, entrapping the enzyme.
-
Solvent Removal: Remove the organic solvent from the dispersion, typically by dialysis or evaporation under reduced pressure.
-
Purification: Similar to the top-down method, centrifugation can be used to separate the enzyme-loaded cubosomes from the unencapsulated enzyme.
Characterization of Enzyme-Loaded Cubosomes
Thorough characterization is essential to ensure the quality and performance of the enzyme-loaded cubosomes.
Particle Size and Morphology
-
Dynamic Light Scattering (DLS): Determine the mean particle size, polydispersity index (PDI), and zeta potential of the cubosome dispersion. A narrow PDI indicates a homogenous population of nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the cubosomes to confirm their cubic structure.
Entrapment Efficiency
The entrapment efficiency (EE%) quantifies the amount of enzyme successfully immobilized within the cubosomes. It can be determined by separating the cubosomes from the aqueous phase containing the unencapsulated enzyme and measuring the enzyme concentration in both fractions.
Formula: EE% = [(Total amount of enzyme - Amount of unencapsulated enzyme) / Total amount of enzyme] x 100
Enzyme Activity Assay
The activity of the immobilized enzyme should be compared to that of the free enzyme to assess the impact of the immobilization process. This is typically done by measuring the rate of a specific enzymatic reaction using a spectrophotometric assay.
Stability Studies
The stability of the immobilized enzyme can be evaluated by monitoring its activity over time under different storage conditions (e.g., temperature) and after repeated use.
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of enzyme-loaded glycerol monooleate cubosomes.
Table 1: Entrapment Efficiency of Various Molecules in Glycerol Monooleate Cubosomes
| Encapsulated Molecule | Entrapment Efficiency (%) | Reference |
| Simvastatin | > 98% | [5] |
| Leflunomide | 85.3% - 93.6% | [6] |
| Quercetin | 87.43 ± 0.07% | [2] |
| Paeonol | ~90% | [1] |
Table 2: Kinetic Parameters of Free vs. Immobilized Horseradish Peroxidase (HRP)
| Enzyme Form | Km (mM) | Vmax (mmol/L per s) | Reference |
| Free HRP | 2.33 | 0.670 | [4] |
| Immobilized HRP | 69.13 | 0.175 | [4] |
Table 3: Kinetic Parameters of Free vs. Immobilized Lipase
| Enzyme Form | Km (mM) | Vmax (µmol/min x mg) | Reference |
| Free Lipase | - | - | [7] |
| Immobilized Lipase | 0.15 | 51 | [7] |
Table 4: Stability of Free vs. Immobilized Horseradish Peroxidase (HRP) at 4°C
| Storage Time (days) | Relative Activity of Free HRP (%) | Relative Activity of Immobilized HRP (%) | Reference |
| 30 | ~72% | 93.72% | [8] |
| 60 | ~50% | 60.97% | [8] |
Table 5: Stability of Free vs. Immobilized Lipase at 4°C
| Storage Time (days) | Relative Activity of Free Lipase (%) | Relative Activity of Immobilized Lipase (%) | Reference |
| 50 | 87.44% | 91.30% | [9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Immobilisation of horseradish peroxidase onto monodisperse poly(glycidyl methacrylate) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glycerol Monooleate in Frozen Dough for Improved Baking Performance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Glycerol monooleate (GMO), a monoglyceride emulsifier, has demonstrated significant potential in enhancing the quality and baking performance of frozen dough. Its application addresses common challenges associated with frozen storage, such as damage to the gluten network from ice crystal formation, loss of yeast viability, and subsequent deterioration of the final baked product's texture and volume. These notes provide a comprehensive overview of the application of GMO in frozen dough, complete with experimental protocols and quantitative data.
Mechanism of Action
Glycerol monooleate improves the quality of frozen dough through several mechanisms:
-
Improved Water Distribution: GMO reduces the amount of free water in the dough, which is prone to forming large, damaging ice crystals during freezing.[1] It increases the proportion of bound water, leading to better moisture retention and stability during frozen storage.[1]
-
Protection of Gluten Network: By inhibiting the formation of large ice crystals, GMO preserves the microstructure of the gluten network.[1] This helps to maintain the dough's strength, elasticity, and gas-holding capacity, which are crucial for good fermentation and bread volume.[1]
-
Delayed Starch Retrogradation: Emulsifiers like GMO can form complexes with amylose, a component of starch.[1] This interaction delays starch retrogradation, the process responsible for staling, thereby maintaining the softness and elasticity of the dough and the final baked product.[1]
The proposed mechanism for how Glycerol Monooleate (GMO) improves frozen dough performance is illustrated below.
Caption: Mechanism of Glycerol Monooleate in Frozen Dough.
Quantitative Data Summary
The addition of glycerol monooleate at varying concentrations has been shown to have a dose-dependent effect on the quality parameters of frozen dough and the resulting bread. The optimal concentration in the cited study was found to be 0.6% (based on flour weight).[1][2]
Table 1: Effect of Glycerol Monooleate (GMO) on Frozen Dough and Bread Properties after 8 Weeks of Frozen Storage
| GMO Concentration (% w/w flour) | Fermentation Volume (mL) | Specific Volume (mL/g) | Bread Hardness (N) |
| 0 (Control) | 29.4 | 2.89 | 1.85 |
| 0.3 | 50.1 | 3.21 | 1.42 |
| 0.6 | 80.0 | 3.48 | 1.10 |
| 0.9 | 75.2 | 3.35 | 1.28 |
| 1.2 | 68.9 | 3.29 | 1.35 |
Table 2: Effect of Glycerol Monooleate (GMO) on Water Distribution in Fresh Dough (0 Weeks Storage)
| GMO Concentration (% w/w flour) | T21 Area Ratio (%) (Bound Water) | T22 Area Ratio (%) (Immobile Water) | T23 Area Ratio (%) (Free Water) |
| 0 (Control) | 17.17 | 79.16 | 3.67 |
| 0.3 | 17.89 | 79.54 | 2.57 |
| 0.6 | 18.54 | 79.23 | 2.23 |
| 0.9 | 19.01 | 78.89 | 2.10 |
| 1.2 | 19.47 | 78.66 | 1.87 |
Experimental Protocols
Frozen Dough Preparation
This protocol outlines the preparation of frozen dough with varying concentrations of glycerol monooleate.
Materials:
-
Wheat flour
-
Water
-
Sugar
-
Salt
-
Instant dry yeast
-
Shortening
-
Glycerol monooleate (GMO)
Equipment:
-
Dough mixer
-
Molding equipment
-
Freezer (-18°C)
-
Sealed plastic bags
Procedure:
-
Ingredient Formulation: The basic dough recipe consists of wheat flour (55.00 g), water (28.00 g), sugar (10.00 g), salt (0.50 g), instant dry yeast (0.50 g), and shortening (6.00 g).[1]
-
GMO Addition: Glycerol monooleate is added at concentrations of 0.3%, 0.6%, 0.9%, and 1.2% based on the weight of the wheat flour.[1] A control group is prepared without the addition of GMO.[1]
-
Mixing: All ingredients are mixed in a dough mixer at a low speed for 30 minutes.[1]
-
Molding: The mixed dough is then molded into the desired shape.
-
Freezing and Storage: The molded dough is placed in sealed plastic bags and stored at -18°C for the desired duration (e.g., 0, 2, 4, 6, and 8 weeks).[2]
The following diagram illustrates the experimental workflow for preparing and evaluating frozen dough with glycerol monooleate.
References
Troubleshooting & Optimization
Technical Support Center: Glycerol Monooleate (GMO) Liquid Crystalline Phases
Welcome to the technical support center for glycerol monooleate (GMO) liquid crystalline phases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation and stabilization of these complex systems.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the preparation and characterization of GMO-based liquid crystalline phases, including bulk phases and dispersed cubosomes.
Formulation & Stability
Q1: My GMO/water mixture is not forming the expected cubic phase. It appears cloudy and phase-separates. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Incorrect Composition: The phase behavior of GMO in water is highly dependent on the water content. Bicontinuous cubic phases typically form in a water content range of approximately 20-40% by weight. Outside this range, you may observe the formation of lamellar (Lα) phases (lower water content) or a dispersion of the cubic phase in excess water (higher water content).[1]
-
Temperature: Temperature significantly influences the phase of the GMO/water system. At room temperature, the lamellar and cubic phases are expected. However, at elevated temperatures (around 80°C or higher), a transition to a reversed hexagonal (HII) phase can occur. Ensure your experiments are conducted at a controlled temperature.
-
GMO Purity: The purity of your glycerol monooleate can affect phase behavior. The presence of impurities, such as free fatty acids or diglycerides, can alter the self-assembly of the lipid.
-
Equilibration Time: GMO/water mixtures can take time to fully equilibrate. Ensure you have allowed sufficient time for the system to reach thermodynamic equilibrium, which can range from several hours to days.
Q2: My cubosome dispersion is unstable and shows signs of aggregation and sedimentation over time. How can I improve its stability?
A2: Cubosome stability is a critical challenge. Here are some key factors to consider:
-
Stabilizer Type and Concentration: A steric stabilizer is essential to prevent the aggregation of cubosomes. Poloxamer 407 (Pluronic® F127) is the most commonly used and effective stabilizer for GMO cubosomes. The concentration of the stabilizer is crucial; typically, a concentration of 5-10% w/w relative to the GMO content is a good starting point. Insufficient stabilizer will lead to aggregation, while excessive amounts can lead to the formation of micelles or other structures.
-
Homogenization Process: The method and parameters of homogenization play a significant role. High-pressure homogenization is often more effective than probe sonication in producing smaller, more uniform cubosomes. Optimizing the number of homogenization cycles and the pressure is necessary.
-
Zeta Potential: The surface charge of the cubosomes, measured as zeta potential, is a key indicator of stability. A zeta potential of approximately ±30 mV or greater is generally considered to indicate a stable dispersion due to electrostatic repulsion between particles.[2]
-
Storage Conditions: Cubosomes should be stored at a controlled temperature. Temperature fluctuations can induce phase transitions and lead to instability.
Q3: I am observing drug leakage from my cubosome formulation. What are the potential causes and solutions?
A3: Drug leakage is a common challenge in drug delivery systems. Potential causes and solutions include:
-
Drug Partitioning: The location of the drug within the cubosome (in the lipid bilayer, at the lipid-water interface, or in the aqueous channels) depends on its physicochemical properties (e.g., logP). Highly water-soluble drugs may have a higher tendency to leak from the aqueous channels.
-
Phase Transitions: If the incorporation of the drug induces a phase transition, it can lead to the expulsion of the drug. It is crucial to characterize the phase behavior of the drug-loaded system.
-
Stabilizer Layer: An inadequate or unstable stabilizer layer on the surface of the cubosome can create pathways for drug leakage. Ensure optimal stabilizer concentration.
-
Storage Stability: Over time, changes in the liquid crystalline structure or particle aggregation can lead to drug leakage. Conduct long-term stability studies to assess drug retention.
Characterization
Q4: How can I visually identify the different liquid crystalline phases of GMO?
A4: Polarized light microscopy is a valuable tool for identifying different liquid crystalline phases based on their optical properties:
-
Cubic Phase: The cubic phase is isotropic, meaning it does not rotate polarized light. Therefore, it will appear dark under crossed polarizers.[3][4]
-
Lamellar Phase (Lα): The lamellar phase is anisotropic and will show characteristic textures, such as oily streaks and Maltese crosses.[4]
-
Hexagonal Phase (HII): The hexagonal phase is also anisotropic and typically displays fan-like textures.[4]
Q5: My Small-Angle X-ray Scattering (SAXS) data is difficult to interpret. What are the key indicators for different GMO liquid crystalline phases?
A5: SAXS is a powerful technique for determining the structure of liquid crystalline phases. The different phases have characteristic scattering peak ratios:
-
Lamellar (Lα): Peaks appear at scattering vector (q) ratios of 1, 2, 3, 4, ...
-
Hexagonal (HII): Peaks appear at q ratios of 1, √3, √4, √7, √9, ...
-
Cubic (Pn3m - Diamond): Peaks appear at q ratios of √2, √3, √4, √6, √8, ...
-
Cubic (Ia3d - Gyroid): Peaks appear at q ratios of √6, √8, √14, √16, ...
-
Cubic (Im3m - Primitive): Peaks appear at q ratios of √2, √4, √6, √8, √10, ...
Q6: I am having trouble obtaining clear cryo-Transmission Electron Microscopy (cryo-TEM) images of my cubosomes. What are some common issues?
A6: Cryo-TEM of soft nanomaterials can be challenging. Common issues include:
-
Ice Contamination: Crystalline ice on the grid can obscure the sample. This can be caused by slow freezing or warming of the grid. Ensure rapid vitrification and maintain a cold chain.[5]
-
Sample Aggregation: Particles may aggregate on the grid during preparation. This can sometimes be mitigated by adjusting the blotting force and time or by adding a small amount of detergent.[6]
-
Poor Contrast: The inherent low contrast of biological materials can make visualization difficult.
-
Grid Hydrophilicity: If the grid is not sufficiently hydrophilic, the sample may not spread evenly, leading to thick ice or aggregation at the edges of the grid holes.[6]
Section 2: Quantitative Data Tables
The following tables summarize key quantitative data from the literature to guide formulation development.
Table 1: Effect of Glycerol Monooleate (GMO) Concentration on Cubosome Properties
| Formulation ID | GMO Concentration (% w/w) | Oleic Acid (% w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| F1 | 1 | 1 | 215 ± 1.58 | 0.406 ± 0.85 | -35.5 ± 1.60 | 89.6 ± 1.58 | [2] |
| F2 | 0.5 | 1 | 175 ± 1.45 | 0.245 ± 0.75 | -31.5 ± 1.47 | 85.3 ± 1.15 | [2] |
| F3 | 1 | 0.5 | 194 ± 2.15 | 0.325 ± 0.45 | -27.5 ± 1.25 | 87.3 ± 1.08 | [2] |
| F4 | 0.5 | 0.5 | 168 ± 1.08 | 0.186 ± 0.12 | -25.5 ± 0.98 | 93.6 ± 1.96 | [2] |
Table 2: Effect of Stabilizer (Poloxamer 407) Concentration on Dexamethasone-Loaded Cubosomes
| Formulation ID | GMO (%) | Poloxamer 407 (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release (%) | Reference |
| F1 | 10 | 0.5 | 145.4 | 0.231 | -15.4 ± 3.42 | 80 | 82.34 | [7] |
| F2 | 12 | 0.5 | 134.5 | 0.211 | -17.3 ± 4.34 | 84 | 84.23 | [7] |
| F3 | 14 | 0.5 | 128.4 | 0.198 | -19.2 ± 4.54 | 88 | 87.34 | [7] |
| F4 | 16 | 1.0 | 124.3 | 0.176 | -20.1 ± 5.32 | 92 | 89.23 | [7] |
| F5 | 18 | 1.0 | 119.4 | 0.153 | -22.1 ± 5.66 | 96 | 92.12 | [7] |
| F6 | 20 | 1.0 | 112.3 | 0.134 | -24.3 ± 6.32 | 94 | 90.23 | [7] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of GMO Cubosomes (Top-Down Method)
This protocol describes a common method for preparing GMO-based cubosomes using a top-down approach involving high-energy dispersion.
Materials:
-
Glycerol monooleate (GMO)
-
Poloxamer 407 (Pluronic® F127)
-
Purified water (e.g., Milli-Q)
-
Active Pharmaceutical Ingredient (API), if applicable
Equipment:
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer or probe sonicator
-
Glass vials
Procedure:
-
Melt Lipid and Stabilizer: Weigh the desired amounts of GMO and Poloxamer 407 into a glass vial. Heat the mixture to approximately 70°C while stirring until a homogenous, clear liquid is formed.
-
Incorporate API (if applicable): If loading a drug, add the API to the melted lipid/stabilizer mixture and stir until completely dissolved.
-
Hydration: While stirring, add the aqueous phase (purified water) dropwise to the lipid mixture to form a coarse dispersion.
-
Equilibration: Allow the mixture to cool to room temperature and equilibrate for at least 24-48 hours. A viscous, isotropic bulk cubic phase gel should form.
-
Dispersion: Add the remaining aqueous phase to the bulk gel and pre-disperse using a high-shear mixer.
-
Homogenization: Subject the coarse dispersion to high-pressure homogenization or probe sonication.
-
High-Pressure Homogenization: Process the dispersion for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 1500 bar).
-
Probe Sonication: Sonicate the dispersion in an ice bath to prevent overheating for a set time and power.
-
-
Final Product: The resulting milky-white dispersion contains the GMO cubosomes.
Characterization by Small-Angle X-ray Scattering (SAXS)
This protocol outlines the general steps for analyzing the internal structure of GMO liquid crystalline phases using SAXS.
Equipment:
-
SAXS instrument
-
Sample holder (e.g., quartz capillary)
Procedure:
-
Sample Preparation: Load the GMO liquid crystal sample into a quartz capillary. For cubosome dispersions, inject the liquid sample into the capillary.
-
Instrument Setup:
-
Set the desired sample-to-detector distance.
-
Select the appropriate X-ray wavelength.
-
Calibrate the instrument using a standard (e.g., silver behenate).
-
-
Data Collection:
-
Acquire a scattering pattern of the sample.
-
Acquire a background scattering pattern of an empty capillary or the dispersion medium.
-
-
Data Analysis:
-
Subtract the background scattering from the sample scattering.
-
Plot the scattering intensity (I) as a function of the scattering vector (q).
-
Identify the positions of the Bragg peaks.
-
Calculate the ratios of the q values of the peaks.
-
Compare the observed peak ratios to the theoretical ratios for different liquid crystalline phases (see FAQ Q5) to identify the structure.
-
Calculate the lattice parameter (a) of the unit cell using the formula: a = 2π * √(h² + k² + l²) / q, where (h, k, l) are the Miller indices of the corresponding peak.
-
Characterization by Cryogenic Transmission Electron Microscopy (cryo-TEM)
This protocol provides a general workflow for visualizing cubosomes using cryo-TEM.
Equipment:
-
Cryo-TEM
-
Vitrification device (e.g., Vitrobot)
-
TEM grids (e.g., lacey carbon)
-
Liquid ethane and liquid nitrogen
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.
-
Sample Application: Apply a small volume (3-4 µL) of the cubosome dispersion to the grid.
-
Blotting: Blot the grid with filter paper to create a thin film of the sample. The blotting time is a critical parameter to optimize.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Transfer: Transfer the vitrified grid to the cryo-TEM under liquid nitrogen.
-
Imaging: Acquire images at a low electron dose to minimize radiation damage to the sample.
Section 4: Visualizations
The following diagrams illustrate key workflows and relationships in the study of GMO liquid crystalline phases.
Caption: Experimental workflow for cubosome preparation and characterization.
Caption: Troubleshooting guide for cubosome dispersion instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering (DLS) data interpretation and troubleshooting | Malvern Panalytical [malvernpanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 6. youtube.com [youtube.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Drug Loading Capacity of Glycerol Monooleate (GMO) Nanoparticles
Welcome to the technical support center for optimizing the drug loading capacity of glycerol monooleate (GMO) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are glycerol monooleate (GMO) nanoparticles and why are they used for drug delivery?
A1: Glycerol monooleate (GMO) is a biocompatible and biodegradable amphiphilic lipid that can self-assemble in the presence of water to form various liquid crystalline structures.[1][2][3] Nanoparticles formed from GMO, often called cubosomes, possess a unique bicontinuous cubic phase structure.[4] This structure provides a large internal surface area, enabling the encapsulation of a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic drugs.[4][5] Their bioadhesive properties can enhance drug absorption, and the nanostructure protects the encapsulated drug from degradation.[4]
Q2: What are the key factors influencing the drug loading capacity of GMO nanoparticles?
A2: Several factors critically influence the drug loading capacity of GMO nanoparticles:
-
Drug Properties: The solubility of the drug in the lipid matrix is a primary determinant.[6][7] The drug's molecular size and surface charge also play a significant role in its ability to be incorporated into the nanoparticle structure.[7]
-
Lipid Composition: The purity of the glycerol monooleate and the inclusion of other lipids can affect the internal structure and, consequently, the space available for drug encapsulation.[4]
-
Surfactant/Stabilizer: The type and concentration of the stabilizer used, such as Pluronic® or Tween®, are crucial for nanoparticle stability and can influence drug entrapment.[1][2]
-
Manufacturing Process Parameters: The method of preparation (e.g., top-down or bottom-up), homogenization speed, sonication time, and temperature can all impact the final nanoparticle characteristics and drug loading.[5][8]
-
Drug-to-Lipid Ratio: The initial amount of drug relative to the amount of lipid in the formulation is a key parameter that can be optimized to maximize loading.[7]
Q3: What are common methods to prepare drug-loaded GMO nanoparticles?
A3: Two primary approaches are used for preparing GMO nanoparticles:
-
Top-Down Method: This is the more common method and involves dispersing a bulk cubic phase liquid crystal of GMO in an aqueous solution containing a stabilizer. High-energy processes like high-pressure homogenization or ultrasonication are then used to break down the bulk material into nanoparticles.[5]
-
Bottom-Up Method: This approach involves the formation of nanoparticles from a solution. A common technique is the solvent emulsification-evaporation method, where the lipid and drug are dissolved in a volatile organic solvent, emulsified in an aqueous phase, and the solvent is then removed, leading to nanoparticle formation.[9][10]
Q4: How can I determine the drug loading content and encapsulation efficiency?
A4: Drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for characterizing your nanoparticles. They are typically determined by separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation or filtration) and then quantifying the amount of unencapsulated (free) drug in the supernatant.
-
Encapsulation Efficiency (EE %): Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles.
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Drug Loading Content (DLC %): Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
DLC (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
The concentration of the drug is typically measured using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]
Troubleshooting Guide
Issue 1: Low Drug Entrapment Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the lipid matrix. | 1. Lipid Screening: Test the solubility of your drug in different lipids or lipid combinations. The inclusion of a liquid lipid (oil) to form nanostructured lipid carriers (NLCs) can create imperfections in the crystal lattice, increasing drug loading.[12] 2. Incorporate Solubilizers: Consider adding a small amount of a pharmaceutically acceptable solvent or a co-surfactant to the lipid phase to improve drug solubilization. |
| Drug partitioning into the aqueous phase. | 1. pH Adjustment: For ionizable drugs, adjust the pH of the aqueous phase to a point where the drug is in its least soluble (unionized) form, promoting its partitioning into the lipid phase. 2. "Salting Out" Effect: Increase the ionic strength of the aqueous phase to decrease the aqueous solubility of the drug. |
| Suboptimal formulation parameters. | 1. Vary Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio to find the optimal concentration for maximum loading.[7] 2. Optimize Surfactant Concentration: The concentration of the stabilizer can affect the surface of the nanoparticles and drug association. Titrate the surfactant concentration to find the best balance between stability and encapsulation. |
| Inefficient preparation method. | 1. Remote Loading: For certain drugs, a remote loading technique can be employed. This involves creating a pH or ion gradient across the nanoparticle membrane to drive the drug into the core. For example, pre-treating GMO nanostructures with ammonium sulfate has been shown to improve the entrapment of doxorubicin.[1] 2. Optimize Homogenization/Sonication: Adjust the energy input during nanoparticle formation. Insufficient energy may lead to incomplete dispersion and drug incorporation, while excessive energy could lead to drug expulsion or nanoparticle instability. |
Issue 2: Drug Precipitation or Crystal Formation During Formulation
| Potential Cause | Troubleshooting Steps |
| Drug concentration exceeds its solubility limit in the molten lipid. | 1. Reduce Drug Concentration: Lower the initial amount of drug added to the lipid phase. 2. Increase Formulation Temperature: If the drug's solubility increases with temperature, slightly increasing the temperature of the lipid melt (while ensuring drug and lipid stability) can help. |
| Rapid cooling of the formulation. | 1. Controlled Cooling: Implement a slower, more controlled cooling process after the homogenization step to prevent the rapid crystallization of the drug. |
| Incompatibility between drug and excipients. | 1. Excipient Screening: Conduct compatibility studies (e.g., using Differential Scanning Calorimetry - DSC) to ensure there are no adverse interactions between the drug and the chosen lipids or surfactants. |
Issue 3: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Insufficient stabilizer concentration. | 1. Increase Surfactant/Stabilizer Concentration: A higher concentration of the stabilizing agent can provide better steric or electrostatic repulsion between nanoparticles, preventing aggregation. 2. Use a Combination of Stabilizers: In some cases, a combination of stabilizers can provide enhanced stability. |
| Inappropriate choice of stabilizer. | 1. Screen Different Stabilizers: Evaluate a range of stabilizers with different properties (e.g., Pluronic series with varying PEO chain lengths, Tweens). The choice of stabilizer can significantly impact particle size and stability.[1][2] |
| High drug loading affecting surface properties. | 1. Surface Modification: Consider incorporating a polymer like polyethylene glycol (PEG) into the formulation. PEGylation can provide a hydrophilic shield, reducing opsonization and improving stability in biological fluids.[13] |
Quantitative Data Summary
Table 1: Influence of Surfactant Type on GMO Nanoparticle Properties
| Surfactant (Stabilizer) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Pluronic F-127 | 96 | Low | Not Reported | [1] |
| Pluronic F-68 | 229 | Not Reported | Not Reported | [1] |
| Tween 80 | Varies | Not Reported | Not Reported | [1] |
| Brij 97 | 63 | 0.272 | Not Reported | [9][10] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Examples of Drug Loading in GMO-based Nanoparticles
| Drug | Lipid Matrix | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Doxorubicin | GMO | ~80% (with remote loading) | Not specified | [1] |
| Paclitaxel | Glyceryl Monostearate | 94.58% | Not specified | [9][10] |
| Dibenzoyl peroxide | Glyceryl Monostearate | 80.5% | 0.805% | [14][15] |
| Triamcinolone acetonide | Glyceryl Monostearate | 96% | 0.96% | [14][15] |
| Erythromycin base | Glyceryl Monostearate | 94.6% | 0.946% | [14][15] |
Experimental Protocols
Protocol 1: Preparation of GMO Nanoparticles by High-Shear Homogenization (Top-Down Approach)
-
Preparation of the Lipid Phase:
-
Melt the glycerol monooleate (GMO) at a temperature above its melting point (e.g., 60-70 °C).
-
If preparing a solid lipid nanoparticle (SLN) or nanostructured lipid carrier (NLC), add the solid lipid and/or liquid lipid to the molten GMO.
-
Dissolve the lipophilic drug in the molten lipid mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant/stabilizer (e.g., Pluronic F-127, Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Nanoparticle Formation:
-
The resulting coarse emulsion is then typically processed through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
Alternatively, the emulsion can be sonicated using a probe sonicator.
-
-
Cooling and Solidification:
-
Allow the nanoemulsion to cool down to room temperature or in an ice bath to solidify the lipid matrix and form the nanoparticles.
-
-
Purification:
-
Separate the nanoparticles from the unencapsulated drug and excess surfactant by methods such as ultracentrifugation, dialysis, or gel filtration.
-
-
Characterization:
-
Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading content.
-
Protocol 2: Determination of Entrapment Efficiency
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion.
-
Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Calculation:
-
Calculate the Entrapment Efficiency (EE %) using the formula: EE (%) = [(Initial Drug Amount - Amount of Free Drug in Supernatant) / Initial Drug Amount] x 100
-
Visualizations
References
- 1. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jddtonline.info [jddtonline.info]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized PEGylated cubosomes: a novel approach for specific delivery of dacomitinib to non-small cell lung cancer cells - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01232A [pubs.rsc.org]
- 14. journaljpri.com [journaljpri.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Glycerol Monooleate (GMO) Emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation in glycerol monooleate (GMO) emulsions.
Frequently Asked Questions (FAQs)
1. What is glycerol monooleate (GMO) and why is it used in emulsions?
Glycerol monooleate (GMO) is a monoglyceride that functions as a water-in-oil (W/O) emulsifier, stabilizer, and flavoring agent. It is derived from glycerin and oleic acid and is valued for its ability to create softer emulsions compared to other emulsifiers like glyceryl stearate. In pharmaceutical and cosmetic formulations, GMO helps to enhance the appearance, feel, and stability of products.[1] It is also used in the food industry as a thickener and texturizer.[2]
2. What are the common signs of instability in a GMO emulsion?
The most common signs of instability in GMO emulsions include:
-
Phase Separation: The formation of distinct layers of oil and water.
-
Creaming: The upward movement of dispersed oil droplets, forming a cream-like layer at the top. This is a common destabilization mechanism in oil-in-water emulsions.[3]
-
Flocculation: The clumping together of dispersed droplets.
-
Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.[4]
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the emulsion.
-
Syneresis: The expulsion of water from the emulsion, often seen in gel-like structures.[5]
3. What causes phase separation in GMO emulsions?
Phase separation in GMO emulsions can be attributed to several factors:
-
Desorption of GMO: GMO can desorb from the oil-water interface, particularly in water-in-vegetable oil emulsions, weakening the interfacial film that stabilizes the droplets.[6][7]
-
Polymorphic Transformations: While more commonly studied in glycerol monostearate (GMS), monoglycerides can undergo polymorphic changes from a metastable α-gel phase to a more stable but less effective coagel phase, leading to emulsion destabilization.[5][8]
-
Droplet Interactions: Attractive forces between droplets can lead to flocculation and coalescence if the repulsive forces provided by the emulsifier are insufficient.[4]
-
Improper Formulation: Incorrect concentrations of GMO, co-emulsifiers, or other stabilizing agents can lead to an unstable system.
-
Inadequate Processing: Insufficient homogenization can result in large droplet sizes, which are more prone to creaming and coalescence.[9]
Troubleshooting Guides
Issue 1: Rapid Phase Separation or Creaming
If you are observing rapid separation of your GMO emulsion into distinct oil and water layers, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficient Homogenization | Optimize your homogenization process to reduce droplet size. High-pressure homogenization or microfluidization is often more effective than simple stirring.[9][10] | See Protocol 1: High-Pressure Homogenization . |
| Inadequate GMO Concentration | The concentration of GMO is a significant factor.[10] Experiment with a range of GMO concentrations to find the optimal level for your specific oil and water phase composition. | Prepare a series of emulsions with varying GMO concentrations (e.g., 1-5% w/w) while keeping all other parameters constant. Observe stability over time. |
| GMO Desorption from Interface | Enhance the interaction of GMO at the oil-water interface by modifying the aqueous phase. The addition of hydrogen bond-forming agents or salts can improve stability.[6][7] | See Protocol 2: Aqueous Phase Modification . |
| Unfavorable pH | The pH of the aqueous phase can influence the stability of the emulsion, especially when using co-emulsifiers.[11][12] | Measure and adjust the pH of your aqueous phase. For systems with co-emulsifiers like sodium stearoyl lactylate (SSL), the stability of the α-gel phase can be pH-dependent.[11] |
Troubleshooting Workflow for Rapid Phase Separation
References
- 1. shoprythm.com [shoprythm.com]
- 2. savannahgoa.com [savannahgoa.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. hommak.com [hommak.com]
- 10. researchgate.net [researchgate.net]
- 11. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
troubleshooting glycerol monooleate crystallization in formulations
Welcome to the technical support center for glycerol monooleate (GMO) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to GMO crystallization in their experimental formulations.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the formulation process involving glycerol monooleate.
Frequently Asked Questions
Q1: My glycerol monooleate formulation, which was initially clear and stable, has become cloudy and viscous upon storage. What is happening?
A1: This is a classic sign of glycerol monooleate crystallization. GMO can exist in different physical states, including liquid, liquid crystalline, and crystalline forms.[1] Over time, especially under specific temperature conditions, the dissolved or dispersed GMO molecules can self-assemble and form ordered crystalline structures.[2] This process leads to the observed changes in appearance and viscosity. The rate of crystallization is influenced by factors such as temperature, the presence of water, and the composition of the formulation.[1]
Q2: What are the primary factors that trigger glycerol monooleate crystallization in a formulation?
A2: The main triggers for GMO crystallization include:
-
Temperature Fluctuations: Cooling or storing the formulation at temperatures below the melting point of the specific GMO polymorph can initiate crystallization.[3] Conversely, temperature cycling can also promote crystal growth.
-
Supersaturation: If the concentration of GMO in the solvent system exceeds its solubility limit at a given temperature, it creates a supersaturated state, which is a driving force for crystallization.
-
Water Content: The presence of water can significantly influence the phase behavior of GMO, leading to the formation of various liquid crystalline phases (lamellar, cubic, hexagonal) which can act as precursors to crystallization.[1][4]
-
Formulation Composition: The type of oil, surfactants, and co-solvents used can impact the solubility and stability of GMO. Some excipients may inhibit crystallization, while others might promote it.[3]
-
Nucleation Sites: Impurities or even the surfaces of the storage container can act as nucleation sites, initiating crystal growth.
Q3: Can the grade of glycerol monooleate used affect its crystallization tendency?
A3: Absolutely. Commercial grades of glycerol monooleate can vary in their composition, containing different proportions of mono-, di-, and triglycerides, as well as small amounts of free fatty acids and glycerol. These variations can influence the physical properties, including the melting point and the propensity for crystallization.[5] It is crucial to use a well-characterized, high-purity grade of GMO for consistent results.
Q4: How can I prevent or minimize glycerol monooleate crystallization in my liquid formulation?
A4: Here are several strategies to enhance the stability of your formulation:
-
Formulation Optimization:
-
Co-solvents: Incorporating co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of GMO.
-
Surfactants: The addition of non-ionic surfactants, such as polysorbates (e.g., Polysorbate 80), can inhibit crystallization by sterically hindering the self-assembly of GMO molecules.[3]
-
Oils: Using a blend of medium-chain and long-chain triglycerides can sometimes improve the solubilization of GMO compared to a single oil phase.
-
-
Process Control:
-
Controlled Cooling: Rapid cooling (shock cooling) can sometimes lead to the formation of less stable, smaller crystals, while slow cooling may promote the growth of larger, more stable crystals. The optimal cooling rate will depend on your specific formulation.
-
-
Storage Conditions: Store the formulation at a controlled room temperature and avoid exposure to extreme cold or temperature cycling.
Q5: My self-emulsifying drug delivery system (SEDDS) containing glycerol monooleate is showing precipitation. How can I resolve this?
A5: Precipitation in SEDDS upon dilution is often due to the drug or the lipid excipient (in this case, GMO) coming out of solution. To address this:
-
Increase Surfactant Concentration: A higher surfactant-to-oil ratio can improve the emulsification and solubilization of GMO and the active pharmaceutical ingredient (API) upon dilution. Non-ionic surfactants with a high HLB value (>12) are often preferred.[6]
-
Incorporate a Co-surfactant/Co-solvent: Alcohols like ethanol or glycols can improve the solvent capacity of the SEDDS formulation for GMO.
-
Add a Polymer Precipitation Inhibitor: Polymers such as HPMC or PVP can be included in the formulation to maintain a supersaturated state of the drug and excipients upon dilution in the aqueous environment of the GI tract, thus preventing precipitation.
Data Presentation
Table 1: Solubility of Glycerol Monooleate in Common Pharmaceutical Solvents
| Solvent | Temperature (°C) | Approximate Solubility |
| Water | 30 | < 3.57 mg/L[5] |
| Ethanol (95%) | 25 | Soluble |
| Ethanol (95%) | 50 | Soluble |
| Propylene Glycol | 25 | Soluble |
| Polyethylene Glycol 400 | 25 | Soluble |
| Chloroform | 25 | 50 mg/mL[5] |
| Medium-Chain Triglycerides | 25 | Soluble |
| Mineral Oil | 25 | Soluble[5] |
| Vegetable Oils | 25 | Soluble[5] |
Note: "Soluble" indicates that GMO is generally considered soluble in these solvents for typical formulation concentrations, though quantitative limits may vary based on the specific grade of GMO and the presence of other excipients.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Objective: To identify the polymorphic form and thermal transitions of glycerol monooleate in a formulation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the GMO-containing formulation into a standard aluminum DSC pan. If the sample is a liquid or semi-solid, ensure it evenly covers the bottom of the pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50-70 mL/min.[6]
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature up to 100°C at a heating rate of 10°C/min to erase the thermal history of the sample.
-
Hold at 100°C for 5 minutes.
-
Cool the sample to -20°C at a controlled rate of 10°C/min.
-
Hold at -20°C for 5 minutes.
-
Heat the sample from -20°C to 100°C at a heating rate of 10°C/min.[6]
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. The temperature and enthalpy of these peaks can be used to identify different polymorphic forms of GMO.
2. Polarized Light Microscopy (PLM) for Crystal Detection
Objective: To visually inspect a formulation for the presence of anisotropic crystalline material.
Methodology:
-
Sample Preparation: Place a small drop of the formulation onto a clean microscope slide.[7]
-
Cover Slip Application: Gently place a coverslip over the sample, avoiding the introduction of air bubbles.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Engage both the polarizer and the analyzer to achieve a "crossed polars" configuration. The field of view should appear dark if no sample is present.
-
-
Observation:
-
Focus on the sample using a low-power objective first, then increase magnification as needed.
-
Isotropic materials (liquids, amorphous solids) will appear dark.
-
Anisotropic materials, such as liquid crystals and true crystals, will appear bright (birefringent) against the dark background.[8]
-
Note the morphology (shape, size) of any observed crystalline structures.
-
3. X-Ray Diffraction (XRD) for Polymorph Identification
Objective: To definitively identify the specific crystalline polymorphs of glycerol monooleate.
Methodology:
-
Sample Preparation:
-
If the formulation is a liquid or semi-solid with suspended crystals, the sample may need to be centrifuged to concentrate the crystalline material.
-
The isolated solid or a representative portion of the semi-solid formulation should be gently packed into a powder XRD sample holder. Ensure a flat, smooth surface.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation.
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles.
-
The positions and relative intensities of these peaks are characteristic of the crystal lattice structure.
-
Compare the obtained diffraction pattern to known patterns for different GMO polymorphs (α, β', β). For triglycerides, which have similar packing, characteristic short-spacing peaks are often used for identification: α-form (~4.15 Å), β'-form (~3.8 Å and 4.2 Å), and β-form (~4.6 Å).[9]
-
Visualizations
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. PEG 400 - Wikipedia [en.wikipedia.org]
- 3. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25496-72-4 CAS MSDS (Glyceryl monooleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glycerol Monooleate (GMO) Encapsulation Efficiency
Welcome to the technical support center for glycerol monooleate (GMO) based drug delivery systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the encapsulation efficiency of their formulations.
Frequently Asked Questions (FAQs)
Q1: What is glycerol monooleate (GMO) and why is it used in drug delivery?
Glycerol monooleate (GMO) is a biodegradable, biocompatible, and non-toxic amphiphilic lipid.[1][2][3] It is widely used in drug delivery systems due to its ability to self-assemble in water, forming various stable liquid crystal structures such as cubosomes and hexasomes.[1][2][3][4] These structures have a high interfacial area and can encapsulate a wide range of drugs with different physicochemical properties.[4][5] GMO is recognized as safe (GRAS) by the FDA.[1]
Q2: What are the common challenges encountered when trying to improve the encapsulation efficiency of GMO systems?
Common challenges include:
-
Low encapsulation of hydrophilic drugs: These drugs may leak from the lipid bilayer.[2]
-
System destabilization: High concentrations of some drugs can disrupt the colloidal system, leading to aggregation and sedimentation.[2]
-
Polymorphic transitions: Changes in the liquid crystalline phase of GMO can lead to drug expulsion during storage.[6]
-
Variability in particle size and polydispersity: Inconsistent particle characteristics can affect drug loading and release profiles.[7]
Q3: How does the choice of surfactant affect the stability and encapsulation efficiency of GMO nanoparticles?
The addition of surfactants is crucial for stabilizing GMO-based colloidal dispersions and improving their shelf-life.[2] Non-ionic surfactants like poloxamers (e.g., Pluronic F127) and polysorbates (e.g., Tween 80) are commonly used.[1][2] The choice of surfactant can influence the particle size, stability at different temperatures and pH values, and ultimately the drug retention within the nanoparticles.[1][2] For instance, formulations with certain poloxamers have shown good stability with average diameters under 200 nm and a narrow size distribution.[2]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of a Hydrophilic Drug
Symptoms:
-
The calculated encapsulation efficiency (EE%) is below the desired range (e.g., < 30%).[2]
-
Significant amount of free drug is detected in the external aqueous phase after preparation.
Possible Causes:
-
Drug Leakage: The hydrophilic drug readily partitions into the external aqueous phase due to its poor affinity for the hydrophobic lipid domains of the GMO structure.[2]
-
Insufficient Drug-Lipid Interaction: The formulation method does not promote strong enough interactions to retain the drug within the nanoparticle core.
Solutions:
-
Remote Loading (for ionizable hydrophilic drugs): This technique involves creating an ion gradient across the nanoparticle membrane to drive the drug into the core and retain it. A common approach is to use an ammonium sulfate gradient.[1][2] Pre-treating the GMO nanosystems with ammonium sulfate can significantly improve the encapsulation of drugs like doxorubicin hydrochloride.[2]
-
Modify Lipid Composition: Incorporating a negatively charged lipid, such as dicetyl phosphate (DCP), can enhance the encapsulation of positively charged hydrophilic drugs through electrostatic interactions.[4]
-
Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that maximizes encapsulation without causing system instability.
Issue 2: Formulation Instability (Aggregation and Sedimentation)
Symptoms:
-
Visible aggregation or sedimentation in the nanoparticle dispersion.
-
A dramatic increase in particle size and polydispersity index (PDI) upon measurement.[2]
Possible Causes:
-
High Drug Concentration: Exceeding the optimal drug loading capacity of the GMO system can lead to its destabilization.[2]
-
Inappropriate Surfactant Concentration or Type: Insufficient stabilization from the surfactant can lead to particle aggregation.[2]
-
pH or Temperature Effects: Changes in pH or temperature can alter the surface charge and stability of the nanoparticles.[2]
Solutions:
-
Optimize Drug Concentration: Reduce the initial drug concentration to a level that does not cause destabilization.
-
Screen Different Surfactants: Test various non-ionic surfactants (e.g., different Poloxamers or Tweens) and their concentrations to identify the most effective stabilizer for your specific drug and GMO system.[2]
-
Control pH and Temperature: Ensure that the pH and temperature of the preparation and storage conditions are optimized for the stability of the formulation.[2]
Issue 3: High Polydispersity Index (PDI)
Symptoms:
-
The PDI value is high (e.g., > 0.3), indicating a wide range of particle sizes.
Possible Causes:
-
Inefficient Homogenization: The method used for particle size reduction (e.g., high-shear homogenization, ultrasonication) is not optimized.
-
Ostwald Ripening: Smaller particles dissolving and redepositing onto larger particles over time.
Solutions:
-
Optimize Homogenization Parameters: Increase the homogenization speed, duration, or number of cycles to achieve a more uniform particle size distribution.[1]
-
Use a Combination of Size Reduction Techniques: Employing a combination of high-shear homogenization followed by ultrasonication can sometimes yield better results.
-
Incorporate a Stabilizer that Prevents Ostwald Ripening: Certain surfactants can adsorb to the nanoparticle surface and create a protective layer that hinders particle growth.
Data Presentation
Table 1: Influence of Surfactant Type on GMO Nanoparticle Characteristics
| Surfactant Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Tween 80 | < 200 | < 0.3 | ~ -20 | [2] |
| Poloxamer 407 (PL F-127) | < 200 | 0.1 - 0.2 | ~ -20 | [2] |
| Poloxamer 188 (PL F-68) | Increased size with heating | Increased PDI with heating | ~ -20 | [2] |
Note: The negative zeta potential is likely due to the presence of trace amounts of free fatty acids in the GMO.[2]
Table 2: Encapsulation Efficiency of Doxorubicin in GMO Nanoparticles with and without Remote Loading
| Formulation | Initial Doxorubicin Concentration (mg/mL) | Encapsulation Efficiency (EE%) - Without Remote Loading | Encapsulation Efficiency (EE%) - With Ammonium Sulfate Remote Loading | Reference |
| GMO with Poloxamer 407 | 0.1 | ~25 | > 80 | [2] |
| GMO with Poloxamer 407 | 0.2 | ~20 | > 80 | [2] |
| GMO with Poloxamer 407 | 0.4 | ~15 | > 90 | [2] |
| GMO with Tween 80 | 0.1 | ~28 | > 70 | [2] |
| GMO with Tween 80 | 0.2 | ~22 | > 70 | [2] |
| GMO with Tween 80 | 0.4 | ~18 | > 80 | [2] |
Experimental Protocols
Protocol 1: Preparation of GMO Nanoparticles using High-Shear Homogenization
This protocol is based on the methodology for preparing GMO-based nanostructures.[1]
Materials:
-
Glycerol monooleate (GMO)
-
Surfactant (e.g., Poloxamer 407)
-
Active Pharmaceutical Ingredient (API)
-
Purified water
-
High-shear homogenizer
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the surfactant and the hydrophilic API (if applicable) in purified water.
-
Preparation of the Oil Phase: If using a lipophilic API, dissolve it in the molten GMO.
-
Emulsification: Heat both the aqueous and oil phases to a temperature above the melting point of GMO (around 40-50 °C).
-
Slowly add the oil phase to the aqueous phase while stirring.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization at a speed of approximately 18,500 rpm for three cycles of 5 minutes each at room temperature.[1]
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature.
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
This protocol outlines a common indirect method for determining encapsulation efficiency.[2]
Materials:
-
Drug-loaded GMO nanoparticle dispersion
-
Ultra-centrifugal filter units (with a molecular weight cut-off appropriate to retain the nanoparticles)
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Separation of Free Drug: Place a known volume of the nanoparticle dispersion into an ultra-centrifugal filter unit.
-
Centrifuge the unit at a specified speed and time (e.g., 4000 rpm for 120 minutes) to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.[1]
-
Quantification of Free Drug: Collect the filtrate and quantify the amount of free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[2]
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
Visualizations
Caption: Experimental workflow for the preparation of GMO nanoparticles.
Caption: Troubleshooting guide for low encapsulation efficiency of hydrophilic drugs.
References
- 1. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Curcumin-Loaded Solid Lipid Nanoparticles Utilizing Glyceryl Monostearate as Single Lipid Using QbD Approach: Characterization and Evaluation of Anticancer Activity Against Human Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of glycerol monooleate under varying pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of glycerol monooleate (GMO) under varying pH and temperature conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving GMO-based formulations.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Phase Separation or Creaming in Emulsion | pH-Induced Hydrolysis: The ester bond in GMO is susceptible to hydrolysis under acidic (pH < 5) or alkaline (pH > 8) conditions, leading to the formation of glycerol and oleic acid. This breaks down the emulsifying properties. | - Adjust the formulation pH to a neutral range (pH 6-8).- Use buffers to maintain a stable pH.- If extreme pH is necessary, consider using a more stable surfactant or adding a co-emulsifier. |
| High Temperature: Elevated temperatures accelerate the rate of hydrolysis and can increase droplet coalescence, leading to emulsion breakdown.[1] | - Store formulations at controlled room temperature or under refrigeration, if appropriate for the formulation.- Avoid repeated heating and cooling cycles.[1] | |
| Incorrect Homogenization: Insufficient shear during emulsification can result in large, unstable droplets. | - Optimize homogenization speed and duration.- Consider using high-pressure homogenization for smaller, more uniform droplets. | |
| Change in Viscosity or Texture | Polymorphic Transitions: GMO can exist in different liquid crystalline phases (e.g., lamellar, cubic, hexagonal), and transitions between these can be triggered by changes in temperature or hydration level.[2][3] | - Characterize the phase behavior of your system using techniques like Small-Angle X-ray Scattering (SAXS) or polarized light microscopy at different temperatures.- Control the water content and temperature of your formulation precisely.[2] |
| Degradation Products: The presence of glycerol and oleic acid from hydrolysis can alter the rheological properties of the formulation.[4][5] | - Analyze for degradation products using chromatography (HPLC, GC).- If degradation is confirmed, address the root cause (pH, temperature). | |
| Unexpected Drug Release Profile | Phase Transition: A change in the liquid crystalline structure (e.g., from cubic to hexagonal phase) can significantly alter the diffusion pathways and release rate of an encapsulated drug.[2] | - Correlate drug release data with physical characterization of the GMO phase at the relevant temperature and hydration conditions. |
| Chemical Degradation of GMO: Hydrolysis of the GMO matrix can lead to a faster, uncontrolled release of the active pharmaceutical ingredient (API). | - Assess the chemical stability of GMO in the formulation under storage conditions.[6] | |
| Formulation Cannot be Sterilized by Autoclaving | Thermal Degradation: While glycerol itself can withstand autoclaving, the ester linkage in GMO is prone to hydrolysis, which is accelerated at the high temperatures and pressures of autoclaving (121°C).[7][8] | - Use sterile filtration for sterilization if the formulation's viscosity and droplet size permit.- Consider gamma irradiation as an alternative terminal sterilization method, after conducting compatibility studies.- If autoclaving is mandatory, develop a formulation with heat-stable excipients and minimize cycle time and temperature. Perform thorough post-autoclaving analysis for degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of a glycerol monooleate formulation?
A1: The optimal pH range for GMO stability is typically between 6.0 and 8.0. In this range, the rate of ester hydrolysis is minimized. Hydrolysis is significantly accelerated in both acidic (pH < 5) and alkaline (pH > 8) conditions. For enzymatic hydrolysis, the optimal pH can vary depending on the specific lipase; for example, pancreatic lipase shows peak activity between pH 6.0 and 9.0.[9]
Q2: How does temperature affect the physical and chemical stability of GMO?
A2: Temperature has a dual effect on GMO:
-
Chemical Stability: Higher temperatures significantly increase the rate of chemical degradation (hydrolysis). Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict shelf-life.[10][11]
-
Physical Stability: Temperature can induce transitions between different liquid crystalline phases (lamellar, cubic, hexagonal).[2][3] For instance, an increase in temperature can favor the formation of a reversed hexagonal phase over a cubic phase, which can impact formulation properties like viscosity and drug release.[2]
Q3: My GMO-based cubic phase formulation is unstable. What are the likely causes?
A3: Instability in GMO cubic phases can be due to several factors:
-
Temperature Fluctuations: As mentioned, temperature can shift the phase equilibrium.[2][3]
-
Incorrect Water Content: The formation and stability of the cubic phase are highly dependent on the water-to-lipid ratio. Excess or insufficient water can lead to the formation of other phases.
-
Hydrolysis: The degradation of GMO into glycerol and oleic acid can disrupt the packing of the lipid molecules, leading to a loss of the cubic structure.[3]
-
Additives: The presence of other excipients, solvents, or the active drug can alter the phase boundaries.
Q4: Can I sterilize my GMO formulation using an autoclave?
A4: Autoclaving is generally not recommended for GMO-based formulations. The high temperature (121°C) and presence of water will rapidly accelerate the hydrolysis of the ester bond, leading to significant degradation of the GMO and compromising the integrity of the formulation. Alternative sterilization methods like sterile filtration or gamma irradiation should be considered.
Data on Phase Transitions
The phase behavior of GMO is critically dependent on temperature and water content. The following table summarizes typical phase transitions.
| Parameter | Effect on GMO Phases | Typical Observation |
| Increasing Temperature | Favors phases with increased negative curvature. | Can induce a transition from a lamellar phase to a cubic phase, or from a cubic phase to a reversed hexagonal phase.[2][3] |
| Increasing Water Content | Swells the lipid structure, leading to phase transitions. | At low water content (<20%), a lamellar phase may be present. Increasing water content (20-40%) typically leads to the formation of bicontinuous cubic phases. At very high water content, these can disperse into cubosomes.[12] |
| Addition of Co-surfactants / Oils | Alters the spontaneous curvature of the lipid monolayer. | Can be used to modulate and stabilize a desired phase over a broader range of temperatures and water content.[3] |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability by HPLC
This method quantifies the amount of intact GMO and its primary degradation product, oleic acid.
Objective: To determine the rate of GMO hydrolysis under specific pH and temperature conditions.
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Isopropanol/Water gradient.
-
GMO formulation sample.
-
GMO and Oleic Acid reference standards.
-
Appropriate buffer solutions for sample dilution.
Procedure:
-
Sample Preparation:
-
Place the GMO formulation in stability chambers at controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[6][11]
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample.
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., isopropanol) to a known concentration.
-
-
Standard Preparation:
-
Prepare a stock solution of GMO and oleic acid reference standards in the same solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Detector: RI or UV (at a low wavelength, e.g., 205 nm, for oleic acid).
-
Column Temperature: 30-40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
Quantify the concentration of GMO and oleic acid in the samples by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
Report the percentage of remaining GMO and the percentage of oleic acid formed at each time point and condition.
-
Protocol 2: Assessment of Physical Stability by Dynamic Light Scattering (DLS)
This method measures changes in droplet size distribution in a GMO emulsion over time.
Objective: To evaluate the physical stability of a GMO emulsion against droplet coalescence or flocculation.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Cuvettes compatible with the instrument.
-
GMO emulsion samples stored under various conditions.
-
Deionized water for dilution.
Procedure:
-
Sample Preparation:
-
At each stability time point, gently invert the emulsion sample to ensure homogeneity.
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis (to achieve a suitable scattering intensity). The dilution factor should be consistent for all samples.
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature (e.g., 25°C), solvent refractive index, and viscosity (use values for water).
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate for 1-2 minutes.
-
Perform the measurement. Acquire at least three replicate measurements per sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI).
-
Examine the particle size distribution for any changes, such as the appearance of a second, larger population, which would indicate coalescence.
-
-
Data Reporting:
-
Tabulate the Z-average and PDI for each sample at each time point and storage condition.
-
Plot the mean particle size over time to visualize trends in droplet growth.
-
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembly and friction of glycerol monooleate and its hydrolysis products in bulk and confined non-aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Self-assembly and friction of glycerol monooleate and its hydrolysis products in bulk and confined non-aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP01785A [pubs.rsc.org]
- 6. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Glycerol Monooleate (GMO) Concentration for Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of glycerol monooleate (GMO) concentration for emulsion stability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during your experiments with GMO-stabilized emulsions.
| Problem | Potential Cause | Suggested Solution |
| Immediate phase separation or emulsion breaking | Incorrect emulsion type for the emulsifier's HLB value. GMO has a low HLB value (around 3.8), making it suitable for water-in-oil (W/O) emulsions. | - Ensure your formulation is intended for a W/O emulsion. For oil-in-water (O/W) emulsions, GMO should be used in combination with a high-HLB emulsifier. - The phase in which the emulsifier is more soluble will generally be the continuous phase.[1] |
| Insufficient GMO concentration to stabilize the interface. | - Incrementally increase the GMO concentration and observe the impact on stability. - In some systems, increasing the emulsifier concentration leads to a decrease in droplet size and improved stability.[2] | |
| Inadequate homogenization. | - Ensure your homogenization process (e.g., high-shear mixing, microfluidization) is sufficient to create small, uniform droplets.[3] | |
| Creaming (upward movement of dispersed droplets) | Droplet flocculation and density differences between the oil and aqueous phases.[3] | - Increasing the GMO concentration can lead to smaller droplet sizes, which can improve creaming stability.[4] - Consider adding a co-emulsifier or a stabilizer like xanthan gum to increase the viscosity of the continuous phase.[5] |
| Coalescence (merging of droplets) | Unstable interfacial film. | - Optimize the GMO concentration. Too little may not provide adequate coverage, while too much can sometimes lead to instability. - The addition of certain co-emulsifiers can strengthen the interfacial film. |
| Increased particle size over time (Ostwald ripening) | Diffusion of the dispersed phase from smaller to larger droplets. | - While primarily driven by the solubility of the dispersed phase, a stable interfacial film created by an optimal GMO concentration can help mitigate this. - The use of a combination of emulsifiers can sometimes create a more robust barrier against Ostwald ripening. |
| High polydispersity index (PDI) | Non-uniform droplet size, which can lead to instability. | - Emulsions with GMO have been shown to produce narrower droplet size distributions compared to controls without GMO.[4] - Optimize homogenization parameters (speed, time, pressure) in conjunction with GMO concentration. |
| Unexpected viscosity | Formation of different liquid crystalline phases. GMO can form various phases in the presence of water.[6][7] | - Carefully control the temperature and water content in your system, as these can influence the phase behavior of GMO.[7] |
| Poor stability in acidic or basic conditions | Changes in the interfacial properties due to pH. | - The stability of monoglyceride-based emulsions can be affected by pH.[8][9][10] It's important to test emulsion stability at the target pH of your final formulation. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of glycerol monooleate in emulsions.
1. What is the typical concentration range for glycerol monooleate in an emulsion?
The optimal concentration of GMO is highly dependent on the specific formulation, including the oil type, the oil-to-water ratio, and the presence of other excipients. However, studies have investigated concentrations ranging from as low as 1% up to 5% (w/w) in the final emulsion.[11][12] For oleogels, concentrations of 5% and 10% have been explored.[13]
2. How does GMO concentration affect droplet size?
Generally, increasing the emulsifier concentration leads to a decrease in droplet size.[2] This is because more emulsifier is available to cover the increased surface area of smaller droplets during homogenization. Emulsions containing GMO have been shown to have smaller average droplet sizes compared to emulsions without it.[4]
3. What is the HLB of glycerol monooleate and why is it important?
Glycerol monooleate has a hydrophilic-lipophilic balance (HLB) value of approximately 3.3 to 3.8.[6] This low HLB value indicates that it is more soluble in oil (lipophilic) and is therefore primarily used as a water-in-oil (W/O) emulsifier. For oil-in-water (O/W) emulsions, it is typically used in combination with a high-HLB emulsifier to achieve the required HLB for the oil phase.[1]
4. Can temperature affect the stability of my GMO emulsion?
Yes, temperature can significantly impact the stability of GMO-based emulsions. Temperature changes can alter the phase behavior of GMO and the viscosity of the emulsion.[7][12] It is crucial to evaluate emulsion stability at the intended storage and application temperatures.
5. How can I improve the stability of a GMO-stabilized emulsion without changing the GMO concentration?
Several strategies can be employed:
-
Incorporate a co-emulsifier: Using a combination of emulsifiers often results in more stable emulsions than a single emulsifier.[1] For W/O emulsions, another low-HLB emulsifier might be beneficial. For O/W systems, a high-HLB emulsifier is necessary.
-
Add a stabilizer: Ingredients like xanthan gum can increase the viscosity of the continuous phase, which helps to slow down creaming and sedimentation.[5][11]
-
Modify the aqueous phase: The addition of salts or hydrogen bond-forming agents (like citric acid or pectin) to the aqueous phase can enhance the interaction with GMO at the interface, improving stability.[14][15]
-
Optimize homogenization: Increasing the energy input during emulsification (e.g., higher pressure, more passes through a homogenizer) can lead to smaller and more uniform droplets, enhancing stability.[16]
6. My GMO emulsion is forming a gel. Why is this happening?
Glycerol monooleate is known to form various liquid crystalline phases, such as cubic and lamellar phases, in the presence of water.[6][7] This can result in the formation of a gel-like structure. The specific phase formed is dependent on the concentration of GMO, the amount of water, and the temperature.[7]
Quantitative Data on GMO Concentration and Emulsion Properties
The following tables summarize quantitative data from various studies on the effect of monoglyceride concentration on emulsion properties.
Table 1: Effect of Emulsifier Concentration on Emulsion Stability
| Emulsifier | Concentration (%) | Oil Phase | Key Finding | Reference |
| Triglycerol monolaurate | 0.3 - 1.5 | Medium-chain triglycerides | Increasing concentration to 1.2% decreased the Turbiscan Stability Index (TSI) value, indicating improved stability. Further increases had minimal effect. | [2] |
| Glycerol monostearate (GMS) & Sodium stearoyl lactylate (SSL) | 5% total emulsifier (varied GMS:SSL ratio) | Not specified | A 9:1 GMS:SSL ratio improved the stability of the α-gel phase. | [11] |
| Glycerol monooleate (GMO) | Not specified | Canola oil | GMO addition resulted in smaller droplet sizes (180.0 nm vs. 197.6 nm for control) and a narrower size distribution. | [3][4] |
Table 2: Influence of Formulation on Oleogel-Based Emulsion Properties
| Component | Concentration Range (%) | Key Influence on | Reference |
| Olive Oil | 0 - 70 | Emulsion structure and quality | [17] |
| Water | 30 - 60 | Emulsion structure and quality | [17] |
| Glycerol monostearate (GMS) | 0 - 2 | Emulsion characteristics | [17] |
| Carrageenan | 0 - 2 | Emulsion characteristics | [17] |
| Alginate | 0 - 2 | Emulsion characteristics | [17] |
An optimized formulation was found to be 53.5% olive oil, 43.5% water, 1.1% carrageenan, 0.92% alginate, and 0.98% glycerol monostearate.[17]
Experimental Protocols
1. Preparation of a Water-in-Oil (W/O) Emulsion
This protocol provides a general method for preparing a W/O emulsion stabilized by glycerol monooleate.
-
Materials:
-
Glycerol monooleate (GMO)
-
Oil phase (e.g., canola oil, mineral oil)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
-
Procedure:
-
Dissolve the desired concentration of GMO in the oil phase. Gentle heating may be required to facilitate dissolution.
-
Slowly add the aqueous phase to the oil phase containing GMO while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-15 minutes).[3][18]
-
For smaller droplet sizes and improved long-term stability, the coarse emulsion can be further processed using a high-pressure homogenizer or a microfluidizer for a set number of passes at a specific pressure.[3][19]
-
2. Assessment of Emulsion Stability
-
Visual Observation: Monitor the emulsion for signs of instability such as phase separation, creaming, or sedimentation over a defined period at controlled temperatures.
-
Droplet Size Analysis: Use techniques like dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and polydispersity index (PDI) of the emulsion at different time points. A stable emulsion will show minimal changes in droplet size over time.[3][19]
-
Turbiscan Stability Index (TSI): This technique monitors changes in backscattering and transmission of light through the sample over time to quantify destabilization phenomena like creaming, sedimentation, and coalescence. A lower TSI value generally indicates better stability.[2][20]
-
Rheological Measurements: Use a rheometer to measure the viscosity and viscoelastic properties of the emulsion. Changes in these properties can indicate alterations in the emulsion's internal structure and stability.[13][20]
Visualizations
Caption: Workflow for optimizing GMO concentration for emulsion stability.
Caption: Logical relationships in troubleshooting emulsion instability.
References
- 1. web.ist.utl.pt [web.ist.utl.pt]
- 2. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of a Novel Instantized Glycerol Monooleate Ingredient in a Protein-Stabilized Oil-In-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phexcom.com [phexcom.com]
- 7. researchgate.net [researchgate.net]
- 8. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier | Semantic Scholar [semanticscholar.org]
- 11. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Formation and Stabilization of W1/O/W2 Emulsions with Gelled Lipid Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Olive Oil Oleogel-Based Emulsion Composition: Effect of Oleogel Composition on Emulsion Characteristics - sdgkapadokya [sdg.kapadokya.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in glycerol monooleate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of glycerol monooleate (GMO), with a focus on resolving batch-to-batch variability.
Troubleshooting Guides
This section addresses specific issues that may arise during GMO synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of Glycerol Monooleate
A consistently low yield of the desired monoglyceride is a common problem. The following table outlines potential causes and corrective actions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Verify the reaction temperature is within the optimal range for your chosen method (e.g., 140-180°C for certain catalyzed reactions).[1] Low temperatures can lead to slow reaction rates, while excessively high temperatures may promote side reactions. |
| Incorrect Molar Ratio of Reactants | An excess of glycerol is often used to shift the reaction equilibrium towards the formation of monoglycerides.[1] A common starting point is a glycerol-to-oleic-acid molar ratio of 2:1 or 3:1.[1] |
| Inefficient Water Removal | The esterification reaction is reversible, and the presence of water can drive the reaction backward.[2] Ensure that the water produced during the reaction is continuously removed, for example, by using a Dean-Stark apparatus or applying a vacuum. |
| Catalyst Inactivity or Insufficient Loading | The catalyst may be deactivated or used in insufficient quantities. For heterogeneous catalysts, ensure proper activation and dispersion. For enzymatic catalysts, check for denaturation due to temperature or pH. Optimal catalyst loading can range from 1% to 10% by weight, depending on the catalyst.[1][3] |
| Inadequate Mixing | Poor mixing can lead to localized concentration gradients and reduce the contact between reactants and the catalyst.[1] Ensure the stirring speed is sufficient to maintain a homogeneous reaction mixture. |
Issue 2: High Content of Diglycerides and Triglycerides
The formation of diglycerides (GDO) and triglycerides (GTO) is a primary source of product impurity and contributes to batch variability.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Elevated temperatures can favor the further esterification of glycerol monooleate to form di- and triglycerides. Maintain the reaction temperature at the lower end of the effective range. |
| Incorrect Molar Ratio | An insufficient excess of glycerol can lead to the reaction of oleic acid with the newly formed glycerol monooleate.[1] Adjust the glycerol-to-oleic-acid ratio to favor monoester formation. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can increase the formation of di- and triglycerides. Monitor the reaction progress and stop it once the optimal GMO concentration is reached.[1] |
| Catalyst Selectivity | Some catalysts may have lower selectivity for monoglyceride formation. Consider using a more selective catalyst, such as certain lipases, which can offer better control over the reaction products.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to ensure batch-to-batch consistency in GMO synthesis?
The most critical parameters are reaction temperature, the molar ratio of glycerol to oleic acid, catalyst type and concentration, and reaction time.[1][5] Maintaining precise control over these variables is essential for reproducible results.
Q2: How does the quality of raw materials affect the synthesis?
The purity of glycerol and oleic acid is crucial. Impurities can interfere with the catalyst, lead to side reactions, and affect the color and odor of the final product. It is recommended to use reactants of high purity.
Q3: What methods can be used to monitor the progress of the reaction?
The reaction progress can be monitored by measuring the acid value of the reaction mixture, which decreases as the oleic acid is consumed.[6] Additionally, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to analyze the composition of the reaction mixture over time.
Q4: How can I minimize the formation of byproducts?
To minimize byproducts like diglycerides and triglycerides, use an excess of glycerol, control the reaction temperature, avoid excessively long reaction times, and choose a catalyst with high selectivity for monoglyceride formation.[1][4]
Q5: What is the role of water in the reaction, and how should it be managed?
Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the yield of glycerol monooleate.[2] Water should be actively removed from the reaction mixture using methods like azeotropic distillation (e.g., with a Dean-Stark trap) or by carrying out the reaction under a vacuum.
Experimental Protocols
Protocol 1: Direct Esterification of Glycerol and Oleic Acid
This protocol describes a general method for the synthesis of glycerol monooleate via direct esterification using an acid catalyst.
Materials:
-
Glycerol (high purity)
-
Oleic Acid (high purity)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, Amberlyst 15)
-
Solvent (optional, e.g., toluene for azeotropic water removal)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser.
Procedure:
-
Charge the reaction vessel with glycerol and oleic acid in the desired molar ratio (e.g., 3:1).
-
Add the acid catalyst (e.g., 1-5% by weight of oleic acid).
-
If using a solvent for azeotropic water removal, add it to the reaction vessel.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160-180°C).
-
Continuously remove the water produced during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by periodically taking samples and measuring the acid value.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
If a homogeneous catalyst was used, it must be neutralized. For a heterogeneous catalyst, it can be removed by filtration.
-
The final product can be purified, for example, by vacuum distillation to remove excess glycerol.
Visualizations
Caption: Troubleshooting workflow for addressing low GMO yield.
Caption: General experimental workflow for GMO synthesis.
References
Technical Support Center: Controlling Particle Size in Glycerol Monooleate Dispersions
Welcome to the technical support center for glycerol monooleate (GMO) dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the particle size of GMO dispersions, including the formation of cubosomes and other liquid crystalline nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for controlling the particle size of glycerol monooleate (GMO) dispersions?
A1: The most prevalent methods for controlling the particle size of GMO dispersions are high-energy techniques that break down the bulk lipid phase into nanoparticles. These include high-pressure homogenization (HPH), microfluidization, and ultrasonication.[1][2] Another approach is the "bottom-up" method, which involves the self-assembly of GMO molecules from a solution, often facilitated by a hydrotrope like ethanol.[1][3] The choice of method depends on the desired particle size range, batch size, and sensitivity of any encapsulated molecules.
Q2: How do formulation variables influence the particle size of GMO dispersions?
A2: Formulation variables play a critical role in determining the final particle size and stability of GMO dispersions. The concentration of GMO itself is significant; higher lipid concentrations can lead to an increase in particle size.[4] The type and concentration of the stabilizer are also crucial. Stabilizers like Poloxamer 407 and polyvinyl alcohol (PVA) are commonly used to prevent particle aggregation and control growth.[5] The ratio of GMO to the stabilizer can affect the final particle size; for instance, with Poloxamer 407, an optimal concentration can lead to smaller particle sizes, while excessive amounts may cause an increase in particle size and polydispersity.[5][6]
Q3: What is the role of temperature in the preparation of GMO dispersions?
A3: Temperature is a critical process parameter, particularly when using melt-based methods. The temperature must be high enough to ensure the GMO is in a molten state for effective emulsification, typically above its melting point of 35-40°C.[7] For high-pressure homogenization, temperatures around 40-60°C have been found to yield favorable dispersion properties.[8][9] However, for thermolabile drugs, lower temperature methods or the "bottom-up" approach may be more suitable. The cooling process after homogenization is also important, as rapid cooling can sometimes negatively impact the product quality.[10]
Q4: What is a typical particle size range for GMO-based cubosomes, and what is an acceptable polydispersity index (PDI)?
A4: GMO-based cubosomes typically have a particle size ranging from 100 to 300 nm.[1][7] The desired particle size will depend on the specific application, such as the route of administration. For intravenous administration, a smaller particle size is generally required. The polydispersity index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications, indicating a relatively narrow and uniform size distribution.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of GMO dispersions.
Problem 1: Large and Inconsistent Particle Size
| Potential Cause | Recommended Solution |
| Insufficient Energy Input | - High-Pressure Homogenization: Increase the homogenization pressure and/or the number of passes.[6][11] - Ultrasonication: Increase the sonication time and/or power. Ensure the probe is properly submerged in the dispersion. |
| Suboptimal Formulation | - Stabilizer Concentration: Optimize the concentration of the stabilizer (e.g., Poloxamer 407). Insufficient stabilizer can lead to aggregation, while excessive amounts can also increase particle size.[5][6] - GMO Concentration: A high concentration of GMO can result in larger particles. Consider reducing the lipid concentration.[4] |
| Inappropriate Equipment Settings | - Homogenizer/Stirrer Speed: Ensure the speed of the homogenizer or stirrer is adequate to create a fine pre-emulsion before high-pressure homogenization or sonication. A combination of a propeller stirrer followed by a homogenizer has been shown to be effective.[4] |
Problem 2: Particle Aggregation and Sedimentation Over Time
| Potential Cause | Recommended Solution |
| Inadequate Stabilization | - Stabilizer Choice and Concentration: Ensure the chosen stabilizer is appropriate for the GMO system and that its concentration is optimal. Steric stabilizers like Poloxamer 407 are commonly used to prevent aggregation.[12] - Zeta Potential: For electrostatic stabilization, consider adding a charged lipid to the formulation to increase the magnitude of the zeta potential, which can enhance particle repulsion. |
| High Polydispersity | - Optimize Preparation Method: A broad particle size distribution (high PDI) can lead to Oswald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to overall particle growth and instability. Refine the homogenization or sonication parameters to achieve a narrower size distribution. |
| Improper Storage Conditions | - Temperature: Store the dispersion at a suitable temperature. Elevated temperatures can increase particle movement and the likelihood of collisions and aggregation. - Cryoprotectants: If freeze-drying for long-term storage, incorporate a cryoprotectant such as trehalose or sucrose to prevent aggregation during the freezing and drying processes.[13] |
Problem 3: High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Non-uniform Energy Application | - High-Pressure Homogenization: Ensure a sufficient number of homogenization cycles to allow the entire sample to be processed uniformly.[6] - Ultrasonication: Use a probe sonicator for more direct and efficient energy transfer compared to an ultrasonic bath. Ensure consistent mixing during sonication. |
| Suboptimal Formulation Parameters | - GMO to Stabilizer Ratio: An inappropriate ratio can lead to the formation of a wide range of particle sizes. Systematically vary the ratio to find the optimal formulation for a narrow PDI.[6] |
| Presence of Vesicles or Other Structures | - Method of Preparation: The "top-down" method (fragmentation of bulk cubic phase) can sometimes produce a mixture of cubosomes and vesicles. The "bottom-up" (hydrotrope) method may yield smaller and more uniform particles.[1][2] Consider adjusting the preparation method. |
Quantitative Data on Particle Size Control
The following tables summarize quantitative data on how different processing parameters affect the particle size of GMO dispersions.
Table 1: Effect of High-Pressure Homogenization (HPH) Parameters on Particle Size
| Homogenization Pressure (bar) | Number of Cycles | Resulting Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 600 | 3 | Varies (not specified) | > 0.3 | [11] |
| 600 | 9 | Varies (not specified) | ~ 0.2 | [11] |
| 689 | 5 | 100 - 150 | Not specified | [6] |
| 1200 | 6 | Varies (not specified) | ~ 0.2 | [11] |
| 1200 | 9 | Varies (not specified) | < 0.2 | [11] |
| 1800 | 9 | Varies (not specified) | < 0.2 | [11] |
Table 2: Effect of Equipment on GMO Dispersion Particle Size
| Equipment | Mean Particle Size (µm) | Observation | Reference |
| Magnetic Stirrer | 7.23 | Phase separation observed | [4] |
| Propeller Stirrer | 4.33 | No phase separation | [4] |
| Homogenizer | 2.01 | No phase separation | [4] |
| Magnetic Stirrer + Homogenizer | 1.79 | No phase separation | [4] |
| Propeller Stirrer + Homogenizer | 1.42 | No phase separation | [4] |
Experimental Protocols
Protocol 1: Preparation of GMO Cubosomes using High-Pressure Homogenization (Top-Down Approach)
-
Preparation of the Bulk Cubic Phase:
-
Melt glycerol monooleate (GMO) at approximately 70°C.
-
Separately, prepare an aqueous solution of a stabilizer (e.g., Poloxamer 407) and heat it to the same temperature.
-
Add the molten GMO to the stabilizer solution dropwise while stirring to form a homogenous mixture.
-
Allow the mixture to equilibrate at room temperature for 24-48 hours to form an optically isotropic cubic phase gel.[6]
-
-
Pre-dispersion:
-
Add water to the cubic phase gel and subject it to intermittent probe sonication in a water bath at 25°C for approximately 5 minutes to form a crude dispersion.[6]
-
-
High-Pressure Homogenization:
-
Final Product:
-
The resulting opalescent dispersion contains the GMO cubosomes.
-
Store the final dispersion at room temperature, protected from light.
-
Protocol 2: Preparation of GMO Dispersions using Ultrasonication
-
Preparation of the Initial Mixture:
-
Melt the GMO at a temperature above its melting point (e.g., 60°C).
-
Prepare an aqueous solution of a suitable stabilizer (e.g., Poloxamer 407).
-
Add the molten GMO to the aqueous stabilizer solution while stirring to form a coarse emulsion.
-
-
Ultrasonication:
-
Immerse the vessel containing the coarse emulsion in a cooling bath to dissipate heat generated during sonication.
-
Insert a probe sonicator into the emulsion.
-
Apply ultrasonic energy at a specific power and for a defined duration. The sonication time and power will need to be optimized for the specific formulation and desired particle size.
-
-
Analysis and Storage:
-
Measure the particle size and PDI of the resulting dispersion.
-
Store the final dispersion under appropriate conditions to ensure stability.
-
Visualizations
Caption: Workflow for preparing GMO cubosomes using the top-down high-pressure homogenization method.
Caption: Logical workflow for troubleshooting particle aggregation in GMO dispersions.
References
- 1. ejbps.com [ejbps.com]
- 2. web.usm.my [web.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
overcoming issues with glycerol monooleate degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming issues related to the degradation of glycerol monooleate (GMO) during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of GMO and GMO-based formulations.
| Issue | Potential Cause | Recommended Actions |
| Cloudiness, phase separation, or precipitation in a previously clear formulation. | Hydrolytic Degradation: GMO has broken down into glycerol and oleic acid, which have different solubility profiles. This is often accelerated by the presence of water.[1][2] | 1. Verify Degradation: Measure the Acid Value (AV) of the sample. An elevated AV confirms hydrolysis. 2. Review Storage: Ensure the product is stored in a tightly sealed container to prevent moisture ingress.[1][3][4] 3. Future Prevention: Store GMO at recommended low temperatures and consider using a desiccator for moisture-sensitive formulations. |
| Noticeable increase in viscosity or formation of a gel-like substance. | Oxidative Polymerization: The unsaturated oleic acid component of GMO can oxidize, leading to cross-linking and an increase in viscosity. This is accelerated by oxygen and light. | 1. Verify Degradation: Measure the Peroxide Value (PV) of the sample. An elevated PV indicates oxidation. 2. Review Storage: Confirm the product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light by using amber glass or opaque containers.[3] 3. Future Prevention: Add an appropriate antioxidant (e.g., BHT, BHA, or Vitamin E) to the formulation. |
| Development of a yellow or brownish tint in a colorless or pale-yellow sample. | Oxidation: The formation of chromophores (color-producing molecules) is a common result of lipid oxidation.[1] This is a primary indicator of oxidative degradation. | 1. Verify Degradation: Measure the Peroxide Value (PV). Discoloration often correlates with a high PV. 2. Review Storage: Immediately protect the sample from light and oxygen.[3] 3. Future Prevention: Always store GMO in light-protected containers and blanket the headspace with an inert gas. |
| Inconsistent results or poor performance in drug delivery systems (e.g., altered drug release). | Chemical Degradation: Both hydrolysis and oxidation can alter the amphiphilic nature of GMO, affecting its self-assembly into liquid crystalline phases crucial for many drug delivery applications. | 1. Characterize the Material: Perform a full stability assessment, including Acid Value, Peroxide Value, and HPLC analysis to determine the purity and degradation profile. 2. Evaluate Impact: Correlate the degradation data with performance data (e.g., drug release profiles, particle size) to understand the impact. 3. Re-formulate: If degradation is confirmed, consider adding stabilizers or re-evaluating the storage conditions of the final formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways of Glycerol Monooleate (GMO) degradation?
A1: The two primary degradation pathways for GMO are hydrolysis and oxidation .
-
Hydrolysis: The ester bond in GMO is susceptible to cleavage, especially in the presence of water, heat, or acids/bases. This reaction breaks GMO down into glycerol and free oleic acid.[1][2][5] The increase in free oleic acid is a key indicator of this process.
-
Oxidation: The double bond in the oleic acid chain is vulnerable to attack by oxygen. This process, often initiated by light or heat, forms peroxides, hydroperoxides, and eventually secondary oxidation products like aldehydes and ketones, which can cause discoloration and changes in odor.
Q2: What are the ideal storage conditions for pure GMO?
A2: To minimize degradation, GMO should be stored under conditions that protect it from moisture, oxygen, and light.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[1][3] For short-term, store in a cool place (2-8°C).[6] | Reduces the rate of both hydrolytic and oxidative reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[3] | Prevents oxidation by displacing oxygen from the container headspace. |
| Container | Tightly sealed, amber glass or opaque containers.[1][3][4] | Prevents moisture ingress and protects from light, which can catalyze oxidation. |
| Additives | Consider the addition of an antioxidant if long-term stability at higher temperatures is required.[2] | Chemical stabilizers can inhibit the oxidative degradation pathway. |
Q3: Which antioxidants are effective for stabilizing GMO, and at what concentration?
A3: Several antioxidants are used to stabilize lipids like GMO. The choice depends on the formulation and regulatory requirements.
| Antioxidant | Typical Concentration Range (% w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A common synthetic antioxidant effective in fats and oils. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Often used in combination with BHT for a synergistic effect. |
| Tocopherols (Vitamin E) | 0.02 - 0.5% | A natural antioxidant, suitable for applications requiring "clean labels". |
| Propyl Gallate | 0.01 - 0.1% | Often used with BHA and BHT to enhance stability. |
| Ascorbyl Palmitate | 0.01 - 0.2% | An oil-soluble form of Vitamin C that works well in lipid systems. |
Q4: How can I quantitatively measure the degradation of my GMO sample?
A4: The two most common and direct methods are the determination of Acid Value (AV) to measure hydrolysis and Peroxide Value (PV) to measure primary oxidation. Detailed protocols are provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Determination of Acid Value (AV)
This method measures the amount of free fatty acids present, indicating the extent of hydrolytic degradation. The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample.[6][7]
Apparatus:
-
250 mL Erlenmeyer flask
-
10 mL or 25 mL burette, graduated in 0.05 mL divisions
-
Analytical balance, accurate to ±0.001 g
Reagents:
-
Solvent Mixture: Equal parts by volume of isopropyl alcohol and toluene. Before use, add 2 mL of phenolphthalein solution for every 125 mL of solvent and neutralize with 0.1 M KOH to a faint, permanent pink color.
-
Potassium Hydroxide (KOH) Solution, 0.1 M: Accurately standardized.
-
Phenolphthalein Indicator Solution: 1.0% (w/v) in isopropyl alcohol.
Procedure:
-
Weigh approximately 2.5 g of the GMO sample (accurately recorded) into a 250 mL Erlenmeyer flask.
-
Add 125 mL of the pre-neutralized solvent mixture to the flask.
-
Gently swirl the flask to completely dissolve the sample. Gentle warming may be applied if necessary, but the solution should be cooled before titration.
-
Titrate the solution with the standardized 0.1 M KOH solution, swirling constantly, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used (V).
-
Perform a blank titration using 125 mL of the neutralized solvent mixture without the sample. Record the volume of KOH used (B).
Calculation: Acid Value (mg KOH/g) = ( (V - B) * M * 56.1 ) / W
-
V: Volume of KOH titrant used for the sample (mL)
-
B: Volume of KOH titrant used for the blank (mL)
-
M: Molarity of the standardized KOH solution (mol/L)
-
56.1: Molecular weight of KOH ( g/mol )
-
W: Weight of the GMO sample (g)
Protocol 2: Determination of Peroxide Value (PV)
This method measures the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation. The value is expressed in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg).[1][2][3][8]
Apparatus:
-
250 mL glass-stoppered Erlenmeyer flask
-
Burette, 25 mL, graduated in 0.1 mL divisions
-
Analytical balance, accurate to ±0.01 g
-
Timer
Reagents:
-
Solvent Mixture: 3:2 (v/v) mixture of glacial acetic acid and a suitable organic solvent like chloroform or isooctane.
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh daily by dissolving excess KI in recently boiled, cooled distilled water. Ensure undissolved crystals are present.
-
Sodium Thiosulfate (Na₂S₂O₃) Solution, 0.01 M: Accurately standardized.
-
Starch Indicator Solution: 1% (w/v) soluble starch in water.
Procedure:
-
Weigh 5.00 ± 0.05 g of the GMO sample into a 250 mL glass-stoppered Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform (or isooctane) solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution using a volumetric pipette.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of distilled water and re-stopper.
-
Titrate the liberated iodine with the standardized 0.01 M Na₂S₂O₃ solution, shaking vigorously, until the yellow iodine color has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution will turn a deep blue/purple.
-
Continue the titration slowly, with vigorous shaking, until the blue color just disappears completely.
-
Record the volume of Na₂S₂O₃ solution used (S).
-
Perform a blank determination under the same conditions, omitting the sample. Record the volume of Na₂S₂O₃ used (B).
Calculation: Peroxide Value (meq O₂/kg) = ( (S - B) * M * 1000 ) / W
-
S: Volume of Na₂S₂O₃ titrant used for the sample (mL)
-
B: Volume of Na₂S₂O₃ titrant used for the blank (mL)
-
M: Molarity of the standardized Na₂S₂O₃ solution (mol/L)
-
1000: Conversion factor (g to kg)
-
W: Weight of the GMO sample (g)
References
Validation & Comparative
The Contrasting Characteristics of Glycerol Monooleate and Glycerol Monostearate as Oleogelators: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of glycerol monooleate (GMO) and glycerol monostearate (GMS) in oleogel formulation. This report details their rheological, thermal, and structural properties, supported by experimental data and protocols.
Glycerol monooleate (GMO) and glycerol monostearate (GMS) are both monoglycerides utilized as oleogelators, capable of structuring liquid oils into semi-solid gels. However, the subtle difference in their fatty acid chains—oleic acid in GMO being unsaturated and stearic acid in GMS being saturated—leads to significant variations in their oleogelation behavior and the final properties of the oleogels. This guide provides a comparative analysis of these two oleogelators, offering insights into their performance based on available experimental data.
Key Performance Differences at a Glance
Glycerol monostearate generally forms stronger and more thermally stable oleogels at lower concentrations compared to glycerol monooleate. This is attributed to the linear structure of the saturated stearic acid chain in GMS, which allows for more efficient molecular packing and the formation of a robust crystalline network. In contrast, the kink in the unsaturated oleic acid chain of GMO hinders this packing, necessitating higher concentrations to achieve a gel-like structure.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the properties of oleogels prepared with GMO and GMS. It is important to note that the data for GMO is primarily from a study using a GMO-cholesterol mixture, as comprehensive data on pure GMO oleogels is limited in publicly available literature. The GMS data is compiled from various studies for a representative comparison.
Table 1: Rheological and Thermal Properties of GMO and GMS Oleogels
| Property | Glycerol Monooleate (GMO) Oleogel (in combination with Cholesterol) | Glycerol Monostearate (GMS) Oleogel |
| Minimum Gelation Concentration | Higher concentrations required for gelation | As low as 3% in olive and peanut oil[1][2] |
| Storage Modulus (G') | Increases with gelator concentration, indicating enhanced gel strength[3] | Generally higher than G'', indicating a predominantly elastic behavior[4] |
| Melting Temperature | Oleogels stable up to 28 °C[3] | Melting temperatures range from 44.58 °C to 50.10 °C in olive and peanut oil[1] |
| Crystallization Temperature | Not explicitly detailed for pure GMO oleogels in reviewed sources. | Crystallization temperatures in olive oil range from 16.94 °C to 20.71 °C[1] |
Table 2: Microstructure and Oil Binding Capacity of GMO and GMS Oleogels
| Property | Glycerol Monooleate (GMO) Oleogel (in combination with Cholesterol) | Glycerol Monostearate (GMS) Oleogel |
| Crystal Polymorphism | β and β′ polymorphic type crystals observed[3] | Exhibits a polymorphic structure, often with two exothermic and endothermic peaks in DSC[1][2] |
| Crystal Morphology | Information on pure GMO oleogel crystal structure is limited. | Irregular clusters of needle-like crystals with a higher diameter[1][2] |
| Oil Binding Capacity | Significant oil binding capacity reported[3] | High oil binding capacity, with less than 4% oil release[1][2] |
Molecular Structure and Self-Assembly
The difference in the molecular structure of GMO and GMS is fundamental to their oleogelation mechanisms.
Caption: Molecular structures of Glycerol Monooleate (GMO) and Glycerol Monostearate (GMS).
The linear nature of the stearic acid in GMS facilitates its self-assembly into a well-ordered crystalline network that effectively entraps the liquid oil. In contrast, the bent structure of the oleic acid in GMO leads to a less organized self-assembly, often forming reverse micelles in non-aqueous solvents rather than a continuous crystalline network.
Caption: Self-assembly mechanisms of GMS and GMO in oil.
Experimental Protocols
A general experimental workflow for the characterization of oleogels is outlined below. Specific parameters will vary depending on the exact experimental setup and the properties being measured.
Caption: General experimental workflow for oleogel characterization.
Oleogel Preparation
A standardized method for preparing oleogels involves the following steps:
-
The oleogelator (GMO or GMS) is dispersed in the liquid oil at a predetermined concentration.
-
The mixture is heated to a temperature above the melting point of the oleogelator (e.g., 80 °C) with continuous stirring until a clear, homogeneous solution is formed.
-
The solution is then cooled under controlled conditions (e.g., at a specific cooling rate or at room temperature) to induce gelation.
-
The oleogels are typically stored at a specific temperature (e.g., 4 °C or 25 °C) for a set period (e.g., 24 hours) to allow the crystalline network to fully develop before characterization.
Rheological Analysis
Rheological properties are determined using a rheometer, often with a parallel plate or cone-plate geometry.
-
Oscillatory Tests:
-
Amplitude Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Conducted within the LVR to evaluate the dependence of G' and G'' on the frequency, providing insights into the gel's structure and stability.
-
-
Temperature Sweep: The sample is subjected to a controlled temperature ramp to determine the melting and crystallization points from a rheological perspective.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to characterize the thermal transitions of the oleogels.
-
A small, accurately weighed sample of the oleogel is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle (e.g., heating from 20 °C to 100 °C at 10 °C/min, holding for 5 min, then cooling to -20 °C at 10 °C/min).
-
The heat flow to or from the sample is measured relative to an empty reference pan, allowing for the determination of melting and crystallization temperatures and enthalpies.
Microstructure Analysis
The crystalline network of the oleogels is visualized using microscopy techniques.
-
Polarized Light Microscopy (PLM): A small amount of the oleogel is placed on a microscope slide, and images are captured under polarized light to observe the crystalline structures.
-
Scanning Electron Microscopy (SEM): The oleogel is often cryo-fractured and sputter-coated with a conductive material (e.g., gold) before imaging to visualize the three-dimensional network structure at high magnification.
Oil Binding Capacity (OBC)
OBC measures the ability of the oleogel network to retain the liquid oil.
-
A known weight of the oleogel is placed in a centrifuge tube.
-
The tube is centrifuged at a specific speed and for a defined duration (e.g., 10,000 rpm for 15 min).
-
The separated oil is carefully removed, and the remaining gel is weighed.
-
The OBC is calculated as the percentage of oil retained in the gel relative to the initial oil content.
Conclusion
Glycerol monostearate stands out as a more efficient oleogelator than glycerol monooleate, forming stronger and more thermally stable oleogels at lower concentrations. This is primarily due to the linear geometry of its saturated fatty acid chain, which promotes the formation of a well-organized crystalline network. While glycerol monooleate can also structure oil, its unsaturated and bent fatty acid chain hinders efficient packing, leading to weaker gel structures that often require higher oleogelator concentrations. For researchers and drug development professionals, the choice between GMS and GMO will depend on the desired textural properties, thermal stability, and concentration constraints of the final product. GMS is preferable for creating firm, heat-resistant oleogels, while GMO might be considered for applications requiring softer textures or where higher concentrations are permissible. Further research focusing on pure GMO oleogels is needed to provide a more direct and comprehensive comparison of their properties against GMS.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and characterization of oleogels and emulgels with glycerol monooleate–cholesterol mixtures [acikerisim.comu.edu.tr]
- 3. Self-assembly and friction of glycerol monooleate and its hydrolysis products in bulk and confined non-aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP01785A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Glycerol Monooleate and Other Non-ionic Surfactants for Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycerol Monooleate (GMO) against other common non-ionic surfactants for the formulation of nanoemulsions. The information herein is supported by experimental data to assist in the selection of appropriate excipients for advanced drug delivery systems.
Introduction to Nanoemulsions and the Role of Surfactants
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 200 nm.[1] Due to their small droplet size, they offer numerous advantages, including high surface area, enhanced drug solubilization, improved bioavailability, and kinetic stability.[2] The formation and stabilization of these systems are critically dependent on the use of surfactants, which adsorb at the oil-water interface, reducing interfacial tension and providing a protective barrier against droplet coalescence.
Non-ionic surfactants are widely favored in pharmaceutical formulations due to their low toxicity, high biocompatibility, and reduced sensitivity to pH and ionic strength changes.[3][4] The selection of a suitable non-ionic surfactant is governed by its ability to form stable nanoemulsions with desired characteristics, such as small particle size and low polydispersity. A key parameter in this selection is the Hydrophilic-Lipophilic Balance (HLB), which indicates the surfactant's affinity for oil or water. Surfactants with HLB values between 8 and 18 are generally suitable for forming oil-in-water (o/w) emulsions, while those with values between 3 and 6 favor the formation of water-in-oil (w/o) emulsions.[5]
Glycerol Monooleate (GMO): Properties and Performance
Glycerol Monooleate (GMO) is an unsaturated monoglyceride derived from glycerin and oleic acid.[6] It is a well-established, biocompatible emulsifying agent used in food, cosmetics, and pharmaceuticals.[6] GMO is particularly known for its ability to form unique liquid crystalline structures, such as cubic phases, in the presence of water, which can be fragmented to form highly stable nanoparticles (cubosomes) for sustained drug release.
With a low HLB value of approximately 3.8, GMO is inherently lipophilic and best suited for w/o emulsions.[7] However, it is frequently used as a co-surfactant or stabilizer in o/w nanoemulsions, often in combination with proteins or other, more hydrophilic surfactants. When used in conjunction with primary emulsifiers like milk proteins, GMO has been shown to significantly reduce droplet size and narrow the size distribution, thereby enhancing the creaming stability of the emulsion.[6]
Performance Comparison: GMO vs. Other Non-ionic Surfactants
The performance of a surfactant is best evaluated by the physicochemical properties of the nanoemulsions it stabilizes. This section compares GMO with widely used non-ionic surfactants like Polysorbate 80 (Tween 80) and Sorbitan Monooleate (Span 80).
3.1. Surfactant Properties
A fundamental point of comparison is the HLB value, which dictates the primary application of the surfactant.
| Surfactant | Chemical Name | HLB Value | Primary Emulsion Type |
| Glycerol Monooleate (GMO) | Glyceryl Monooleate | ~3.8 | Water-in-Oil (W/O) |
| Span 80 | Sorbitan Monooleate | ~4.3 | Water-in-Oil (W/O) |
| Tween 80 | Polysorbate 80 | ~15.0 | Oil-in-Water (O/W) |
Table 1: Properties of selected non-ionic surfactants.
3.2. Nanoemulsion Physicochemical Characteristics
The following tables summarize experimental data from various studies, showcasing the performance of these surfactants in forming nanoemulsions.
Table 2: Performance of Tween 80 in an O/W Nanoemulsion This table presents data for a Letrozole-loaded nanoemulsion using Peppermint oil, Tween 80, and Transcutol P.[3]
| Formulation Code | Surfactant Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-3 (Optimized) | 35 | 80 | 0.181 | -98.2 |
Table 3: Performance of GMO as a Stabilizer in a Protein-Stabilized O/W Emulsion This study investigated the impact of bulk GMO on emulsions stabilized by casein and whey proteins.[6]
| Formulation | GMO Presence | Particle Size (nm) | Polydispersity Index (PDI) |
| Control | No | 197.6 | 0.194 |
| Emulsion with GMO | Yes | 180.0 | 0.161 |
Table 4: Comparison of Various Emulsifiers in an Oregano Essential Oil O/W Nanoemulsion This study compared the synthetic surfactant Tween 80 with natural emulsifiers at their optimal concentrations.[5]
| Emulsifier (Optimal Conc.) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Tween 80 (4%) | 148.57 | 0.18 | -8.03 |
| Soybean Protein Isolate (1%) | 160.20 | 0.19 | -31.30 |
| Tea Saponin (2%) | 154.23 | 0.21 | -46.53 |
| Soy Lecithin (4%) | 165.87 | 0.17 | -45.17 |
From the data, it is evident that:
-
Tween 80 is highly effective at producing o/w nanoemulsions with very small droplet sizes (80-150 nm) and low PDI.[3][5]
-
Glycerol Monooleate , when added to a protein-stabilized emulsion, reduces both particle size and PDI, indicating its role in enhancing stability.[6]
-
While GMO's low HLB makes it unsuitable as the sole emulsifier for o/w systems, its utility as a co-surfactant and stabilizer is significant. Its lipophilic nature allows it to effectively anchor in the oil phase while interacting with the primary emulsifier at the interface.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key nanoemulsion characterization techniques.
4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
This protocol describes the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Instrumentation : A Zetasizer Nano series instrument (e.g., ZS90, Malvern Panalytical) or equivalent.
-
Sample Preparation : Dilute the nanoemulsion to a suitable concentration with the continuous phase (e.g., deionized water or a specific buffer) to avoid multiple scattering effects. A typical dilution is 1:100 v/v.[3]
-
DLS Measurement (Particle Size & PDI) :
-
Transfer the diluted sample into a clean cuvette.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Set the instrument parameters, including the refractive index of the dispersed phase (oil) and the continuous phase (water).
-
Perform the measurement. The instrument software calculates the mean droplet size (Z-average) and the PDI from the fluctuations in scattered light intensity caused by Brownian motion. A PDI value below 0.25 is generally considered to indicate a uniform and monodisperse population.[5]
-
-
ELS Measurement (Zeta Potential) :
-
Transfer the diluted sample into a specific folded capillary cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the velocity of the droplets using Laser Doppler Velocimetry.
-
The instrument software calculates the electrophoretic mobility and converts it to the Zeta Potential. A zeta potential value greater than |30| mV generally indicates good colloidal stability due to strong electrostatic repulsion between droplets.
-
4.2. Thermodynamic Stability Assessment
These tests are designed to evaluate the robustness of the nanoemulsion against common environmental stresses. Formulations that pass these tests are considered thermodynamically stable.
-
Heating-Cooling Cycles :
-
Place nanoemulsion samples in sealed vials.
-
Subject the samples to multiple cycles (e.g., 6 cycles) of temperature change, holding them at refrigerated temperature (4°C) and an elevated temperature (e.g., 40°C or 45°C) for at least 48 hours at each step.[8]
-
After each cycle, visually inspect the samples for any signs of instability such as phase separation, creaming, or cracking.
-
-
Centrifugation Stress Test :
-
Place the nanoemulsion sample in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 5,000 rpm) for a set duration (e.g., 30 minutes).[8]
-
After centrifugation, observe the sample for any signs of phase separation. A stable nanoemulsion will remain a single, homogeneous phase.
-
-
Freeze-Thaw Cycles :
-
Place samples in a freezer at a low temperature (e.g., -20°C) for 24 hours.[8]
-
Remove the samples and allow them to thaw at room temperature.
-
Repeat this freeze-thaw process for at least three cycles.
-
Visually inspect for phase separation or aggregation. The ability of a nanoemulsion to return to its original state after thawing indicates good stability.
-
Conclusion
The choice between Glycerol Monooleate and other non-ionic surfactants depends heavily on the desired final formulation.
-
Glycerol Monooleate (GMO) is an excellent choice as a lipophilic co-surfactant or stabilizer in o/w nanoemulsions, particularly in protein-stabilized systems, where it can improve droplet size and stability.[6] Its primary strength lies in forming w/o emulsions or specialized drug delivery systems like cubosomes.
-
Polysorbates (e.g., Tween 80) are highly effective and reliable primary surfactants for creating fine o/w nanoemulsions with small, uniform droplets, making them a go-to choice for many pharmaceutical applications.[3][5]
-
Sorbitan Esters (e.g., Span 80) , similar to GMO, are best suited for w/o systems but are often blended with high-HLB surfactants like Tween 80 to fine-tune the overall HLB of the emulsifier system, thereby enhancing the stability of o/w nanoemulsions.
For researchers developing o/w nanoemulsions, a hydrophilic non-ionic surfactant like Tween 80 is a robust starting point. The inclusion of GMO as a co-surfactant can be a strategic approach to further reduce particle size and enhance long-term stability. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the formulation development process.
References
- 1. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoemulsion and Solid Nanoemulsion for Improving Oral Delivery of a Breast Cancer Drug: Formulation, Evaluation, and a Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of a Novel Instantized Glycerol Monooleate Ingredient in a Protein-Stabilized Oil-In-Water Emulsion [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Purity Analysis of Synthetic Glycerol Monooleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic glycerol monooleate (GMO), a widely used excipient in the pharmaceutical, cosmetic, and food industries. It details the analytical techniques for its characterization and purity assessment, compares its performance with relevant alternatives, and provides detailed experimental protocols. This information is intended to assist researchers and professionals in selecting the appropriate grade and type of glycerol monooleate for their specific applications and in establishing robust quality control procedures.
Characterization and Purity Profile of Synthetic Glycerol Monooleate
Synthetic glycerol monooleate is primarily composed of the monoester of glycerin and oleic acid. However, commercial preparations are often mixtures containing varying amounts of di- and triglycerides, free glycerin, and other impurities.[1] The composition can significantly impact its physicochemical properties and performance as an emulsifier, stabilizer, or drug delivery vehicle.
A thorough characterization and purity analysis of synthetic GMO typically involves the assessment of the following key parameters:
-
Assay of Mono-, Di-, and Triglycerides: Determines the relative amounts of the main components.
-
Free Glycerin: An excess of free glycerin can affect the formulation's properties.
-
Acid Value: Indicates the amount of free fatty acids present.
-
Iodine Value: Measures the degree of unsaturation in the fatty acid chains.
-
Peroxide Value: Indicates the extent of oxidation, which can affect stability.
-
Saponification Value: Relates to the average molecular weight of the fatty acids.
-
Water Content: Moisture can impact the stability and microbial growth.
-
Fatty Acid Composition: Confirms the primary fatty acid is oleic acid and identifies others present.
The following table summarizes the typical specifications for different grades of synthetic glycerol monooleate from various manufacturers.
| Parameter | Corbion (Pationic® 1068) | Oleon (RADIASURF 7150) | Kao Chemicals (EXCEL O-95N) | Parchem |
| Monoglyceride Content | ≥ 52% | Not Specified | High-purity mono-glyceride | Not Specified |
| Free Glycerine | ≤ 1.5% | ≤ 2% | Not Specified | Not Specified |
| Free Fatty Acid / Acid Value | ≤ 1% (Free Fatty Acid) | ≤ 1 mg KOH/g (Acid Value) | Not Specified | ≤ 6.0 (Acid Value) |
| Iodine Value | 70 - 80 | Not Specified | Not Specified | Not Specified |
| Saponification Value | Not Specified | Not Specified | Not Specified | 165 - 175 |
| Moisture | Not Specified | Not Specified | Not Specified | ≤ 1% |
| Appearance | Not Specified | Not Specified | Wax | Viscous liquid to solid |
| HLB Value | Not Specified | Not Specified | 3.5 | Not Specified |
Performance Comparison: Synthetic Glycerol Monooleate vs. Alternatives
The choice of excipient is critical in formulation development. This section compares the performance of synthetic glycerol monooleate with two common alternatives: glycerol monostearate (GMS) and phytantriol.
Synthetic Glycerol Monooleate (GMO) vs. Glycerol Monostearate (GMS) as Emulsifiers
Both GMO and GMS are widely used as emulsifiers. The primary difference lies in their fatty acid component: oleic acid (unsaturated) in GMO and stearic acid (saturated) in GMS. This structural difference influences their physical properties and emulsifying capabilities.
| Performance Parameter | Synthetic Glycerol Monooleate (GMO) | Glycerol Monostearate (GMS) | Key Observations |
| Emulsion Droplet Size | Can produce smaller average droplet sizes (e.g., ~180.0 nm).[2] | May result in slightly larger droplet sizes compared to GMO under similar conditions. | The unsaturated nature of the oleic acid chain in GMO may allow for more efficient packing at the oil-water interface, leading to smaller droplet formation. |
| Emulsion Stability | Generally provides good emulsion stability.[2] | Also provides good emulsion stability, and its stability can be influenced by polymorphic transformations.[3] | The stability of GMS-stabilized emulsions can be affected by the transition from the α-gel phase to the less stable coagel phase.[3] |
| Solid Fat Content (in Oleogels) | SFC at 25°C: 1.58% to 2.97%; at 37°C: 1.00% to 1.75%.[4] | In some studies, GMS-based oleogels showed slightly higher firmness compared to beeswax-based ones.[4] | GMS is an effective oleogelator, forming a network that can structure liquid oils.[4] |
| Coefficient of Friction (as a lubricant) | Effective friction modifier. | Can exhibit a lower coefficient of friction compared to GMO in some applications due to the formation of an ordered monolayer.[5] | The saturated and linear stearic acid chain in GMS may allow for the formation of a more densely packed and ordered adsorbed layer on surfaces.[5] |
Synthetic Glycerol Monooleate (GMO) vs. Phytantriol in Drug Delivery
GMO and phytantriol are both lipids capable of forming liquid crystalline phases, making them valuable for sustained-release drug delivery systems.
| Performance Parameter | Synthetic Glycerol Monooleate (GMO) | Phytantriol | Key Observations |
| Oral Bioavailability of Cinnarizine | 19% | 41% | Phytantriol-based formulation showed significantly higher oral bioavailability. |
| Time to Maximum Plasma Concentration (Tmax) | 5 hours | 33 hours | Phytantriol provided a much more prolonged release profile. |
| Gastric Retention of Formulation | < 1% remaining after 8 hours | 56% remaining after 24 hours | The higher gastric retention of the phytantriol formulation is a key factor in its sustained-release performance. |
| Cytotoxicity | Generally considered biocompatible and has GRAS status.[6] GMO-based nanoparticles are considered potentially more viable for drug delivery due to lower cellular impact.[7] | Phytantriol-based nanoparticles have shown higher cytotoxicity on both cancer and normal cell lines in some studies.[7] | The choice between GMO and phytantriol for drug delivery applications requires careful consideration of the desired release profile and potential cytotoxicity. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in the characterization and purity analysis of synthetic glycerol monooleate.
High-Performance Liquid Chromatography (HPLC) for Assay of Mono-, Di-, and Triglycerides
This method is based on the United States Pharmacopeia (USP) monograph for glyceryl monooleate.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Refractive Index (RI) Detector
-
Data Acquisition System
Chromatographic Conditions:
-
Column: A 7.5-mm x 60-cm column containing L21 packing material (styrene-divinylbenzene copolymer). Alternatively, two 8.0-mm x 30-cm columns with the same packing can be used in series.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector Temperature: 40 °C.
-
Injection Volume: 40 µL.
System Suitability:
-
Resolution: The resolution between the monoglyceride and diglyceride peaks should be not less than 1.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the monoglyceride peak area should be not more than 2.0%.
Procedure:
-
Standard Preparation: Prepare a standard solution of USP Glyceryl Monooleate Reference Standard in THF at a known concentration (e.g., 40 mg/mL).
-
Sample Preparation: Prepare a sample solution of the synthetic glycerol monooleate in THF at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage of monoglycerides, diglycerides, and triglycerides in the sample by comparing the peak areas to those of the standard.
Gas Chromatography (GC) for Glyceride and Fatty Acid Composition Analysis
This method allows for the simultaneous determination of glycerol, fatty acids, and glycerides after derivatization.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column (e.g., 100% methyl polysiloxane, 15 m length)
-
Data Acquisition System
Derivatization (Silylation): The hydroxyl groups of glycerol, monoglycerides, and diglycerides are converted to their more volatile trimethylsilyl (TMS) ethers before GC analysis.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent. Pyridine is often used as a solvent.
-
Procedure: a. Weigh a known amount of the sample into a reaction vial. b. Add an internal standard (e.g., n-tetradecane). c. Add the silylating reagent and solvent. d. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
Chromatographic Conditions:
-
Injector Temperature: Programmed, e.g., from 60°C to 340°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different components, for example, starting at 100°C and ramping up to 350°C.
-
Detector Temperature: 360°C.
-
Carrier Gas: Helium or Hydrogen.
Procedure:
-
Calibration: Prepare calibration standards of known concentrations of glycerol, oleic acid, monoolein, diolein, and triolein, and derivatize them using the same procedure as the sample.
-
Sample Analysis: Inject the derivatized sample into the GC.
-
Quantification: Identify and quantify the peaks based on the retention times and response factors determined from the calibration standards.
Visualizations
Experimental Workflow for GMO Purity Analysis
Caption: Workflow for the purity analysis of synthetic glycerol monooleate.
Diacylglycerol (DAG) Signaling Pathway
Commercial glycerol monooleate contains diacylglycerols, which are important signaling molecules.
Caption: Simplified diagram of the Diacylglycerol (DAG) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Glyceryl Monostearate Adsorption on the Lubrication Behavior of a Slider Bearing [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Demulsification of water-in-oil emulsions stabilized with glycerol monostearate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycerol Monooleate Drug Carriers: In Vitro vs. In Vivo Performance
Glycerol monooleate (GMO), an amphiphilic lipid, is a widely investigated excipient in pharmaceutical sciences due to its biocompatibility, biodegradability, and its ability to self-assemble into various liquid crystalline structures.[1][2][3][4] These properties make it an excellent candidate for developing advanced drug delivery systems. This guide provides a comprehensive comparison of the in vitro and in vivo performance of GMO-based drug carriers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Performance Comparison: In Vitro vs. In Vivo
The performance of GMO drug carriers is typically evaluated through a series of in vitro and in vivo studies. In vitro experiments provide foundational data on the physical and chemical characteristics of the formulation, while in vivo studies offer insights into its biological behavior and therapeutic efficacy.
Key Performance Parameters
A summary of the key performance parameters for GMO drug carriers, comparing their typical in vitro and in vivo outcomes, is presented below.
| Performance Parameter | In Vitro Assessment | In Vivo Performance |
| Drug Release | Characterized by sustained release profiles, often following Higuchi kinetics.[5][6] Release is studied in simulated physiological fluids.[7] | Demonstrates sustained plasma levels of the drug over extended periods.[8] |
| Encapsulation Efficiency | Typically high, often exceeding 85-98%, indicating efficient drug loading.[6][8][9] | Leads to enhanced bioavailability of the encapsulated drug.[8][9] |
| Biocompatibility | Generally shows low toxicity and good cell viability in various cell lines.[10][11][12] | Well-tolerated in animal models with minimal adverse effects.[13] |
| Stability | Formulations exhibit good physicochemical stability during storage.[5] | Protects the encapsulated drug from degradation in the biological environment.[5] |
| Bioavailability | Not directly measured, but permeation studies across cell monolayers (e.g., Caco-2) can provide an indication.[14] | Significantly improves the oral bioavailability of poorly water-soluble drugs.[6][8][9] |
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various studies on GMO-based drug carriers.
Table 1: In Vitro Performance of GMO Drug Carriers
| Drug | Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release | Reference |
| Simvastatin | GMO/poloxamer 407 cubic nanoparticles | 100-150 | >98% | <3.0% release at 10h in simulated intestinal fluid | [8] |
| Oridonin | GMO-based cubosomes | ~200 | >85% | ~80% release at 24h, following Higuchi kinetics | [6][9] |
| Paeonol | GMO/poloxamer 407 cubic liquid crystalline nanoparticles | <100 | 93.72% | Sustained release | [5] |
| Sertaconazole | GMO-derived lyotropic liquid crystals | - | - | Slow and controlled release in simulated vaginal fluid | [7] |
| β-Elemene | Nanostructured lipid carriers with glycerol monostearate | 138.9 | 82.11% | - | [13] |
Table 2: In Vivo Performance of GMO Drug Carriers
| Drug | Animal Model | Key Finding | Reference |
| Simvastatin | Beagle dogs | 241% relative oral bioavailability compared to crystal powder. | [8] |
| Oridonin | Rats | Enhanced absorption compared to drug suspension. | [6][9] |
| Celecoxib | Rats | Sustained reduction of edema in an anti-inflammatory model. | [15] |
| Enoxaparin | Rats | Significantly enhanced oral absorption. | [14] |
| β-Elemene | Mice | Significantly higher bioavailability and anti-tumor efficacy. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used to evaluate GMO drug carriers.
In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation of the Release Medium: A simulated physiological fluid (e.g., simulated intestinal fluid, simulated vaginal fluid) is prepared.[7]
-
Sample Preparation: A specific amount of the drug-loaded GMO formulation is placed inside a dialysis bag with a defined molecular weight cut-off.[7]
-
Release Study: The dialysis bag is immersed in the release medium, maintained at a constant temperature (e.g., 37°C) and stirred continuously.[7][15]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[15]
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[15]
-
Data Analysis: The cumulative amount of drug released is plotted against time, and the release kinetics are often fitted to mathematical models (e.g., Higuchi, zero-order, first-order).[6][15]
In Vivo Pharmacokinetic Study
-
Animal Model: A suitable animal model (e.g., rats, beagle dogs) is selected.[8][14] The animals are typically fasted overnight before the experiment.[16]
-
Drug Administration: The drug-loaded GMO formulation and a control (e.g., drug suspension) are administered to different groups of animals, usually via the intended route of administration (e.g., oral gavage).[8]
-
Blood Sampling: Blood samples are collected from the animals at various time points after administration.
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Drug Extraction and Quantification: The drug is extracted from the plasma samples, and its concentration is measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration). The relative bioavailability is calculated by comparing the AUC of the test formulation to the control.[8]
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Caption: A typical workflow for the evaluation of GMO drug carriers.
Caption: Cellular uptake of GMO carriers via endocytosis pathways.[14]
Conclusion
Glycerol monooleate stands out as a versatile and effective material for the formulation of advanced drug delivery systems. The correlation between robust in vitro characterization and subsequent in vivo performance is critical for the successful translation of these carriers from the laboratory to clinical applications. In vitro studies consistently demonstrate the ability of GMO formulations to encapsulate drugs efficiently and provide sustained release. These favorable in vitro characteristics translate into significant in vivo benefits, most notably the enhancement of oral bioavailability for poorly soluble drugs and sustained therapeutic effects. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers dedicated to advancing the field of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative studies on glycerol monooleate- and phytantriol-based cubosomes containing oridonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyceryl monooleate/poloxamer 407 cubic nanoparticles as oral drug delivery systems: I. In vitro evaluation and enhanced oral bioavailability of the poorly water-soluble drug simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of toxicity of glycerol monooleate nanoparticles on PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of chitosan graft glyceryl monooleate as peroral delivery carrier of enoxaparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Emulsifying Properties of Glycerol Monooleate and Lecithin
In the realm of emulsion science, the selection of an appropriate emulsifier is paramount to achieving stable and effective formulations. This guide provides a detailed comparison of two widely utilized emulsifiers, Glycerol Monooleate (GMO) and Lecithin, tailored for researchers, scientists, and drug development professionals. By examining their performance through experimental data, this document aims to facilitate an informed choice of emulsifier based on specific formulation requirements.
Quantitative Comparison of Emulsifying Properties
The following table summarizes the key performance parameters of Glycerol Monooleate and Lecithin as emulsifiers. The data presented is a synthesis of findings from multiple studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus the values presented are indicative of their general performance.
| Property | Glycerol Monooleate (GMO) | Lecithin | Source |
| Hydrophilic-Lipophilic Balance (HLB) | ~3.8 | ~4-9 (variable depending on grade) | [1][2] |
| Typical Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | [1][3] |
| Interfacial Pressure (π) at O/W Interface | ~24 mN/m (for GMS) | ~22 mN/m | [4] |
| Zeta Potential of Emulsion Droplets | Low negative charge | -53 mV | [4] |
| Effect on Emulsion Viscosity | Tends to increase viscosity | Less significant impact on viscosity alone | [5] |
| Primary Stabilization Mechanism | Interfacial reinforcement and viscosity modification | Electrostatic and steric repulsion | [5][6] |
Mechanism of Emulsification: A Comparative Overview
Glycerol Monooleate and Lecithin stabilize emulsions through fundamentally different, yet complementary, mechanisms.
Glycerol Monooleate (GMO): As a low HLB emulsifier, GMO is more soluble in the oil phase and is highly effective at stabilizing W/O emulsions. Its primary mechanism involves forming a structured, viscoelastic film at the oil-water interface. This film acts as a mechanical barrier, preventing the coalescence of water droplets. Additionally, GMO can increase the viscosity of the continuous oil phase, which further slows down droplet movement and enhances stability.[5]
Lecithin: Lecithin, with its higher and more variable HLB, is more water-dispersible and excels at stabilizing O/W emulsions. Its phospholipid structure, containing both a hydrophilic head and a lipophilic tail, allows it to adsorb at the oil-water interface.[3] Lecithin imparts a significant negative charge to the oil droplets, leading to strong electrostatic repulsion that prevents them from aggregating.[4] This, combined with the steric hindrance provided by the bulky head groups, creates a robust barrier against coalescence.[6]
The following diagram illustrates the distinct logical pathways through which GMO and Lecithin achieve emulsion stability.
Caption: Comparative mechanisms of emulsion stabilization by GMO and Lecithin.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the emulsifying properties of Glycerol Monooleate and Lecithin.
Emulsion Preparation
This protocol describes the preparation of a model oil-in-water (O/W) or water-in-oil (W/O) emulsion for comparative analysis.
Workflow Diagram:
Caption: Workflow for the preparation of experimental emulsions.
Detailed Steps:
-
Phase Preparation:
-
Aqueous Phase: Prepare the desired aqueous phase (e.g., deionized water, phosphate buffer at a specific pH).
-
Oil Phase: Select an appropriate oil phase (e.g., medium-chain triglycerides, sunflower oil).
-
-
Emulsifier Dissolution:
-
For a W/O emulsion with Glycerol Monooleate , dissolve the specified concentration (e.g., 1-5% w/w) in the oil phase, gently heating if necessary to ensure complete dissolution.
-
For an O/W emulsion with Lecithin , it can be dispersed in either the aqueous phase or the oil phase depending on the specific type of lecithin and experimental design. A common approach is to disperse it in the aqueous phase with gentle warming and stirring.
-
-
Coarse Emulsion Formation:
-
Gradually add the dispersed phase to the continuous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 5-10 minutes.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for a set number of passes (e.g., 3 passes) at a specified pressure (e.g., 50 MPa) to reduce the droplet size and create a fine emulsion.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature and store it in sealed containers for subsequent analysis.
-
Droplet Size and Zeta Potential Analysis
Objective: To measure the mean droplet size, polydispersity index (PDI), and surface charge (zeta potential) of the emulsion droplets.
Methodology:
-
Sample Preparation: Dilute the emulsion (e.g., 1:100 v/v) with the same aqueous phase used for its preparation to avoid osmotic shock and changes in droplet size.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer (e.g., Malvern Zetasizer).
-
Measurement Parameters (DLS for Droplet Size):
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform measurements at a scattering angle of 173°.
-
Acquire data for a sufficient duration to ensure a stable correlation function.
-
-
Measurement Parameters (Electrophoretic Light Scattering for Zeta Potential):
-
Use folded capillary cells to measure the electrophoretic mobility of the droplets.
-
Apply an electric field and measure the velocity of the particles.
-
The instrument's software will convert the electrophoretic mobility to zeta potential using the Smoluchowski equation.
-
-
Data Analysis: Report the volume-weighted mean diameter (d4,3), polydispersity index (PDI), and the average zeta potential with standard deviation from at least three replicate measurements.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsions over time by monitoring changes in creaming or phase separation.
Methodology:
-
Static Storage Test:
-
Transfer a known volume (e.g., 10 mL) of the freshly prepared emulsion into sealed, graduated glass tubes.
-
Store the tubes at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated testing, such as 55°C).
-
At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), measure the height of the cream layer (for O/W emulsions) or the sedimented aqueous layer (for W/O emulsions).
-
Calculate the Creaming Index (CI) or Sedimentation Index (SI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
-
Centrifugation Test (Accelerated Stability):
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified relative centrifugal force (e.g., 3000 x g) for a defined period (e.g., 30 minutes).
-
Measure the volume of the separated phase.
-
Calculate the emulsion stability as: Emulsion Stability (%) = (Initial Emulsion Volume - Volume of Separated Phase) / Initial Emulsion Volume x 100
-
Interfacial Tension Measurement
Objective: To measure the reduction in interfacial tension between the oil and aqueous phases in the presence of the emulsifier.
Methodology:
-
Instrumentation: Use a drop shape analyzer (tensiometer).
-
Procedure (Pendant Drop Method):
-
Fill the optical glass cuvette with the aqueous phase.
-
Create a pendant drop of the oil phase (containing the dissolved emulsifier, if applicable) at the tip of a needle submerged in the aqueous phase.
-
The instrument's camera captures the shape of the drop.
-
The software analyzes the drop shape, which is governed by the balance between gravitational forces and interfacial tension, and calculates the interfacial tension based on the Young-Laplace equation.
-
-
Data Acquisition: Record the interfacial tension over time until a stable equilibrium value is reached.
Conclusion
The choice between Glycerol Monooleate and Lecithin is dictated by the desired emulsion type and the specific requirements of the formulation. GMO is a robust choice for creating stable water-in-oil emulsions, primarily through the formation of a strong interfacial film and its impact on viscosity. In contrast, Lecithin is highly effective for oil-in-water emulsions, providing stability through strong electrostatic repulsion and steric hindrance. For applications requiring a clean label and natural emulsifier for O/W systems, Lecithin is often preferred. For W/O systems or when viscosity modulation is a key factor, GMO presents a compelling option. In some complex systems, a synergistic combination of both may yield optimal stability. The experimental protocols provided herein offer a framework for conducting rigorous comparative evaluations to guide the selection process for specific research and development needs.
References
- 1. youtube.com [youtube.com]
- 2. Lecithin’s Roles in Oleogelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lecithin-sodium caseinate self-assembled complexes as emulsifying agents in oil-in-water emulsion: Acidic medium approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic performance of lecithin and glycerol monostearate in oil/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Biocompatibility: A Comparative Guide to Glycerol Monooleate Nanoparticles
For researchers, scientists, and drug development professionals, the selection of a nanoparticle-based drug delivery system hinges on a delicate balance between efficacy and safety. Glycerol monooleate (GMO) nanoparticles, particularly in the form of cubosomes and hexosomes, have emerged as promising candidates due to their unique liquid crystalline structures and biocompatible lipid composition. This guide provides a comprehensive assessment of the biocompatibility and toxicity of GMO nanoparticles, offering a comparative analysis with other lipid-based nanocarriers, supported by experimental data and detailed protocols.
Glycerol monooleate is a biodegradable and biocompatible lipid that is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. Its nanoparticles are lauded for their high versatility and their capacity to encapsulate a wide range of therapeutic molecules.[1][2] However, a thorough understanding of their interaction with biological systems is paramount for their clinical translation.
In Vitro Cytotoxicity: A Comparative Analysis
The cytotoxic potential of GMO nanoparticles has been evaluated across various cell lines, demonstrating a generally favorable profile. However, factors such as nanoparticle concentration, surface charge, and the specific cell type significantly influence their biocompatibility.
A key study provides a direct comparison between GMO-based and phytantriol (PHT)-based lipid liquid crystalline nanoparticles (LLCNPs) on human cervical cancer cells (HeLa) and human fibroblast cells (MSU 1.1). The results indicate that GMO-based nanoparticles are significantly less toxic than their PHT-based counterparts.[3][4] For instance, PHT-based nanoparticles exhibited cytotoxic effects at concentrations as low as 13 µg/ml, whereas GMO-based nanoparticles were found to be cytotoxic only at concentrations exceeding 100 µg/ml.[4]
Table 1: Comparative Cytotoxicity of GMO and PHT Nanoparticles
| Nanoparticle | Cell Line | IC50 (µg/mL) | Observations |
| GMO-based | HeLa | > 100[4] | Disruption of cytoskeleton at 100 µg/mL.[4] |
| GMO-based | MSU 1.1 | > 100[4] | Less harmful effect on cytoskeleton compared to HeLa cells.[4] |
| PHT-based | HeLa | ~13[4] | Noticeable disruption of cytoskeleton at higher concentrations.[4] |
| PHT-based | MSU 1.1 | > 13[4] | No adverse effect on cytoskeleton integrity.[4] |
Further studies have shown that unmodified GMO nanoparticles exhibit low toxicity in various other cell lines. For example, on the PC12 cell line, a model for neuronal cells, GMO nanoparticles showed no toxic effects at concentrations up to 100 µg/mL.[1][5] Similarly, they were well-tolerated in an inner ear cell line (OC-k3).[6]
While direct comparative studies with solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) under identical conditions are limited, the existing literature suggests that all these lipid-based systems generally exhibit good biocompatibility. The toxicity of SLNs and NLCs is often attributed to the specific lipids and surfactants used in their formulation.[7]
Hemolytic Potential: Assessing Blood Compatibility
In Vivo Toxicity: Preliminary Insights
The majority of research on GMO nanoparticle toxicity has been conducted in vitro. There is a notable scarcity of in vivo studies, and consequently, a definitive LD50 (lethal dose, 50%) for orally or intravenously administered GMO nanoparticles has not been established in the reviewed literature. A safety assessment of glycerin, a component of GMO, indicates a very high oral LD50 in rats (ranging from 12,600 to 27,200 mg/kg), suggesting its low intrinsic toxicity.[6] However, this cannot be directly extrapolated to GMO nanoparticles, and further in vivo studies are necessary to determine their systemic toxicity profile.
Cellular Interaction and Signaling Pathways
The interaction of GMO nanoparticles with cells involves cellular uptake, which can be influenced by the nanoparticle's surface charge. Positively charged GMO nanoparticles have been shown to be taken up more efficiently by cells, but this can also lead to increased cytotoxicity.[2]
The cytotoxic effects of lipid nanoparticles, including those made from GMO, are often linked to the generation of reactive oxygen species (ROS) and subsequent cellular stress. The comparative study between GMO and PHT nanoparticles revealed that PHT-based nanoparticles induced a higher level of ROS, which correlated with their greater cytotoxicity.[4] While a definitive signaling pathway for GMO nanoparticle-induced toxicity has not been fully elucidated, the involvement of ROS suggests a potential role for stress-activated pathways that can lead to apoptosis. The upregulation of genes such as GADD45A1, which is involved in DNA damage response, has been observed with some lipid nanoparticles, hinting at the cellular mechanisms at play.[3]
Below is a generalized workflow for assessing the biocompatibility and toxicity of nanoparticles, followed by a conceptual diagram of a potential ROS-mediated apoptotic pathway.
Experimental workflow for nanoparticle biocompatibility and toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of toxicity of glycerol monooleate nanoparticles on PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive and comparative studies on nanocytotoxicity of glyceryl monooleate- and phytantriol-based lipid liquid crystalline nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on glycerol monooleate- and phytantriol-based cubosomes containing oridonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to Analytical Methods for Glycerol Monooleate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of glycerol monooleate, a widely used excipient in pharmaceutical formulations. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. This document outlines the principles, performance characteristics, and experimental protocols of key techniques, supported by available data to facilitate informed decision-making.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of glycerol monooleate. These methods offer distinct advantages in terms of specificity, sensitivity, and sample throughput.
| Analytical Method | Principle | Key Validation Parameters | Advantages | Limitations |
| HPLC-RI | Separation based on polarity, detection by refractive index changes. | Resolution: ≥ 1.0 between monoglyceride and diglyceride peaks.[1] Precision: Relative Standard Deviation (RSD) ≤ 2.0% for monoglyceride peak area.[1] | Robust and widely used USP-NF method.[1][2] Good for quantifying major components. | Lower sensitivity compared to other methods. Requires a specific column and mobile phase.[3][4] Not ideal for trace analysis.[5] |
| GC-FID | Separation of volatile derivatives by boiling point, detection by flame ionization. | Linearity: Correlation coefficient (r²) ≥ 0.996.[6] Accuracy (Recovery): 98-105%.[6] Precision (RSD): 4.8-13.0%.[6] | Excellent separation of mono-, di-, and triglycerides.[6] High sensitivity and suitable for complex mixtures. | Requires derivatization of hydroxyl groups, adding a step to sample preparation.[6] |
| ¹H qNMR | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. | Accuracy & Precision: Suitable for quantitative analysis of multiple components simultaneously.[7] | Rapid, non-destructive, and requires minimal sample preparation.[7][8] Provides structural information. No need for reference standards for each component (calibration-free).[7] | Lower sensitivity than chromatographic methods. Higher initial instrument cost. |
| Titrimetric | Chemical reaction and titration to determine the concentration of a specific functional group. | Method-specific precision and accuracy. | Low cost and simple instrumentation. | Lacks specificity; can be affected by interfering substances.[9][10] Labor-intensive and may use hazardous reagents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in scientific literature and pharmacopeias.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is adapted from the United States Pharmacopeia-National Formulary (USP-NF) for the assay of glyceryl monooleate.[1][2][3][4]
-
Chromatographic System:
-
Sample Preparation:
-
System Suitability:
-
Analysis:
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method allows for the simultaneous determination of glycerol, methyl oleate, monoglycerides, diglycerides, and triglycerides.[6]
-
Chromatographic System:
-
Sample Preparation (Derivatization):
-
The free hydroxyl groups of glycerol, mono-, and diglycerides are converted to their trimethylsilyl (TMS) ethers using a suitable silylating agent.[6]
-
-
Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The separation of all analytes is typically achieved within 35 minutes.[6]
-
Quantify the components based on the peak areas relative to the internal standards.
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides a direct and calibration-free approach to quantify the components in a glyceride mixture.[7]
-
Instrumentation:
-
High-resolution NMR spectrometer.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trichloro-2,4,6-trinitrobenzene).
-
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
Quantify the 1-monoglycerides, 2-monoglycerides, 1,2-diglycerides, 1,3-diglycerides, triglycerides, free fatty acids, and glycerol by integrating their specific, well-resolved signals relative to the signal of the internal standard.[7]
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the described analytical methods.
References
- 1. shodexhplc.com [shodexhplc.com]
- 2. shodex.com [shodex.com]
- 3. drugfuture.com [drugfuture.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Glycerolmonostearate by HPLC? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. CN103091451A - Detection method of glycerol monostearate alpha crystal - Google Patents [patents.google.com]
efficacy of glycerol monooleate as a biosealant compared to other biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of glycerol monooleate (GMO) as a biosealant against other common biologics, namely fibrin sealants and polyethylene glycol (PEG) hydrogels. The information presented is based on available experimental data to assist in the evaluation and selection of appropriate biosealants for various research and clinical applications.
Overview of Biosealants
Surgical sealants are essential tools for achieving hemostasis, preventing fluid leakage, and providing tissue adhesion in a variety of surgical procedures. Biologic sealants, derived from natural or synthetic biocompatible materials, offer advantages over traditional methods like sutures and staples, including faster application, reduced tissue trauma, and the ability to seal irregular surfaces. This guide focuses on the comparative efficacy of three distinct types of biosealants:
-
Glycerol Monooleate (GMO): A biodegradable lipid that undergoes a phase transition from a solid to a bioadhesive semisolid upon contact with aqueous environments and body temperature.[1]
-
Fibrin Sealants: These are composed of fibrinogen and thrombin, which mimic the final stage of the physiological coagulation cascade to form a fibrin clot.
-
Polyethylene Glycol (PEG) Hydrogels: Synthetic sealants that typically consist of two reactive PEG components that cross-link in situ to form a hydrogel matrix.
Performance Comparison
The efficacy of a biosealant is determined by several key performance indicators, including its mechanical properties, sealing capability, biocompatibility, and degradation kinetics. The following table summarizes the available quantitative data for GMO, fibrin sealants, and PEG hydrogels.
Table 1: Quantitative Comparison of Biosealant Properties
| Performance Metric | Glycerol Monooleate (GMO) | Fibrin Sealants | Polyethylene Glycol (PEG) Hydrogels |
| Burst Strength | Data not available in searched literature | 103.4 mmHg[2] - Lower than some synthetic sealants[3][4] | 31 - 259 mmHg (formulation dependent)[5] |
| Adhesive Strength | Data not available in searched literature | Ultimate Tensile Strength (UTS): < 8 kPa[6][7][8] Shear Strength: Lower than PEG hydrogels[9] | Tensile, Shear, and Peel Strength: Lower than cyanoacrylates but higher in shear than fibrin glues[9] |
| Hemostatic Efficacy | Significant hemostatic effect demonstrated in a swine liver biopsy model[1] | Widely used and effective for hemostasis | Primarily functions as a sealant; hemostatic properties are secondary |
| In Vitro Degradation | Data not available in searched literature | Complete degradation in 7-42 days, depending on enzymatic activity[10][11] | Tunable degradation from hours to months via hydrolysis[12][13][14] |
| Biocompatibility | Generally Recognized as Safe (GRAS)[15]; good biocompatibility shown in cell line studies[15] | Good biocompatibility, derived from human or animal plasma | Generally good biocompatibility, though an immune response to PEG has been observed in some cases[14] |
| Antibacterial Properties | Demonstrated bacterial deterrent properties against common pathogens[1] | No inherent antibacterial properties | No inherent antibacterial properties |
Mechanism of Action
The underlying mechanisms by which these sealants function are fundamentally different, influencing their application and performance characteristics.
Glycerol Monooleate (GMO)
GMO functions through a physical phase transition. In its solid state, it can be delivered to a target site. Upon exposure to the aqueous environment and warmth of the body, it swells and transforms into a viscous, bioadhesive semisolid that conforms to the tissue and creates a physical barrier to bleeding or fluid leakage.
Fibrin Sealant
Fibrin sealants replicate the final step of the physiological blood coagulation cascade. The two components, fibrinogen and thrombin, are mixed upon application. Thrombin, a serine protease, cleaves fibrinogen into fibrin monomers. These monomers then polymerize and are cross-linked by Factor XIIIa (activated by thrombin) to form a stable, three-dimensional fibrin clot that adheres to the tissue and stops bleeding.
Polyethylene Glycol (PEG) Hydrogel Sealant
PEG hydrogel sealants are synthetic and typically consist of two multi-arm PEG derivatives with reactive end groups. When the two liquid components are mixed and applied to the tissue, they undergo a rapid in situ cross-linking reaction, often a Michael-type addition, to form a flexible, water-swollen hydrogel network. This network physically adheres to the tissue surface, creating a mechanical barrier.
Experimental Protocols
Standardized testing methodologies are crucial for the objective comparison of biosealant performance. The American Society for Testing and Materials (ASTM) has established standards for evaluating the mechanical properties of surgical sealants.
Burst Strength Testing (ASTM F2392)
This method assesses the cohesive strength of a sealant over a defect in soft tissue.
-
Objective: To measure the pressure at which a sealant ruptures when applied over a standardized hole in a substrate.
-
Methodology:
-
A standardized defect (e.g., a 3 mm hole) is created in a substrate representative of soft tissue (e.g., collagen film).
-
The biosealant is applied to cover the defect and allowed to cure according to the manufacturer's instructions.
-
The sealed substrate is secured in a burst testing apparatus.
-
Hydrostatic pressure is gradually applied to the underside of the sealant until it fails.
-
The pressure at failure is recorded as the burst strength.[3][4][16]
-
-
Experimental Workflow:
References
- 1. Effectiveness of Glycerol Mono-oleate as a Biosealant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tensile Strength and Burst Pressure Comparison of TissuePatchTM3 with other commonly used Surgical Sealants | Afinitica [afinitica.com]
- 4. afinitica.com [afinitica.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Mechanical Evaluation of Commercially Available Fibrin Sealants for Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Evaluation of Commercially Available Fibrin Sealants for Cartilage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [surgeon.co.za]
- 10. researchgate.net [researchgate.net]
- 11. The degradation of gelatin/alginate/fibrin hydrogels is cell type dependent and can be modulated by targeting fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Glycerol Monooleate and Polysorbate 80 in Ice Cream Formulations
In the production of ice cream, the selection of an appropriate emulsifier is paramount to achieving the desired sensory characteristics and physical stability. This guide provides a comparative study of two commonly utilized emulsifiers: glycerol monooleate (GMO) and polysorbate 80. The following sections detail their impact on key ice cream quality parameters, supported by experimental data and standardized testing protocols.
Performance Comparison: Key Quality Parameters
The functional roles of glycerol monooleate and polysorbate 80 in ice cream are multifaceted, influencing everything from the incorporation of air to the rate at which the final product melts. Their performance in these key areas is summarized below.
| Key Parameter | Glycerol Monooleate (GMO) | Polysorbate 80 | Observations |
| Overrun | Can contribute to good overrun.[1] | Generally increases whipping ability and overrun.[2] | The level of overrun is also highly dependent on processing conditions and other formulation components. |
| Meltdown Rate | Promotes better meltdown performance.[3] | Decreases the melting rate and helps retain shape.[4][5] | Polysorbate 80's effect on meltdown is linked to its strong role in fat destabilization. |
| Fat Destabilization | Produces significant fat destabilization.[6] | A powerful destabilizing agent that displaces proteins from the fat globule surface.[6][7] | Polysorbate 80 is often considered more effective at promoting fat destabilization than monoglycerides alone.[3] |
| Sensory Properties | Can provide a similar sensory effect as regular ice cream in low-fat formulations.[3] | Contributes to a smoother and richer texture.[4] | Overuse of polysorbate 80 can lead to off-flavors.[3] |
Experimental Protocols
To ensure accurate and reproducible comparisons of emulsifier performance, standardized experimental protocols are essential. The following are detailed methodologies for assessing key ice cream quality attributes.
Overrun Measurement
Overrun refers to the percentage of air incorporated into the ice cream mix during freezing and is a critical factor for texture and density.
Protocol:
-
Weigh a fixed volume container (e.g., 100 mL).
-
Fill the container with the liquid ice cream mix and record the weight (Weight_mix).
-
After the freezing process, fill the same container with the finished ice cream, ensuring there are no voids, and level the surface.
-
Record the weight of the ice cream (Weight_ice_cream).
-
Calculate the overrun using the following formula:
Overrun (%) = ((Weight_mix - Weight_ice_cream) / Weight_ice_cream) * 100
Meltdown Rate Analysis
This test evaluates the ice cream's resistance to melting at a controlled ambient temperature.
Protocol:
-
Temper a hardened ice cream sample to a specific temperature (e.g., -18°C).
-
Place a standardized block or scoop of ice cream on a wire mesh screen.
-
Position the screen over a collection beaker of known weight.
-
Record the weight of the melted ice cream that drips into the beaker at regular intervals (e.g., every 5 or 10 minutes) until the ice cream has completely melted.
-
The meltdown rate can be expressed as the weight of melted product over time.
Fat Destabilization Determination
Fat destabilization is the process of partial coalescence of fat globules, which is crucial for creating the desired structure and texture in ice cream.
Protocol:
-
Melt a known weight of the ice cream sample.
-
Disperse the melted sample in a solution of sodium deoxycholate or a similar de-emulsifying agent.
-
Centrifuge the mixture to separate the destabilized fat.
-
The destabilized fat will form a layer at the top, which can be isolated and weighed.
-
The percentage of fat destabilization is calculated as the weight of the separated fat divided by the total fat content of the original sample, multiplied by 100.
Sensory Evaluation
Sensory analysis provides a subjective but critical assessment of the ice cream's quality as perceived by the consumer.
Protocol:
-
Recruit and train a panel of sensory assessors.
-
Present the ice cream samples, coded to prevent bias, to the panelists in a controlled environment with consistent lighting and temperature.
-
Panelists evaluate the samples for various attributes, including:
-
Flavor: Sweetness, off-flavors, and flavor intensity.
-
Texture: Smoothness, iciness, creaminess, and mouthfeel.
-
Appearance: Color and uniformity.
-
-
Panelists score each attribute on a predefined scale (e.g., a 9-point hedonic scale).
-
The data is then statistically analyzed to determine significant differences between samples.
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the underlying mechanisms of emulsifier action and the general workflow for evaluating their performance in ice cream.
Caption: Mechanism of fat destabilization by emulsifiers.
Caption: Experimental workflow for ice cream quality evaluation.
References
- 1. Ice Cream Sensory Evaluation: What to Look For - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. basu.org.in [basu.org.in]
- 3. dpointernational.com [dpointernational.com]
- 4. freezerplanet.com [freezerplanet.com]
- 5. Sensory Evaluation of Ice cream - Dairy Technology [dairy-technology.blogspot.com]
- 6. depts.drew.edu [depts.drew.edu]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
Safety Operating Guide
Proper Disposal of Glycerol Monooleate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glycerol monooleate, a common emulsifier and non-ionic surfactant. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with glycerol monooleate and to take appropriate safety measures. While some safety data sheets (SDS) do not classify glycerol monooleate as hazardous, others indicate that it can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2][3][4] Therefore, a cautious approach is recommended.
Personal Protective Equipment (PPE): Always wear the following PPE when handling glycerol monooleate:
-
Gloves: Nitrile rubber gloves are recommended.[1]
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1][2]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of glycerol monooleate is through a licensed waste disposal company.[1][2] This ensures compliance with all local, state, and federal environmental regulations.[5]
-
Containment:
-
Packaging for Disposal:
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to handle the final disposal of the material.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for glycerol monooleate to ensure they have all the necessary information for safe handling and disposal.
-
-
Decontamination:
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should glycerol monooleate be flushed down the sewer or allowed to enter drains, soil, or water sources.[2][4][5][6][8]
-
Unused Product: Dispose of unused glycerol monooleate as you would waste product.[1][2][6]
-
Empty Containers: Do not reuse empty containers. They may retain product residues and should be disposed of in accordance with the same regulations as the chemical itself.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key data points relevant to the handling and disposal of glycerol monooleate.
| Parameter | Value | Source(s) |
| CAS Number | 25496-72-4 | [3] |
| DOT, IMDG, IATA Transport | Not classified as dangerous goods | [4][5] |
| SARA 302 Components | No chemicals subject to reporting | [5][6] |
| SARA 313 Components | Does not contain chemical components that exceed threshold reporting levels | [6][8] |
| Environmental Fate | Expected to be readily biodegradable | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of glycerol monooleate in a laboratory setting.
Caption: Workflow for the proper disposal of glycerol monooleate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scipoly.com [scipoly.com]
- 3. chemos.de [chemos.de]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. scribd.com [scribd.com]
- 6. louisville.edu [louisville.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. Glycerol Monooleate, Glyceryl Monooleate SDS of Manufacturers [anmol.org]
Safeguarding Your Research: A Guide to Handling Glycerol Monooleate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glycerol Monooleate, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling Glycerol Monooleate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification | Source |
| Eye/Face Protection | Safety Glasses | With side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. | [1] |
| Safety Goggles | Tightly fitting safety goggles. | [2] | |
| Skin Protection | Gloves | Nitrile rubber, minimum layer thickness: 0.11 mm. | [3] |
| Breakthrough time: 480 minutes (Material tested: Dermatril®). | [3] | ||
| Protective Clothing | Lab coat. | [4] | |
| Impervious clothing, selected based on the concentration and amount of the substance. | [1] | ||
| Footwear | Waterproof boots, especially in case of a large spill. | [4][5] | |
| Respiratory Protection | Dust Respirator | Use when user operations generate dust, fume, or mist. | [4][5] |
| Full-Face Respirator | Use if exposure limits are exceeded or irritation is experienced. Cartridges should be multi-purpose combination (US) or type ABEK (EN 14387). | [1] | |
| Self-Contained Breathing Apparatus (SCBA) | For firefighting and responding to large spills to avoid inhalation of the product. | [1][4] |
Experimental Protocol: Safe Handling of Glycerol Monooleate
Adherence to a strict protocol is essential for minimizing risks associated with Glycerol Monooleate.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[5]
-
Keep the container tightly closed to minimize air contact.[4][5]
2. Handling and Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood, to keep airborne levels below exposure limits.[4][5]
-
Don the appropriate PPE as outlined in the table above before handling.
3. Weighing and Mixing:
-
Perform weighing and mixing operations in a designated area, preferably within a ventilated enclosure.
-
Use tools and equipment that are clean and compatible with Glycerol Monooleate.
-
If heating is required, use appropriate engineering controls to manage any fumes or vapors.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
-
Clean the work area and any equipment used.
Disposal Plan
Proper disposal of Glycerol Monooleate and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Spilled Material: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal as hazardous waste.[1] Do not allow the product to enter drains.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable protective clothing after use in accordance with applicable laws and good laboratory practices.[1] Do not reuse contaminated items.
Emergency Spill Response Workflow
In the event of a Glycerol Monooleate spill, a structured and immediate response is necessary. The following diagram outlines the key steps for a safe and effective cleanup.
Caption: Workflow for handling a chemical spill of Glycerol Monooleate.
References
- 1. scipoly.com [scipoly.com]
- 2. Glycerol 1-monooleate SDS, 111-03-5 Safety Data Sheets - ECHEMI [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Glycerol Monooleate, Glyceryl Monooleate SDS of Manufacturers [anmol.org]
- 5. Glycerol Mono-oleate, Glyceryl Monooleate EP BP USP Manufacturers, SDS [mubychem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
